microRNA-21-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-10-5-11(2)19-17(13(10)7-18)24-8-16(21)20-12-3-4-14-15(6-12)23-9-22-14/h3-6H,8-9H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGGPUIEAQRLDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC(=O)NC2=CC3=C(C=C2)OCO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to microRNA-21-IN-2: A Small Molecule Inhibitor of an Oncogenic microRNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
MicroRNA-21 (miR-21) is one of the most well-characterized oncogenic microRNAs, or "oncomiRs," and its overexpression is a hallmark of numerous human cancers, including glioblastoma, breast, lung, and colorectal cancers.[1][2][3] Its pervasive role in promoting tumor cell proliferation, survival, and invasion has made it a compelling therapeutic target.[3][4] Small molecule inhibitors offer a promising strategy to modulate the activity of oncogenic miRNAs like miR-21. This guide provides a technical overview of microRNA-21-IN-2, a potential small molecule inhibitor of miR-21, within the broader context of the discovery and characterization of such inhibitors.
This compound: An Overview
Quantitative Data
The primary reported quantitative metric for this compound is its half-maximal activity concentration (AC50). This value represents the concentration of the inhibitor required to elicit a half-maximal response in an in vitro assay.
| Compound | Target | Assay Type | AC50 (μM) |
| This compound | microRNA-21 | Not Specified | 3.29[5] |
Discovery and Validation of Small Molecule Inhibitors of miR-21
The identification of small molecule inhibitors of miR-21, such as potentially this compound, typically involves a multi-step process encompassing high-throughput screening followed by rigorous biochemical and biophysical validation.
Experimental Workflow for Inhibitor Discovery
The general workflow for discovering and validating small molecule inhibitors of miR-21 is outlined below. This process begins with a large-scale screen to identify initial "hit" compounds, which are then subjected to a series of more specific assays to confirm their binding and inhibitory activity.
Caption: A generalized workflow for the discovery and validation of small molecule inhibitors of pre-miR-21 processing.
Experimental Protocols
-
Objective: To identify small molecules that bind to the precursor of miR-21 (pre-miR-21).
-
Methodology:
-
A large library of druglike small molecules (e.g., 20,000 compounds) is covalently printed onto a solid surface to create a microarray.
-
A fluorescently labeled (e.g., Cy5) hairpin RNA construct of pre-miR-21 is incubated with the microarray.
-
A parallel screen is performed with a different fluorescently labeled RNA hairpin (e.g., HIV TAR) to serve as a negative control for binding selectivity.
-
The microarrays are washed to remove unbound RNA and then imaged using a fluorescence scanner.
-
Fluorescence intensity at each spot indicates binding of the RNA to the corresponding small molecule. A composite Z-score is calculated for each compound, and those with a Z-score greater than 3 are considered "hits".[1]
-
-
Objective: To validate the binding of hit compounds to pre-miR-21 by measuring changes in the RNA's melting temperature (Tm).
-
Methodology:
-
pre-miR-21 is mixed with a fluorescent dye that binds to double-stranded nucleic acids.
-
The hit compound is added to the mixture.
-
The temperature of the solution is gradually increased, and the fluorescence is monitored.
-
As the RNA unfolds (melts), the dye is released, causing a change in fluorescence.
-
The melting temperature (Tm) is the temperature at which 50% of the RNA is unfolded. A significant change in Tm in the presence of the compound compared to a control indicates a binding interaction.[1]
-
-
Objective: To determine if the binding of a small molecule to pre-miR-21 inhibits its processing by the Dicer enzyme.
-
Methodology:
-
Fluorescently labeled pre-miR-21 is incubated with recombinant Dicer enzyme in the presence and absence of the inhibitory compound.
-
The reaction products are separated by gel electrophoresis.
-
The gel is imaged to visualize the cleaved and uncleaved pre-miR-21 bands.
-
A reduction in the amount of cleaved product in the presence of the compound indicates inhibition of Dicer processing.[1]
-
-
Objective: To map the binding site of the small molecule on the pre-miR-21 hairpin.
-
Methodology:
-
5'-radiolabeled pre-miR-21 is incubated with the inhibitory compound under conditions that promote spontaneous RNA cleavage at flexible backbone positions.
-
The RNA is then subjected to denaturing polyacrylamide gel electrophoresis.
-
The resulting cleavage pattern is visualized by autoradiography.
-
Regions of the RNA that are protected from cleavage in the presence of the compound are indicative of the small molecule's binding site.[1]
-
Mechanism of Action and Signaling Pathways
microRNA-21 exerts its oncogenic effects by downregulating the expression of multiple tumor suppressor genes.[3][6] An inhibitor like this compound would therefore be expected to restore the expression of these target genes, thereby counteracting the pro-tumorigenic effects of miR-21.
Key Signaling Pathways Modulated by miR-21
The following diagrams illustrate some of the key signaling pathways that are dysregulated by miR-21 and would be the target for therapeutic intervention with an inhibitor.
Caption: miR-21 promotes cell survival by inhibiting the tumor suppressor PTEN, leading to activation of the PI3K/Akt pathway.
Caption: miR-21 can inhibit apoptosis by targeting SPRY2, a negative regulator of the Ras/MEK/ERK signaling cascade.[7]
Caption: In some contexts, miR-21 can modulate the WNT/β-catenin pathway by targeting components like LRP6.[8]
Conclusion
This compound represents a potential tool for the chemical biology and therapeutic exploration of miR-21 inhibition. While specific data on this molecule is limited, the broader field of small molecule inhibitors of miR-21 is advancing, with established methodologies for their discovery and validation. These inhibitors hold promise for restoring the function of tumor suppressor genes and attenuating the oncogenic signaling driven by miR-21, offering a novel avenue for cancer therapy. Further research into the precise mechanism of action, selectivity, and in vivo efficacy of compounds like this compound is warranted to fully realize their therapeutic potential.
References
- 1. Discovery of Inhibitors of MicroRNA-21 Processing Using Small Molecule Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Molecular Mechanisms to Therapeutics: Understanding MicroRNA-21 in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. MicroRNA-21 as Therapeutic Target in Cancer and Cardiovascular Disease | Bentham Science [eurekaselect.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. signosisinc.com [signosisinc.com]
- 7. The Promising Role of miR-21 as a Cancer Biomarker and Its Importance in RNA-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role and mechanisms of action of microRNA‑21 as regards the regulation of the WNT/β‑catenin signaling pathway in the pathogenesis of non‑alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of microRNA-21-IN-2 (AC1MMYR2): A Technical Guide
A Potent and Selective Inhibitor of microRNA-21 Biogenesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
MicroRNA-21 (miR-21) is a well-established oncomiR, frequently overexpressed in a multitude of human cancers, where it promotes tumorigenesis, metastasis, and therapeutic resistance.[1] Its role as a central node in cancer pathology has made it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of microRNA-21-IN-2, also known as AC1MMYR2, a small molecule inhibitor of miR-21 biogenesis. This document details the experimental protocols utilized in its characterization and presents key quantitative data in a structured format. Furthermore, it visualizes the intricate signaling pathways and experimental workflows associated with this promising anti-cancer agent.
Discovery of this compound (AC1MMYR2)
The discovery of AC1MMYR2 was facilitated by a novel in silico high-throughput screening methodology.[1][2] This approach targeted the Dicer binding site on the precursor of miR-21 (pre-miR-21), a critical step in the maturation of the functional microRNA.
The workflow for the discovery of AC1MMYR2 can be summarized as follows:
-
3D Model Generation: The three-dimensional structure of the Dicer binding site on the pre-miR-21 hairpin loop was constructed using the MC-Fold/MC-Sym pipeline.[2]
-
In Silico Screening: A library of small molecules, the NCI/diversity compound library, was virtually screened against the 3D model of the pre-miR-21 Dicer binding site using the AutoDock program.[2]
-
Hit Identification and Validation: From the initial screen, 48 compounds with high binding affinity were identified. The top five candidates were then subjected to in vitro validation to assess their ability to inhibit mature miR-21 generation.[2] AC1MMYR2 emerged as a potent and selective inhibitor.
Synthesis of this compound (AC1MMYR2)
While the primary research articles focus on the discovery and biological activity of AC1MMYR2, which was sourced from the NCI diversity dataset, detailed synthetic protocols are not extensively described in these publications.[2] For researchers interested in obtaining or synthesizing AC1MMYR2, it is recommended to refer to chemical suppliers or specialized synthetic chemistry literature.
Mechanism of Action
AC1MMYR2 exerts its inhibitory effect by directly interfering with the biogenesis of mature miR-21. It specifically blocks the processing of pre-miR-21 by the RNase III enzyme, Dicer.[1][2] This leads to an accumulation of pre-miR-21 and a subsequent dose- and time-dependent reduction in the levels of mature, functional miR-21.[2]
The inhibition of mature miR-21 production by AC1MMYR2 results in the upregulation of its downstream target genes, many of which are tumor suppressors. Key validated targets that are upregulated upon treatment with AC1MMYR2 include:
Biological Activity and Signaling Pathways
By inhibiting miR-21, AC1MMYR2 modulates several signaling pathways critical for cancer cell proliferation, survival, and metastasis. A significant effect of AC1MMYR2 is the reversal of the Epithelial-Mesenchymal Transition (EMT), a key process in cancer progression and metastasis.[1][2] This is achieved through the upregulation of the epithelial marker E-cadherin and the downregulation of mesenchymal markers.
Furthermore, AC1MMYR2 has been shown to impair tumor metastasis, particularly in the context of paclitaxel (B517696) treatment, by targeting the miR-21/CDK5 axis.[3]
Quantitative Data
The following tables summarize the key quantitative data for AC1MMYR2 from the primary literature.
Table 1: Inhibition of Mature miR-21 Expression
| Cell Line | Treatment Time (hours) | AC1MMYR2 Concentration (µM) | % Inhibition of Mature miR-21 |
| U87 (Glioblastoma) | 6 | 30 | ~50% |
| MCF-7 (Breast Cancer) | 6 | 30 | ~50% |
| LN229 (Glioblastoma) | 6 | 30 | ~50% |
| SGC7901 (Gastric Cancer) | 6 | 30 | ~50% |
Data extracted from dose-response and time-course experiments described in the primary literature.[2]
Table 2: Effects on Cell Viability and Apoptosis
| Cell Line | Assay | Treatment | Observation |
| U87 | Colony Formation | AC1MMYR2 | Reduced colony formation rate |
| MCF-7 | Colony Formation | AC1MMYR2 | Reduced colony formation rate |
| U87 | Annexin V-PI Staining | AC1MMYR2 | Increased apoptosis |
| MCF-7 | Annexin V-PI Staining | AC1MMYR2 | Increased apoptosis |
| U87 | Caspase 3/7 Activity | AC1MMYR2 | Increased caspase 3/7 activity |
| MCF-7 | Caspase 3/7 Activity | AC1MMYR2 | Increased caspase 3/7 activity |
Summary of findings from in vitro cell-based assays.[2]
Experimental Protocols
Real-Time Quantitative PCR (RT-qPCR) for miRNA Expression
Objective: To quantify the levels of mature miR-21, pre-miR-21, and pri-miR-21.
Methodology:
-
RNA Extraction: Total RNA is extracted from cultured cells using a suitable RNA isolation kit.
-
Reverse Transcription: For mature miR-21, a specific stem-loop reverse transcription primer is used. For pre-miR-21 and pri-miR-21, standard reverse transcription protocols with random primers or oligo(dT) can be employed.
-
qPCR: The cDNA is then used as a template for qPCR with specific primers for the target miRNA species. A small nuclear RNA (e.g., U6) is often used as an internal control for normalization.
-
Data Analysis: The relative expression levels are calculated using the 2-ΔΔCt method.
Western Blotting for Protein Expression
Objective: To determine the protein levels of miR-21 targets (PTEN, PDCD4, RECK) and EMT markers.
Methodology:
-
Protein Extraction: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH is used as a loading control.
Cell Proliferation and Viability Assays
Objective: To assess the effect of AC1MMYR2 on cancer cell proliferation and viability.
Methodology (Colony Formation Assay):
-
Cell Seeding: A low density of cells is seeded in 6-well plates.
-
Treatment: Cells are treated with various concentrations of AC1MMYR2 or a vehicle control (DMSO).
-
Incubation: The plates are incubated for a period of 1-2 weeks, allowing for colony formation.
-
Staining and Quantification: The colonies are fixed with methanol (B129727) and stained with crystal violet. The number of colonies is then counted.
Apoptosis Assays
Objective: To measure the induction of apoptosis by AC1MMYR2.
Methodology (Annexin V-PI Staining):
-
Cell Treatment: Cells are treated with AC1MMYR2 or a vehicle control for a specified time.
-
Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
In Vivo Tumor Growth and Metastasis Assays
Objective: To evaluate the anti-tumor efficacy of AC1MMYR2 in an animal model.
Methodology (Orthotopic Xenograft Model):
-
Tumor Cell Implantation: Human cancer cells (e.g., U87 glioblastoma cells) are stereotactically implanted into the brains of immunodeficient mice.
-
Treatment: Once tumors are established, mice are treated with AC1MMYR2 or a vehicle control via a suitable route of administration (e.g., intraperitoneal injection).
-
Monitoring: Tumor growth is monitored using bioluminescent imaging or other imaging modalities. Animal survival is also recorded.
-
Histological Analysis: At the end of the study, tumors and major organs are harvested for histological and immunohistochemical analysis.
Conclusion
This compound (AC1MMYR2) represents a significant advancement in the development of small molecule inhibitors targeting oncogenic microRNAs. Its discovery through an innovative in silico screening approach and its well-characterized mechanism of action provide a solid foundation for further preclinical and clinical development. By inhibiting the biogenesis of mature miR-21, AC1MMYR2 effectively upregulates tumor suppressor genes, reverses EMT, and suppresses tumor growth and metastasis. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers in the field of cancer biology and drug discovery.
References
- 1. AC1MMYR2, an inhibitor of dicer-mediated biogenesis of Oncomir miR-21, reverses epithelial-mesenchymal transition and suppresses tumor growth and progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. AC1MMYR2 impairs high dose paclitaxel-induced tumor metastasis by targeting miR-21/CDK5 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of microRNA-21-IN-2
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MicroRNA-21 (miR-21) is a well-established oncogenic microRNA, or "oncomiR," frequently overexpressed in a wide array of human cancers, including glioblastoma, breast, pancreatic, and lung cancer.[1][2] Its upregulation is correlated with reduced levels of tumor suppressor proteins, promoting cellular proliferation, invasion, and apoptosis inhibition.[2][3] The biogenesis of mature miR-21 follows a canonical pathway involving the processing of a primary transcript (pri-miR-21) by the enzyme Drosha into a precursor hairpin (pre-miR-21), which is subsequently cleaved by the Dicer enzyme to yield the mature, functional 22-nucleotide miRNA.[4][5] Given its role in pathology, inhibiting miR-21 biogenesis presents a compelling therapeutic strategy.[1][6] This document elucidates the mechanism of action of microRNA-21-IN-2, a small molecule inhibitor designed to disrupt this critical biogenesis pathway.
Core Mechanism of Action: Inhibition of Dicer Processing
The primary mechanism of action of this compound and its analogs is the direct binding to the precursor microRNA-21 (pre-miR-21) hairpin, which sterically hinders the subsequent processing by the Dicer enzyme.[1]
Key Mechanistic Steps:
-
Direct Binding to pre-miR-21: The inhibitor was identified through small molecule microarray (SMM) screening as a compound that directly binds to the pre-miR-21 hairpin structure.[1]
-
Specific Binding Site: In-line probing experiments have demonstrated that the compound binds to the apical loop of the pre-miR-21 hairpin. This binding site is strategically located near the Dicer cleavage site.[1][6]
-
Inhibition of Dicer Activity: By occupying this site, the small molecule either physically blocks the Dicer enzyme from accessing its cleavage site on the pre-miRNA or it induces a conformational change in the RNA structure that renders it a poor substrate for Dicer.[1]
-
Abrogation of Mature miR-21 Production: The successful inhibition of Dicer-mediated cleavage prevents the maturation of pre-miR-21 into the functional, mature miR-21 duplex. This leads to a downstream reduction in the levels of the oncogenic mature miR-21.[1]
This targeted disruption of miRNA biogenesis represents a novel approach to modulating the activity of pathogenic microRNAs.
Quantitative Data
The efficacy of this compound and its analogs has been quantified through various biochemical and biophysical assays. The data highlights the molecule's potential as a potent inhibitor of miR-21 activity.
| Compound/Parameter | Value | Assay Method | Reference |
| This compound (AC50) | 3.29 µM | Cellular Activity Assay | [7] |
| Analog Binding Affinity (Kd) | 0.8 - 2.0 µM | Not Specified | [1] |
| Dicer Cleavage Inhibition (Analog 6, 7, 11, 13) | Near complete abrogation | In-gel Fluorescence Dicer Assay | [1] |
| Dicer Cleavage Inhibition (Compound 1) | 47% | In-gel Fluorescence Dicer Assay | [1] |
| Dicer Cleavage Inhibition (Compound 2) | 59% | In-gel Fluorescence Dicer Assay | [1] |
Experimental Protocols
The identification and validation of this class of inhibitors involved a systematic workflow employing biophysical and biochemical assays.
Small Molecule Microarray (SMM) Screening
-
Objective: To identify small molecules that directly bind to the pre-miR-21 hairpin.
-
Methodology:
-
RNA Preparation: A 29-mer RNA hairpin sequence, containing the pre-miR-21 Dicer cleavage site, was synthesized and labeled at the 5' end with a Cy5 fluorophore.[1]
-
Hybridization: Small molecule microarray slides, containing a library of printed compounds, were incubated with the fluorescently labeled pre-miR-21 hairpin (500 nM) for 1 hour.[1]
-
Washing and Imaging: Slides were washed to remove non-bound RNA and subsequently imaged using a fluorescence scanner.
-
Hit Identification: Array features that exhibited a significant increase in fluorescence were identified as "hits," indicating a direct binding interaction between the printed small molecule and the pre-miR-21 hairpin.[1]
-
Dicer Cleavage Assay
-
Objective: To determine if the binding of the small molecule to pre-miR-21 inhibits its processing by the Dicer enzyme.
-
Methodology:
-
Substrate Preparation: A full-length 60-nucleotide pre-miR-21 hairpin was labeled at the 5' end with an AlexaFluor 647 fluorescent dye.[1]
-
Reaction Mixture: The labeled pre-miR-21 was incubated with recombinant human Dicer enzyme in the presence and absence of the test compound (inhibitor). Control reactions without Dicer were also performed.[1]
-
Incubation: The reaction was allowed to proceed under conditions optimal for Dicer activity.
-
Analysis: The reaction products were resolved using gel electrophoresis. The consumption of the full-length pre-miR-21 substrate and the formation of the ~22-nucleotide mature miR-21 fragment were visualized and quantified by in-gel fluorescence.[1]
-
Interpretation: A decrease in the amount of the mature miR-21 product and a corresponding increase in the amount of unprocessed pre-miR-21 in the presence of the compound indicated successful inhibition of Dicer-mediated cleavage.[1]
-
Downstream Cellular Consequences and Therapeutic Potential
By inhibiting the production of mature miR-21, this compound effectively upregulates the expression of miR-21's natural targets, many of which are tumor suppressor genes.[2] Key targets of miR-21 include PTEN, PDCD4, SPRY2, and RECK.[2][3] The restoration of these tumor suppressors can lead to several anti-cancer effects:
-
Induction of Apoptosis: Knockdown of miR-21 has been shown to induce programmed cell death in various cancer cell lines.[1][3]
-
Decreased Cell Proliferation and Invasion: The upregulation of targets like RECK and TIMP3 can decrease glioma motility, while PTEN restoration can inhibit growth and invasion phenotypes.[2]
-
Overcoming Chemoresistance: High levels of miR-21 are linked to resistance to drugs like doxorubicin (B1662922) and cisplatin.[2] Inhibiting miR-21 can re-sensitize cancer cells to these chemotherapeutic agents.[2]
The development of small molecules like this compound that can directly bind to RNA precursors and modulate their function provides a powerful and fundamentally new therapeutic approach for treating cancers and other diseases driven by the dysregulation of microRNAs.[1]
References
- 1. Discovery of Inhibitors of MicroRNA-21 Processing Using Small Molecule Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. MicroRNA-21 Targets Sprouty2 and Promotes Cellular Outgrowths - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. genecards.org [genecards.org]
- 6. Design and Implementation of Synthetic RNA Binders for the Inhibition of miR-21 Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
microRNA-21-IN-2: A Technical Guide for a Putative miR-21 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MicroRNA-21 (miR-21) is a well-established oncogenic microRNA (oncomiR) overexpressed in a multitude of solid and hematological cancers. Its role in promoting tumorigenesis is driven by the post-transcriptional silencing of numerous tumor suppressor genes, which in turn activates critical pro-survival signaling pathways, including the PI3K/AKT/mTOR and RAS/MEK/ERK pathways.[1][2] This central role in cancer pathology makes miR-21 a compelling target for therapeutic intervention. Small molecule inhibitors offer a promising avenue for modulating miR-21 activity. This technical guide provides a comprehensive overview of the experimental framework required to characterize a putative miR-21 inhibitor, using the sparsely documented compound, microRNA-21-IN-2, as a case study. While specific data for this compound is limited to a reported AC50 of 3.29 μM, this document outlines the essential methodologies and data presentation strategies for its preclinical validation.
Introduction to miR-21: An OncomiR
MicroRNA-21 is one of the most frequently upregulated microRNAs in cancer, implicated in processes such as cell proliferation, apoptosis evasion, and metastasis.[2][3] Its biogenesis follows the canonical miRNA pathway, starting from a primary transcript (pri-miR-21) that is processed in the nucleus by the Drosha-DGCR8 complex into a precursor hairpin (pre-miR-21). This precursor is then exported to the cytoplasm and cleaved by the Dicer enzyme to yield the mature, 22-nucleotide single-stranded miR-21.[4][5] The mature miR-21 is incorporated into the RNA-induced silencing complex (RISC), where it guides the complex to target messenger RNAs (mRNAs), leading to their degradation or translational repression.[4]
Key Signaling Pathways Modulated by miR-21
The oncogenic activity of miR-21 is attributed to its silencing of several key tumor suppressor genes. This action leads to the dysregulation of major signaling cascades critical for cell growth and survival.
-
PI3K/AKT/mTOR Pathway: A primary target of miR-21 is Phosphatase and Tensin Homolog (PTEN), a negative regulator of the PI3K/AKT pathway. By downregulating PTEN, miR-21 promotes the activation of AKT and mTOR, leading to increased cell proliferation and survival.[1][2]
-
RAS/MEK/ERK Pathway: miR-21 targets Sprouty Homolog 1 (SPRY1) and Sprouty Homolog 2 (SPRY2), which are inhibitors of the RAS/MEK/ERK signaling pathway. Inhibition of these targets by miR-21 leads to enhanced signaling through this pathway, promoting cell proliferation and malignant transformation.[1][2]
-
Apoptosis Regulation: Programmed Cell Death 4 (PDCD4) is another well-validated target of miR-21. By suppressing PDCD4, miR-21 inhibits apoptosis and promotes cell survival.[1][4]
The intricate involvement of miR-21 in these fundamental cancer pathways is depicted in the following diagram.
Caption: miR-21 signaling cascade.
Characterizing this compound as a miR-21 Inhibitor
Given the limited public information on this compound, a systematic experimental approach is necessary to validate its function and mechanism of action. The following sections outline a proposed workflow for the comprehensive characterization of this and other novel small molecule inhibitors of miR-21.
Caption: Experimental workflow for inhibitor validation.
Quantitative Data Summary
The following tables present hypothetical data that would be generated through the experimental validation of a potent miR-21 inhibitor.
Table 1: In Vitro Activity of this compound
| Assay Type | Parameter | Value |
| Cell-based Luciferase Reporter | AC50 | 3.29 µM |
| Direct Binding (DSF) | ΔTm (pre-miR-21) | +2.5 °C |
| Dicer Processing Inhibition | IC50 | 5.1 µM |
Table 2: Cellular Activity of this compound (at 5 µM) in MCF-7 Cells
| Assay | Target | Fold Change vs. Control | P-value |
| qRT-PCR | Mature miR-21 | 0.45 | <0.01 |
| PTEN mRNA | 2.1 | <0.05 | |
| PDCD4 mRNA | 2.5 | <0.05 | |
| Western Blot | PTEN Protein | 2.3 | <0.05 |
| PDCD4 Protein | 2.8 | <0.01 | |
| p-AKT (S473) | 0.5 | <0.01 | |
| Cell Viability (MTT Assay, 72h) | % Viability | 65% | <0.01 |
| Apoptosis (Caspase 3/7 Assay) | Caspase Activity | 3.2 | <0.001 |
Experimental Protocols
Detailed methodologies are crucial for the robust evaluation of a miR-21 inhibitor. The following protocols are standard in the field and should be adapted for the specific experimental context.
Quantitative Real-Time PCR (qRT-PCR) for Mature miR-21
This protocol is designed to quantify the levels of mature miR-21 in cells treated with an inhibitor.
-
RNA Isolation: Isolate total RNA, including small RNAs, from treated and control cells using a suitable kit (e.g., miRVana miRNA Isolation Kit).
-
Reverse Transcription (RT): Perform reverse transcription using a stem-loop RT primer specific for mature hsa-miR-21-5p. This method ensures specific conversion of the mature miRNA into cDNA.[6][7]
-
Real-Time PCR: Use a forward primer specific to the miR-21 sequence and a universal reverse primer. The reaction should be performed on a real-time PCR system using a SYBR Green or TaqMan-based detection method.[6][8]
-
Data Analysis: Normalize the miR-21 expression levels to a stable small RNA endogenous control (e.g., RNU6B or U6 snRNA). Calculate the relative expression using the 2-ΔΔCt method.
Luciferase Reporter Assay for Target Validation
This assay directly tests the ability of miR-21 to regulate its target's 3' UTR and the inhibitor's ability to block this regulation.[9][10][11]
-
Vector Construction: Clone the 3' Untranslated Region (3' UTR) of a known miR-21 target gene (e.g., PTEN or PDCD4) downstream of a luciferase reporter gene in a suitable vector (e.g., pmirGLO).
-
Cell Transfection: Co-transfect cells (e.g., HEK293T or a cancer cell line with low endogenous miR-21) with the luciferase reporter vector and either a miR-21 mimic or a negative control mimic.
-
Inhibitor Treatment: Treat the transfected cells with varying concentrations of this compound or a vehicle control.
-
Luciferase Measurement: After 24-48 hours, lyse the cells and measure the activity of both the primary reporter (e.g., Firefly luciferase) and a control reporter (e.g., Renilla luciferase) using a dual-luciferase assay system.
-
Data Analysis: Normalize the primary luciferase signal to the control luciferase signal. A functional miR-21 mimic will suppress the luciferase activity, and an effective inhibitor should rescue this suppression, leading to an increased signal.
Western Blotting for Target Protein Expression
This protocol verifies that the derepression of target mRNA (observed via qRT-PCR and luciferase assay) translates to increased protein levels.[12][13]
-
Cell Lysis: Lyse cells treated with the inhibitor and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against miR-21 target proteins (e.g., PTEN, PDCD4) and downstream effectors (e.g., phospho-AKT). Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Detection: Incubate with appropriate HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the protein of interest to the loading control.
Cell Viability and Apoptosis Assays
These assays determine the phenotypic consequences of miR-21 inhibition on cancer cells.
-
Cell Seeding: Seed cancer cells known to overexpress miR-21 (e.g., MCF-7, MDA-MB-231) in 96-well plates.
-
Treatment: Treat the cells with a dose range of this compound for 24, 48, and 72 hours.
-
Viability Assessment (MTT Assay): Add MTT reagent to the wells and incubate. The viable cells will reduce the MTT to formazan (B1609692). Solubilize the formazan crystals and measure the absorbance, which is proportional to the number of viable cells.[14][15]
-
Apoptosis Assessment (Caspase-Glo 3/7 Assay): To measure apoptosis, use a luminescent assay that measures caspase-3 and -7 activities. Add the Caspase-Glo 3/7 reagent to the wells and measure the luminescence, which is proportional to the amount of caspase activity.
Conclusion
The characterization of a novel small molecule inhibitor for an RNA target like miR-21 requires a multi-faceted approach, progressing from biochemical validation to cellular and, ultimately, in vivo studies. While specific published data on this compound is currently lacking, the experimental framework detailed in this guide provides a robust pathway for its evaluation. By systematically assessing its ability to modulate miR-21 levels, derepress validated downstream targets, and induce anti-cancer phenotypes, researchers can build a comprehensive data package to support its potential as a therapeutic agent. The successful validation of potent and specific small molecule inhibitors of miR-21 would represent a significant advancement in the development of targeted cancer therapies.
References
- 1. Discovery of Inhibitors of MicroRNA-21 Processing Using Small Molecule Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell viability assay [bio-protocol.org]
- 3. Small Molecule Inhibitors of MicroRNA miR-21 Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. MIR21 microRNA 21 - NIH Genetic Testing Registry (GTR) - NCBI [ncbi.nlm.nih.gov]
- 6. Real-time PCR quantification of precursor and mature microRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. micro RNA and qRT-PCR [gene-quantification.net]
- 9. Test MicroRNA Target with in vitro Cell Culture Luciferase Assay Protocol - Creative Biogene [creative-biogene.com]
- 10. Validation of microRNA Target Genes Using Luciferase Reporter assay and Western Blot Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. miRNA Luciferase Reporter Assay - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 12. Experimental Validation of MicroRNA Targets: Analysis of MicroRNA Targets Through Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Experimental Validation of MicroRNA Targets: Analysis of MicroRNA Targets Through Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 14. Inhibition of MicroRNA miR-222 with LNA Inhibitor Can Reduce Cell Proliferation in B Chronic Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MicroRNA-433 targets AKT3 and inhibits cell proliferation and viability in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
role of microRNA-21-IN-2 in cancer pathways
An In-depth Technical Guide on the Role of microRNA-21 in Cancer Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
MicroRNA-21 (miR-21) is one of the most extensively studied oncomiRs, consistently found to be upregulated across a wide spectrum of human cancers. Its pervasive overexpression is functionally linked to multiple hallmarks of cancer, including sustained proliferative signaling, evasion of apoptosis, tissue invasion, and metastasis. Mechanistically, miR-21 exerts its oncogenic effects by post-transcriptionally silencing a cadre of tumor suppressor genes, thereby activating critical signaling pathways such as the PI3K/AKT/mTOR and MAPK/ERK cascades. This guide provides a comprehensive technical overview of the multifaceted role of miR-21 in cancer, presenting quantitative data on its expression and functional impact, detailed experimental protocols for its study, and visual representations of the key signaling networks it modulates.
Introduction to microRNA-21
MicroRNAs are a class of small, non-coding RNA molecules, approximately 22 nucleotides in length, that function as key regulators of gene expression at the post-transcriptional level.[1] Among these, miR-21 has emerged as a pivotal player in cancer biology.[2][3] Located on chromosome 17q23.2, the MIR21 gene is transcribed into a primary transcript (pri-miR-21) which undergoes processing to its mature, functional form.[2] As an oncomiR, elevated levels of miR-21 are a common feature in numerous malignancies, including but not limited to, breast, lung, colorectal, and glioblastoma cancers.[4][5][6] Its oncogenic activities are primarily executed through the binding to the 3' untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression.
The Oncogenic Role of miR-21 in Cancer Hallmarks
The influence of miR-21 extends across several fundamental processes that drive tumorigenesis and malignant progression.
Sustained Proliferation
A hallmark of cancer is the uncontrolled proliferation of cells. miR-21 actively contributes to this by targeting and downregulating several key negative regulators of cell growth. Overexpression of miR-21 has been shown to promote cell proliferation in various cancer cell lines.[7][8]
Evasion of Apoptosis
The ability of cancer cells to evade programmed cell death, or apoptosis, is critical for their survival. miR-21 enhances cell survival by suppressing pro-apoptotic factors and upregulating anti-apoptotic proteins. For instance, in non-small cell lung cancer A549 cells, overexpression of miR-21 led to a decrease in the apoptotic rate from 9% to 5%, while its suppression increased the apoptotic rate to 28%.[4]
Invasion and Metastasis
The metastatic cascade, involving local invasion and dissemination to distant sites, is a major cause of cancer-related mortality. miR-21 promotes this process by targeting inhibitors of matrix metalloproteinases (MMPs) and other molecules involved in cell adhesion and migration.[9] For example, overexpression of miR-21 in MDA-MB-231 breast cancer cells resulted in a 37% increase in cell invasion, whereas its inhibition led to a 34% decrease.[10]
Key Signaling Pathways Modulated by miR-21
The oncogenic functions of miR-21 are largely mediated through its impact on major intracellular signaling networks. By downregulating specific tumor suppressor genes, miR-21 effectively unleashes proliferative and anti-apoptotic signals.
The PI3K/AKT/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. A key mechanism by which miR-21 activates this pathway is through the direct targeting and suppression of Phosphatase and Tensin Homolog (PTEN).[11][12] PTEN is a critical tumor suppressor that negatively regulates the PI3K/AKT pathway by dephosphorylating PIP3. By inhibiting PTEN, miR-21 leads to the accumulation of PIP3, subsequent activation of AKT, and downstream signaling through mTOR, which in turn promotes protein synthesis and cell growth.
Caption: miR-21 activates the PI3K/AKT/mTOR pathway by inhibiting the tumor suppressor PTEN.
The MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. miR-21 can activate this pathway by targeting Sprouty (SPRY) proteins, which are negative regulators of receptor tyrosine kinase (RTK) signaling.[13][14] By downregulating SPRY2, for instance, miR-21 enhances signaling through the Ras/Raf/MEK/ERK cascade, leading to increased cell proliferation.
Caption: miR-21 activates the MAPK/ERK pathway by targeting the inhibitor SPRY2.
Regulation of Apoptosis and Invasion Pathways
Beyond the core proliferative pathways, miR-21 fine-tunes a network of genes that regulate apoptosis and invasion. It directly targets Programmed Cell Death 4 (PDCD4), a tumor suppressor that promotes apoptosis and inhibits the pro-invasive transcription factor AP-1. By suppressing PDCD4, miR-21 simultaneously blocks apoptosis and enhances AP-1 activity, leading to the expression of genes like MMPs that facilitate invasion.[3] Furthermore, miR-21 targets Reversion-inducing Cysteine-rich protein with Kazal motifs (RECK) and Tissue Inhibitor of Metalloproteinases 3 (TIMP3), both of which are endogenous inhibitors of MMPs.[9] The coordinated downregulation of these targets by miR-21 creates a pro-invasive microenvironment.
Quantitative Data on miR-21 in Cancer
The consistent upregulation of miR-21 across various cancers is well-documented. The following tables summarize quantitative findings on its expression and functional impact.
Table 1: Upregulation of miR-21 in Various Cancers
| Cancer Type | Tissue/Sample Type | Fold Change (Cancer vs. Normal) | Reference |
| Breast Cancer | Tumor Tissue | 2.02 - 4.44 | |
| Breast Cancer | Serum | 8.01 (Cases vs. Controls) | |
| Lung Cancer | Tumor Tissue | ~20 (vs. adjacent non-neoplastic) | |
| Colorectal Cancer | Tumor Tissue | 5.595 (median expression) | [5] |
| Colorectal Cancer | Serum | 12.1 | |
| Colorectal Cancer | Stool | 10.0 | |
| Glioblastoma | Tumor Tissue | >1.5 | |
| Glioblastoma | Tumor Tissue | Significantly higher in GBM vs. low-grade | [6] |
Table 2: Functional Impact of Modulating miR-21 Levels in Cancer Cells
| Cancer Cell Line | Modulation | Effect on Proliferation | Effect on Invasion | Effect on Apoptosis | Reference | | :--- | :--- | :--- | :--- | :--- | | A549 (Lung) | Overexpression | Increased | - | Decreased (9% to 5%) |[4] | | A549 (Lung) | Inhibition | - | - | Increased (8% to 28%) |[4] | | MDA-MB-231 (Breast) | Overexpression | - | Increased by 37% | - |[10] | | MDA-MB-231 (Breast) | Inhibition | Decreased by 29% | Decreased by 34% | - |[10] | | MDA-MB-468 (TNBC) | Inhibition | Decreased | Decreased | Enhanced | | | SAOS-2 (Osteosarcoma) | Overexpression | Increased | - | Decreased |[8] |
Table 3: Validated Downstream Targets of miR-21 and Their Functions
| Target Gene | Function | Cancer Type(s) | Reference |
| PTEN | Tumor suppressor, inhibits PI3K/AKT pathway | Breast, Lung, Colorectal | [11][12] |
| PDCD4 | Tumor suppressor, pro-apoptotic, inhibits AP-1 | Breast, Colorectal, HCC | [1] |
| RECK | Inhibitor of Matrix Metalloproteinases (MMPs) | Glioblastoma, Colorectal | [9] |
| TIMP3 | Inhibitor of Matrix Metalloproteinases (MMPs) | Glioblastoma, Breast | [9][10] |
| SPRY2 | Inhibitor of MAPK/ERK pathway | Pancreatic, Lung | [13] |
| BCL2 | Anti-apoptotic protein | - |
Experimental Protocols for Studying miR-21
The following section provides detailed methodologies for key experiments used to investigate the role of miR-21 in cancer.
Quantification of miR-21 Expression by qRT-PCR
This protocol outlines the steps for measuring the expression level of mature miR-21 from total RNA using a stem-loop reverse transcription quantitative real-time PCR (qRT-PCR) approach.
Caption: Workflow for qRT-PCR quantification of miR-21.
-
Total RNA Extraction: Isolate total RNA, including the small RNA fraction, from cells or tissues using a suitable kit (e.g., mirVana miRNA Isolation Kit). Assess RNA quality and quantity using a spectrophotometer.
-
Stem-Loop Reverse Transcription (RT):
-
Prepare an RT master mix containing a stem-loop RT primer specific for the mature miR-21 sequence, reverse transcriptase, dNTPs, and RNase inhibitor in an appropriate buffer.
-
Add a defined amount of total RNA (e.g., 10-100 ng) to the master mix.
-
Perform the RT reaction according to the reverse transcriptase manufacturer's protocol (e.g., incubation at 16°C for 30 min, followed by 42°C for 30 min, and enzyme inactivation at 85°C for 5 min).
-
-
Quantitative Real-Time PCR (qPCR):
-
Prepare a qPCR master mix containing a forward primer specific for the mature miR-21 sequence, a universal reverse primer that binds to the stem-loop primer sequence, a fluorescent probe (e.g., TaqMan), and a qPCR polymerase master mix.
-
Add the cDNA product from the RT reaction to the qPCR master mix.
-
Perform the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 60 sec).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for miR-21 and a reference small non-coding RNA (e.g., U6 snRNA).
-
Calculate the relative expression of miR-21 using the 2-ΔΔCt method, where ΔCt = Ct(miR-21) - Ct(U6) and ΔΔCt = ΔCt(sample) - ΔCt(control).
-
Validation of miR-21 Targets using Luciferase Reporter Assay
This protocol describes how to validate a direct interaction between miR-21 and the 3'-UTR of a putative target gene.
Caption: Workflow for Luciferase Reporter Assay to validate miR-21 targets.
-
Construct Preparation:
-
Clone the full-length 3'-UTR of the putative target gene containing the predicted miR-21 binding site into a luciferase reporter vector (e.g., pmirGLO Dual-Luciferase miRNA Target Expression Vector) downstream of the firefly luciferase gene.
-
As a control, create a mutant construct where the miR-21 seed-binding site in the 3'-UTR is mutated.
-
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T) in a 96-well plate.
-
Co-transfect the cells with the luciferase reporter construct (wild-type or mutant) and either a miR-21 mimic, a miR-21 inhibitor, or a negative control miRNA using a suitable transfection reagent.
-
-
Luciferase Activity Measurement:
-
After 24-48 hours of incubation, lyse the cells.
-
Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer. The Renilla luciferase serves as an internal control for transfection efficiency.
-
-
Data Analysis:
-
Calculate the ratio of firefly to Renilla luciferase activity for each sample.
-
A significant decrease in the relative luciferase activity in cells co-transfected with the wild-type 3'-UTR construct and the miR-21 mimic compared to the control miRNA indicates a direct interaction. This effect should be abolished with the mutant 3'-UTR construct.
-
In Situ Hybridization (ISH) for miR-21 Localization
This protocol allows for the visualization of miR-21 expression within the cellular context of tissue sections.
-
Tissue Preparation: Prepare formalin-fixed, paraffin-embedded (FFPE) tissue sections or frozen tissue sections.
-
Probe Hybridization:
-
Deparaffinize and rehydrate FFPE sections or fix frozen sections.
-
Perform proteinase K digestion to unmask the target RNA.
-
Hybridize the sections with a digoxigenin (B1670575) (DIG)-labeled locked nucleic acid (LNA) probe specific for mature miR-21. LNA probes offer high affinity and specificity for small RNA targets.
-
-
Immunodetection:
-
Wash the sections to remove unbound probe.
-
Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).
-
Develop the signal using a chromogenic substrate for AP (e.g., NBT/BCIP), which produces a colored precipitate at the site of miR-21 expression.
-
-
Microscopy: Counterstain the sections (e.g., with Nuclear Fast Red) and visualize the localization of the miR-21 signal using a light microscope.
Conclusion
microRNA-21 is a potent oncomiR that plays a central role in the pathogenesis of a wide array of human cancers. Its ability to coordinately suppress multiple tumor suppressor genes leads to the activation of key oncogenic signaling pathways, thereby promoting uncontrolled cell proliferation, survival, and metastasis. The consistent upregulation of miR-21 in tumors and its association with poor prognosis underscore its potential as a valuable biomarker for cancer diagnosis and prognosis. Furthermore, the critical functions of miR-21 in driving malignancy make it an attractive therapeutic target. The development of anti-miR-21 oligonucleotides and other inhibitory strategies holds promise for novel anti-cancer therapies. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and target the oncogenic role of miR-21 in cancer.
References
- 1. Identification of novel miR-21 target proteins in multiple myeloma cells by quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prognostic Value of miR-21 in Various Cancers: An Updating Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Identification of miR-21 targets in breast cancer cells using a quantitative proteomic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Systems Biology of MicroRNAs in Cancer [researchonline.jcu.edu.au]
- 7. Crosstalk Between MAPK/ERK and PI3K/AKT Signal Pathways During Brain Ischemia/Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MicroRNA-21 and the clinical outcomes of various carcinomas: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. miRCarta - targets [mircarta.cs.uni-saarland.de]
- 10. [PDF] Therapeutic effect of microRNA-21 on differentially expressed hub genes in gastric cancer based on systems biology | Semantic Scholar [semanticscholar.org]
- 11. From Molecular Mechanisms to Therapeutics: Understanding MicroRNA-21 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Crosstalk between miRNA and PI3K/AKT/mTOR signaling pathway in cancer [ouci.dntb.gov.ua]
The Emergence of microRNA-21 Inhibitors in Oncology: A Technical Overview of microRNA-21-IN-2 and its Impact on Tumor Suppressor Genes
For Immediate Release
This technical guide provides an in-depth analysis of microRNA-21-IN-2, a novel small molecule inhibitor of microRNA-21 (miR-21), for an audience of researchers, scientists, and drug development professionals. The document outlines the mechanism of action of miR-21 inhibition, its effects on key tumor suppressor genes, and provides detailed experimental protocols for evaluating such compounds.
Introduction
MicroRNA-21 is one of the most well-documented oncomiRs, found to be upregulated in a wide array of human cancers.[1][2] Its overexpression is correlated with increased cell proliferation, invasion, and apoptosis inhibition.[3][4] MiR-21 exerts its oncogenic effects by post-transcriptionally silencing a battery of tumor suppressor genes.[5] Consequently, the development of potent and specific miR-21 inhibitors represents a promising therapeutic strategy in oncology. This guide focuses on a representative miR-21 inhibitor, herein referred to as this compound, and its functional role in restoring the expression of critical tumor suppressor genes.
Core Mechanism of Action: Targeting the miR-21 Seed Region
This compound is designed to be a synthetic, non-hydrolyzable antisense oligonucleotide that binds with high affinity and specificity to the seed region of mature miR-21. This binding sterically hinders the loading of miR-21 into the RNA-induced silencing complex (RISC), thereby preventing its interaction with the 3' untranslated region (3'-UTR) of its target messenger RNAs (mRNAs).[1] This leads to the de-repression of tumor suppressor gene translation and a subsequent reduction in the malignant phenotype.
Impact on Key Tumor Suppressor Genes
The therapeutic efficacy of this compound is largely attributed to its ability to restore the expression of several key tumor suppressor genes that are direct targets of miR-21. These include, but are not limited to, PTEN, PDCD4, RECK, and SPRY2.[5]
Phosphatase and Tensin Homolog (PTEN)
PTEN is a critical tumor suppressor that negatively regulates the PI3K/Akt signaling pathway, a key pathway involved in cell growth, proliferation, and survival.[2] MiR-21 directly targets PTEN mRNA for degradation or translational repression.[3][6] Inhibition of miR-21 with agents like this compound has been shown to increase PTEN protein levels, leading to decreased cell proliferation and invasion in various cancer models.[7][8][9]
Programmed Cell Death 4 (PDCD4)
PDCD4 is a tumor suppressor that inhibits protein translation by binding to the eukaryotic initiation factor 4A (eIF4A). It also plays a role in apoptosis.[8] MiR-21-mediated downregulation of PDCD4 promotes cell proliferation and inhibits apoptosis.[10][11] Treatment with a miR-21 inhibitor can restore PDCD4 expression, leading to increased apoptosis and reduced tumor growth.[8]
Reversion-inducing-cysteine-rich protein with Kazal motifs (RECK)
RECK is a membrane-anchored glycoprotein (B1211001) that negatively regulates matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for extracellular matrix degradation, invasion, and metastasis.[5][12] MiR-21 targets RECK, and its inhibition leads to increased RECK expression, thereby suppressing cancer cell invasion and migration.[4][12][13]
Sprouty Homolog 2 (SPRY2)
SPRY2 is a negative regulator of receptor tyrosine kinase (RTK) signaling pathways, including the Ras/MAPK pathway, which is frequently hyperactivated in cancer.[14][15] By targeting SPRY2, miR-21 promotes cellular proliferation and migration.[16][17][18] Inhibition of miR-21 upregulates SPRY2, leading to the suppression of these oncogenic signaling pathways.[14][17]
Quantitative Data on the Effects of miR-21 Inhibition
The following tables summarize the quantitative effects of miR-21 inhibition on the expression of its target tumor suppressor genes and the resulting phenotypic changes in cancer cells, based on published literature for various miR-21 inhibitors.
Table 1: Effect of miR-21 Inhibition on Tumor Suppressor Gene Expression
| Tumor Suppressor Gene | Cancer Cell Line | Method of miR-21 Inhibition | Fold Change in Protein Expression (vs. Control) | Reference |
| PTEN | Endometrioid Endometrial Cancer (KLE) | miR-21 inhibitor | 1.888 ± 0.085 | [7] |
| PDCD4 | Neuroblastoma (SK-N-SH) | miR-21 inhibitor | Significant Increase | [8] |
| RECK | Cervical Cancer (SiHa) | siRNA against miR-21 | Significant Increase | [12] |
| SPRY2 | Multiple Myeloma (U266) | LV-anti-miR-21 | Significantly Increased | [17] |
Table 2: Phenotypic Effects of miR-21 Inhibition
| Phenotypic Effect | Cancer Cell Line | Method of miR-21 Inhibition | Quantitative Change | Reference |
| Cell Proliferation | Hepatocellular Carcinoma | miR-21 inhibition | Decreased | [3][6] |
| Cell Migration | Colon Cancer (SW480) | miR-21 knockdown | 0.4 ± 0.12-fold lower | [16] |
| Apoptosis | Neuroblastoma (SK-N-SH) | miR-21 inhibitor | Significant Induction | [8] |
| Invasion | Hepatocellular Carcinoma | miR-21 inhibition | Decreased | [3][6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.
Quantitative Real-Time PCR (qRT-PCR) for miR-21 and Target Gene mRNA Expression
Objective: To quantify the expression levels of mature miR-21 and the mRNAs of its target tumor suppressor genes (PTEN, PDCD4, RECK, SPRY2).
Methodology:
-
RNA Extraction: Total RNA, including the small RNA fraction, is extracted from treated and control cells using a suitable kit (e.g., mirVana miRNA Isolation Kit).
-
Reverse Transcription (RT):
-
For miR-21: A specific stem-loop RT primer for miR-21 is used with a TaqMan MicroRNA Reverse Transcription Kit.
-
For mRNA: Random hexamers or oligo(dT) primers are used with a High-Capacity cDNA Reverse Transcription Kit.
-
-
qRT-PCR:
-
The cDNA is used as a template for real-time PCR using a TaqMan Universal PCR Master Mix and specific TaqMan probes and primers for miR-21 and the target genes.
-
A small nuclear RNA (e.g., U6) is used as an endogenous control for miR-21, and a housekeeping gene (e.g., GAPDH, ACTB) is used for mRNA normalization.
-
The relative expression is calculated using the 2-ΔΔCt method.
-
Western Blotting for Tumor Suppressor Protein Expression
Objective: To determine the protein levels of PTEN, PDCD4, RECK, and SPRY2 following treatment with this compound.
Methodology:
-
Protein Extraction: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against PTEN, PDCD4, RECK, or SPRY2 overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH is used as a loading control. Densitometry analysis is performed to quantify protein levels.
Dual-Luciferase Reporter Assay for Target Validation
Objective: To confirm the direct interaction between miR-21 and the 3'-UTR of its target genes.
Methodology:
-
Vector Construction: The 3'-UTR sequence of the target gene containing the predicted miR-21 binding site is cloned downstream of a luciferase reporter gene in a suitable vector (e.g., psiCHECK-2). A mutant version of the 3'-UTR with a mutated seed sequence is also created as a control.
-
Transfection: Cells are co-transfected with the luciferase reporter vector (wild-type or mutant) and either a miR-21 mimic or a negative control.
-
Luciferase Assay: 48 hours post-transfection, the activities of both Firefly and Renilla luciferases are measured using a Dual-Luciferase Reporter Assay System.
-
Analysis: The Firefly luciferase activity is normalized to the Renilla luciferase activity. A significant decrease in the relative luciferase activity in the presence of the miR-21 mimic for the wild-type 3'-UTR construct, but not the mutant, confirms direct targeting.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of miR-21 and its inhibition by this compound.
Caption: Experimental workflow for evaluating this compound.
Caption: Logical relationship of this compound's anti-tumor activity.
Conclusion
MicroRNA-21 inhibitors, exemplified here by this compound, hold significant promise as a targeted therapy for a wide range of cancers. By specifically de-repressing the expression of key tumor suppressor genes, these agents can effectively inhibit the oncogenic processes driven by miR-21. The experimental framework provided in this guide offers a robust approach for the preclinical evaluation of such compounds, paving the way for their potential clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation and function of miRNA-21 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MicroRNA-21 Regulates Expression of the PTEN Tumor Suppressor Gene in Human Hepatocellular Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MicroRNA-21 (miR-21) Regulates Cellular Proliferation, Invasion, Migration, and Apoptosis by Targeting PTEN, RECK and Bcl-2 in Lung Squamous Carcinoma, Gejiu City, China | PLOS One [journals.plos.org]
- 5. The Promising Role of miR-21 as a Cancer Biomarker and Its Importance in RNA-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MicroRNA-21 regulates expression of the PTEN tumor suppressor gene in human hepatocellular cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. microRNA-21 overexpression contributes to cell proliferation by targeting PTEN in endometrioid endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reduction of miR-21 induces SK-N-SH cell apoptosis and inhibits proliferation via PTEN/PDCD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Relevance of miR-21 in regulation of tumor suppressor gene PTEN in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MicroRNA-21 promotes neurite outgrowth by regulating PDCD4 in a rat model of spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MicroRNA-21 Promotes the Viability, Proliferation and Milk Fat Synthesis of Ovine Mammary Epithelial Cells by Targeting PDCD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MiR-21 Regulates Growth and Migration of Cervical Cancer Cells by RECK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Elevation of long non-coding RNA GAS5 and knockdown of microRNA-21 up-regulate RECK expression to enhance esophageal squamous cell carcinoma cell radio-sensitivity after radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MicroRNA-21-mediated regulation of Sprouty2 protein expression enhances the cytotoxic effect of 5-fluorouracil and metformin in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Correlation between microRNA-21 and sprouty homolog 2 gene expression in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MicroRNA-21 Targets Sprouty2 and Promotes Cellular Outgrowths - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Downregulation of Sprouty homolog 2 by microRNA-21 inhibits proliferation, metastasis and invasion, however promotes the apoptosis of multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. molbiolcell.org [molbiolcell.org]
investigating the biological function of microRNA-21-IN-2
An In-depth Technical Guide to the Biological Function of microRNA-21 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
MicroRNA-21 (miR-21) is a small non-coding RNA molecule that has been identified as a key oncomiR, playing a significant role in the initiation and progression of various cancers. Its overexpression is associated with increased cell proliferation, invasion, and apoptosis inhibition. Consequently, the inhibition of miR-21 has emerged as a promising therapeutic strategy. This technical guide provides a comprehensive overview of the biological functions of miR-21 through the lens of its inhibition, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways. The molecule "microRNA-21-IN-2" is representative of a class of synthetic inhibitors designed to specifically target and neutralize endogenous miR-21.
Biological Function of miR-21 Inhibition
The primary biological function of a miR-21 inhibitor is to sequester and inhibit the activity of mature miR-21, thereby preventing it from binding to its target messenger RNAs (mRNAs). This restores the expression of tumor-suppressor genes that are normally silenced by miR-21. The functional consequences of miR-21 inhibition are profound and include:
-
Induction of Apoptosis: By upregulating the expression of pro-apoptotic genes such as Programmed Cell Death 4 (PDCD4) and Tropomyosin 1 (TPM1), miR-21 inhibitors can trigger programmed cell death in cancer cells.
-
Inhibition of Cell Proliferation and Invasion: miR-21 targets several genes involved in cell cycle regulation and metastasis, including PTEN and RECK. Inhibition of miR-21 leads to the upregulation of these targets, resulting in decreased cancer cell proliferation and invasion.
-
Sensitization to Chemotherapy: Overexpression of miR-21 has been linked to chemoresistance. The use of miR-21 inhibitors can re-sensitize cancer cells to conventional chemotherapeutic agents.
Quantitative Data on the Effects of miR-21 Inhibition
The efficacy of miR-21 inhibition has been quantified in numerous preclinical studies. The following tables summarize key findings from research on the impact of miR-21 inhibitors in cancer models.
Table 1: In Vitro Effects of miR-21 Inhibition on Cancer Cell Lines
| Cell Line | Cancer Type | Parameter Measured | Result of miR-21 Inhibition | Reference |
| PANC-1, MiaPaca-2 | Pancreatic Cancer | Cell Viability | Significant decrease | [1][2] |
| PANC-1, MiaPaca-2 | Pancreatic Cancer | Cell Proliferation (Colony Formation) | Significant decrease | [1][2] |
| PANC-1, MiaPaca-2 | Pancreatic Cancer | Cell Migration & Invasion | Significant decrease | [1][2] |
| OPM-2, U-266, KMS-26 | Multiple Myeloma | Cell Growth (Trypan Blue & BrdU) | Significant decrease | [3] |
| OPM-2, U-266, KMS-26 | Multiple Myeloma | Cell Survival (MTT Assay) | Significant reduction | [3] |
| INA-6 (co-cultured with hBMSCs) | Multiple Myeloma | Cell Viability (MTT Assay) | Significant decrease | [3][4] |
| FaDu | Head and Neck Squamous Cell Carcinoma | Apoptosis (TUNEL assay) | Apoptosis index increased from 0.44% (control) to 1.97% | [5] |
Table 2: In Vivo Effects of miR-21 Inhibition on Tumor Xenograft Models
| Animal Model | Cancer Type | Treatment | Outcome | Reference |
| Nude Mice | Pancreatic Cancer (PANC-1 xenografts) | Lentivirus-mediated miR-21 inhibitor | Significant inhibition of tumor growth | [1] |
| Nude Mice | Head and Neck Squamous Cell Carcinoma (FaDu xenografts) | Intravenous injection of miR-21 inhibitor with lipid nanoparticles | Significant suppression of tumor growth | [5] |
| SCID Mice | Multiple Myeloma (OPM-2 xenografts) | Intratumoral injection of miR-21 inhibitor | Significant anti-tumor activity | [3][4] |
Key Signaling Pathways Modulated by miR-21 Inhibition
Inhibition of miR-21 impacts several critical signaling pathways involved in cancer progression. The restoration of miR-21's target genes leads to the modulation of these pathways, ultimately resulting in anti-tumor effects.
References
- 1. Downregulation of miR-21 inhibits the malignant phenotype of pancreatic cancer cells by targeting VHL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Targeting miR-21 inhibits in vitro and in vivo multiple myeloma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Intravenous Delivery of miR-21 Inhibitor in Mice With Head and Neck Squamous Cell Carcinoma | Anticancer Research [ar.iiarjournals.org]
microRNA-21-IN-2 and apoptosis induction
An In-depth Technical Guide on Apoptosis Induction via Inhibition of microRNA-21
For Researchers, Scientists, and Drug Development Professionals
Abstract
MicroRNA-21 (miR-21) is a prominent oncogenic microRNA that is frequently overexpressed in a wide range of human cancers.[1][2][3] Its role as a key suppressor of apoptosis is a critical mechanism by which cancer cells evade programmed cell death.[1][2][3] Consequently, the inhibition of miR-21 presents a promising therapeutic strategy for cancer treatment. This technical guide provides a comprehensive overview of the induction of apoptosis through the inhibition of miR-21, with a focus on the molecular mechanisms, experimental validation, and relevant protocols for researchers in the field. For the purpose of this guide, "microRNA-21-IN-2" is considered a representative inhibitor of microRNA-21.
The Role of microRNA-21 in Apoptosis
MicroRNA-21 primarily functions as an anti-apoptotic molecule by downregulating the expression of several key tumor suppressor genes.[1][2][3] Elevated levels of miR-21 are associated with increased cell proliferation, survival, and invasion in various cancer types.[4] By binding to the 3'-untranslated region (3'-UTR) of its target messenger RNAs (mRNAs), miR-21 leads to their degradation or translational repression.[1] This targeted suppression of pro-apoptotic factors is a cornerstone of its oncogenic activity.
Mechanism of Apoptosis Induction by this compound
Inhibition of miR-21, for instance by a specific inhibitor like this compound, restores the expression of its pro-apoptotic target genes. This de-repression reactivates the apoptotic signaling cascades within cancer cells, leading to programmed cell death. The primary molecular targets of miR-21 that are involved in the regulation of apoptosis include:
-
Caspase 8 (CASP8): A direct target of miR-21, Caspase 8 is an initiator caspase in the extrinsic apoptosis pathway. Inhibition of miR-21 leads to increased Caspase 8 expression, thereby promoting apoptosis.[4]
-
B-cell lymphoma 2 (Bcl-2) family proteins: The balance between pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., Bcl-2) members of this family is crucial for regulating the intrinsic apoptosis pathway. While some studies suggest miR-21 upregulates Bcl-2 in certain contexts[5][6], others indicate that in specific cell types, miR-21 can target and decrease BCL2, leading to increased apoptosis[7][8]. The inhibition of miR-21 can therefore modulate the BAX/Bcl-2 ratio, favoring apoptosis.[9][10]
-
Phosphatase and Tensin Homolog (PTEN): A well-established tumor suppressor and a target of miR-21, PTEN negatively regulates the pro-survival PI3K/Akt signaling pathway.[11] Inhibition of miR-21 increases PTEN expression, which in turn inhibits the PI3K/Akt pathway, leading to decreased cell survival and increased apoptosis.[11]
-
Programmed Cell Death 4 (PDCD4): This tumor suppressor is a direct target of miR-21.[1] By inhibiting miR-21, PDCD4 expression is upregulated, which promotes apoptosis.[1]
The concerted de-repression of these and other target genes upon miR-21 inhibition culminates in the activation of both the intrinsic and extrinsic apoptotic pathways.
Signaling Pathway of Apoptosis Induction by miR-21 Inhibition
Caption: Signaling pathway of apoptosis induction by miR-21 inhibition.
Quantitative Data on Apoptosis Induction by miR-21 Inhibition
The following table summarizes quantitative data from various studies investigating the effects of miR-21 inhibition on apoptosis in different cancer cell lines.
| Cell Line | Method of miR-21 Inhibition | Key Finding | Quantitative Result | Reference |
| SAOS-2 (Osteosarcoma) | Transfection with miR-21 inhibitor | Increased apoptosis | Significant increase in apoptotic cell rate | [4] |
| Keloid Fibroblasts | Transfection with miR-21 inhibitor | Increased expression of pro-apoptotic proteins | Significant increase in Caspase-3, Caspase-9, CYT-C, and BAX expression | [9] |
| INS-1 832/13 (Rat Beta Cells) | Transfection with miR-21 inhibitor | Reduced cleaved caspase 3 levels after cytokine treatment | Significant reduction in cleaved Caspase 3 | [7][8] |
| OCI-LY3 (Diffuse Large B-cell Lymphoma) | Transfection with miR-21 inhibitor | Decreased cell viability and increased apoptosis | Apoptosis rate significantly increased | [5] |
| MIA PaCa-2 (Pancreatic Cancer) | Transfection with miR-21 inhibitor | Increased apoptosis and caspase-3 activity | Significant increase in apoptosis and caspase-3 activity | [6] |
| A549 (Non-small Cell Lung Cancer) | Transfection with miR-21 inhibitor | Downregulation of p-Akt and Bcl-2, upregulation of BAX | Significant changes in protein expression | [11] |
Experimental Protocols
This section provides an overview of key experimental protocols used to study the pro-apoptotic effects of this compound.
Cell Culture and Transfection
-
Cell Culture: Cancer cell lines are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: Cells are seeded in multi-well plates and allowed to reach 70-80% confluency. Transfection with this compound or a negative control inhibitor is performed using a lipid-based transfection reagent (e.g., Lipofectamine) according to the manufacturer's instructions. The final concentration of the inhibitor typically ranges from 50 to 100 nM.
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry:
-
After transfection for 48-72 hours, harvest cells by trypsinization.
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are early apoptotic, while Annexin V positive/PI positive cells are late apoptotic.
-
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay:
-
Fix cells grown on coverslips with 4% paraformaldehyde.
-
Permeabilize cells with 0.1% Triton X-100 in sodium citrate.
-
Incubate cells with the TUNEL reaction mixture containing TdT and FITC-dUTP.
-
Counterstain nuclei with DAPI.
-
Visualize fluorescently labeled apoptotic cells using a fluorescence microscope.
-
Molecular Biology Techniques
-
Quantitative Real-Time PCR (qRT-PCR):
-
Isolate total RNA from transfected cells using a suitable kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green or TaqMan probes for miR-21 and its target genes. Use appropriate housekeeping genes (e.g., U6 for miR-21, GAPDH for mRNA) for normalization.
-
-
Western Blotting:
-
Lyse transfected cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Caspase 8, Bcl-2, BAX, PTEN, PDCD4, cleaved Caspase-3, and a loading control like β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Luciferase Reporter Assay:
-
Co-transfect cells with a luciferase reporter plasmid containing the 3'-UTR of a target gene (e.g., BCL2) and either this compound or a control.
-
After 24-48 hours, lyse the cells and measure luciferase activity using a luminometer. An increase in luciferase activity upon miR-21 inhibition confirms direct targeting.
-
Experimental Workflow for Investigating this compound
Caption: Experimental workflow for studying miR-21-IN-2 effects.
Conclusion
The inhibition of microRNA-21 with specific molecules like this compound is a potent strategy to induce apoptosis in cancer cells. This approach restores the function of critical tumor suppressors and reactivates programmed cell death pathways. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore and advance miR-21 inhibition as a viable anti-cancer therapy. Further research, including in vivo studies and clinical trials, is warranted to fully realize the therapeutic potential of this approach.
References
- 1. Apoptosis and the target genes of microRNA-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Apoptosis and the target genes of microRNA-21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MicroRNA-21 Inhibits the Apoptosis of Osteosarcoma Cell Line SAOS-2 via Targeting Caspase 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MicroRNA-21 regulates the viability and apoptosis of diffuse large B-cell lymphoma cells by upregulating B cell lymphoma-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bcl-2 upregulation induced by miR-21 via a direct interaction is associated with apoptosis and chemoresistance in MIA PaCa-2 pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MicroRNA 21 targets BCL2 mRNA to increase cell apoptosis in rat and human beta cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MicroRNA-21 inhibits mitochondria-mediated apoptosis in keloid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MicroRNA-21 increases cell viability and suppresses cellular apoptosis in non-small cell lung cancer by regulating the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of microRNA-21-IN-2: A Technical Overview for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the structural and functional analysis of microRNA-21-IN-2, a potential inhibitor of microRNA-21 (miR-21). This document is intended for researchers, scientists, and drug development professionals engaged in the study of miRNA-targeted therapeutics, particularly in the context of oncology and inflammatory diseases where miR-21 is a well-established oncomiR.
Core Compound Data
This compound has been identified as a small molecule inhibitor of miR-21 activity. While detailed structural elucidation through methods such as X-ray crystallography or NMR spectroscopy are not publicly available, its fundamental properties and bioactivity have been characterized.
| Property | Value |
| IUPAC Name | Not publicly available |
| CAS Number | 303018-40-8 |
| Molecular Formula | C₁₇H₁₅N₃O₃S |
| Molecular Weight | 341.38 g/mol |
| Bioactivity (AC₅₀) | 3.29 μM (inhibition of miR-21 activity)[1][2] |
| SMILES | O=C(NC1=CC=C(OCO2)C2=C1)CSC3=NC(C)=CC(C)=C3C#N[2] |
Mechanism of Action: Inhibition of miR-21 Biogenesis
This compound is proposed to function by interfering with the maturation of pri-miR-21 into the mature, functional miR-21. The biogenesis of miR-21 is a multi-step process, offering several points for therapeutic intervention. Small molecules can inhibit this process by binding to the precursor miRNA (pre-miR-21), preventing its recognition and cleavage by the Dicer enzyme complex.[3][4] This ultimately leads to a decrease in the levels of mature miR-21, thereby upregulating the expression of its downstream tumor suppressor target genes.
Experimental Protocols for Inhibitor Characterization
The following are representative experimental protocols that would be employed to characterize the structural and functional properties of a miR-21 inhibitor like this compound. These are based on established methodologies in the field for studying small molecule-RNA interactions.
Dicer Cleavage Assay
This biochemical assay directly assesses the ability of a compound to inhibit the processing of pre-miR-21 by the Dicer enzyme.
Methodology:
-
RNA Preparation: A fluorescently labeled pre-miR-21 hairpin RNA (e.g., 5'-AlexaFluor 647-labeled pre-miR-21) is synthesized.[3]
-
Reaction Mixture: The labeled pre-miR-21 is incubated with recombinant human Dicer enzyme in a suitable reaction buffer.
-
Inhibitor Addition: Serial dilutions of this compound (or a DMSO control) are added to the reaction mixtures.
-
Incubation: The reactions are incubated at 37°C for a defined period (e.g., 1 hour) to allow for Dicer processing.[5]
-
Analysis: The reaction products are resolved using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualization: The gel is imaged using a fluorescence scanner to detect the labeled RNA fragments. Inhibition of Dicer cleavage is observed as a decrease in the product band (mature miR-21) and an increase in the substrate band (pre-miR-21).[3]
Fluorescence Polarization (FP) Assay
FP assays are used to quantify the binding affinity of a small molecule to a target RNA in solution.
Methodology:
-
Probe Preparation: A fluorescein-labeled RNA probe corresponding to the pre-miR-21 hairpin is synthesized.
-
Binding Reaction: A constant concentration of the fluorescent RNA probe is incubated with increasing concentrations of this compound in an appropriate binding buffer.
-
Measurement: The fluorescence polarization of each sample is measured using a plate reader.
-
Data Analysis: The change in polarization is plotted against the inhibitor concentration. The data is then fitted to a suitable binding isotherm to determine the dissociation constant (Kd), which quantifies the binding affinity.
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to verify target engagement in a cellular context. The principle is that ligand binding stabilizes the target protein or nucleic acid, leading to a higher melting temperature.
Methodology:
-
Cell Treatment: Cancer cell lines known to overexpress miR-21 (e.g., HeLa, MCF-7) are treated with this compound or a vehicle control.[6]
-
Heating: The treated cells are lysed, and the lysates are heated to a range of temperatures.
-
Fractionation: The heated lysates are centrifuged to separate aggregated (denatured) molecules from the soluble fraction.
-
Quantification: The amount of a specific component of the miR-21 biogenesis pathway (e.g., Dicer, AGO2) or pre-miR-21 itself in the soluble fraction is quantified by Western blot or qRT-PCR, respectively.
-
Analysis: A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Quantitative Reverse Transcription PCR (qRT-PCR)
This is the gold standard for measuring the levels of specific miRNAs in cells after treatment with an inhibitor.
Methodology:
-
Cell Culture and Treatment: Cells are treated with this compound for a specified time (e.g., 24-48 hours).[5]
-
RNA Extraction: Total RNA, including the small RNA fraction, is isolated from the cells.
-
Reverse Transcription: A specific stem-loop primer for mature miR-21 is used to reverse transcribe the miRNA into cDNA.
-
Real-Time PCR: The cDNA is then amplified using a TaqMan probe or SYBR Green chemistry in a real-time PCR instrument.
-
Data Analysis: The expression level of miR-21 is normalized to a stable endogenous control (e.g., RNU6B). A decrease in the relative expression of miR-21 in treated cells compared to control cells indicates inhibitory activity.[6]
Concluding Remarks
This compound represents a promising chemical scaffold for the development of targeted cancer therapeutics. The characterization of its precise binding mode to pre-miR-21 and a comprehensive evaluation of its structure-activity relationship are critical next steps. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this and other novel miR-21 inhibitors. Further studies, including co-crystallization of the inhibitor with pre-miR-21 or advanced NMR studies, will be invaluable in elucidating the atomic-level interactions that drive its inhibitory activity, paving the way for rational drug design and optimization.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Inhibitors of MicroRNA-21 Processing Using Small Molecule Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - Discovery of Inhibitors of MicroRNA-21 Processing Using Small Molecule Microarrays - American Chemical Society - Figshare [acs.figshare.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Small Molecule Inhibitors of MicroRNA miR-21 Function - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Targets of microRNA-21 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the strategies and methodologies for identifying the targets of microRNA-21 (miR-21) inhibitors. As the oncogenic role of miR-21 is well-established in numerous pathologies, particularly cancer, small molecule inhibitors targeting this microRNA are of significant therapeutic interest. This document outlines the mechanisms of action of these inhibitors, details the experimental protocols for target identification and validation, and presents the key signaling pathways affected.
Introduction to microRNA-21 and its Inhibition
MicroRNA-21 is a small non-coding RNA that is frequently overexpressed in a wide range of human cancers, including glioblastoma, breast, lung, and colorectal cancers.[1][2] It functions as an "oncomiR" by post-transcriptionally repressing the expression of numerous tumor suppressor genes, thereby promoting cell proliferation, survival, and invasion.[2][3] Given its central role in tumorigenesis, miR-21 has emerged as a promising therapeutic target.
Small molecule inhibitors of miR-21 have been developed to disrupt its biogenesis or function. One such inhibitor, AC1MMYR2 , has been identified through in silico high-throughput screening.[4][5] This compound specifically blocks the processing of the precursor pre-miR-21 by the Dicer enzyme, leading to a decrease in mature miR-21 levels.[4][5] The identification of the direct and indirect targets of such inhibitors is crucial for understanding their therapeutic effects and potential off-target activities.
Strategies for Target Identification of miR-21 Inhibitors
The primary approach to identifying the targets of a miR-21 inhibitor is to treat cells with the compound and subsequently measure the changes in mRNA and protein expression. Genes that are directly targeted by miR-21 are expected to be de-repressed, leading to an increase in their mRNA and/or protein levels upon miR-21 inhibition.
A general workflow for target identification involves:
-
Inhibitor Treatment: Exposing cancer cell lines with high endogenous miR-21 expression to the inhibitor (e.g., AC1MMYR2).
-
High-Throughput Screening: Employing techniques like quantitative proteomics (e.g., SILAC) or transcriptomics (e.g., RNA-sequencing or microarrays) to identify upregulated proteins or mRNAs.[6]
-
Bioinformatic Analysis: Filtering the list of upregulated genes against databases of predicted and validated miR-21 targets.
-
Direct Target Validation: Confirming direct interaction between miR-21 and the 3' UTR of the identified target mRNAs using luciferase reporter assays.[6]
Quantitative Data on Target Upregulation by miR-21 Inhibitors
The inhibition of miR-21 by small molecules like AC1MMYR2 leads to the upregulation of its downstream targets. The following table summarizes the key validated targets of miR-21 and their roles. While specific fold-change data for AC1MMYR2 is not always provided in a consolidated format, the qualitative upregulation of these targets is a consistent finding.[4][5]
| Target Gene | Function | Associated Cancers |
| PTEN | Tumor suppressor, negatively regulates the PI3K/AKT pathway | Glioblastoma, Breast Cancer, Lung Cancer |
| PDCD4 | Tumor suppressor, inhibits translation and promotes apoptosis | Breast Cancer, Colorectal Cancer |
| RECK | Tumor suppressor, matrix metalloproteinase inhibitor | Glioblastoma |
| Spry2 | Inhibitor of Ras/MAPK signaling pathway | Lung Cancer, Pancreatic Cancer |
| TIMP3 | Matrix metalloproteinase inhibitor | Glioblastoma, Melanoma |
| Bcl-2 | Apoptosis regulator (pro-apoptotic) | Glioblastoma |
Experimental Protocols
Luciferase Reporter Assay for Direct Target Validation
This assay is the gold standard for confirming a direct interaction between a microRNA and a target mRNA's 3' Untranslated Region (UTR).[7]
Principle: A reporter plasmid is constructed containing the firefly luciferase gene followed by the 3' UTR of the putative target gene. If the endogenous miR-21 in the cells binds to this 3' UTR, the translation of luciferase will be repressed, resulting in a low light signal. Treatment with a miR-21 inhibitor should relieve this repression, leading to a significant increase in the luciferase signal. A control plasmid with a mutated seed sequence in the 3' UTR should not be affected by miR-21 or its inhibitor.
Detailed Methodology:
-
Vector Construction:
-
Clone the full-length 3' UTR of the candidate target gene (e.g., PTEN) into a luciferase reporter vector (e.g., pMIR-REPORT™) downstream of the luciferase coding sequence.
-
Create a mutant control vector by site-directed mutagenesis of the 7-8 nucleotide miR-21 seed binding site within the 3' UTR.
-
-
Cell Culture and Transfection:
-
Plate a human cancer cell line with high endogenous miR-21 expression (e.g., MCF-7 for breast cancer, U87 for glioblastoma) in a 96-well plate.
-
Co-transfect the cells with the wild-type or mutant luciferase reporter vector and a control vector expressing Renilla luciferase (for normalization of transfection efficiency).
-
-
Inhibitor Treatment:
-
After 24 hours, treat the transfected cells with the miR-21 inhibitor (e.g., AC1MMYR2 at a predetermined optimal concentration) or a vehicle control (e.g., DMSO).
-
-
Luciferase Assay:
-
After 24-48 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Compare the normalized luciferase activity in inhibitor-treated cells to that in vehicle-treated cells for both the wild-type and mutant constructs. A significant increase in luciferase activity only for the wild-type construct upon inhibitor treatment confirms direct targeting.
-
Argonaute Immunoprecipitation (AGO-IP) followed by qRT-PCR
This method identifies mRNAs that are actively being targeted by the RNA-induced silencing complex (RISC), of which Argonaute (AGO) proteins are a key component.
Principle: In cells treated with a miR-21 inhibitor, the association of miR-21 with the AGO2 protein in the RISC complex will be reduced. Consequently, the binding of the AGO2-RISC complex to miR-21's target mRNAs will decrease. By immunoprecipitating AGO2, one can isolate the associated mRNAs and quantify the change in their abundance upon inhibitor treatment.
Detailed Methodology:
-
Cell Treatment:
-
Treat a suitable cancer cell line with the miR-21 inhibitor or a vehicle control.
-
-
Cell Lysis and Immunoprecipitation:
-
Lyse the cells under non-denaturing conditions to preserve protein-RNA interactions.
-
Incubate the cell lysate with magnetic beads conjugated to an anti-AGO2 antibody to immunoprecipitate the AGO2-containing RISC complexes.
-
-
RNA Extraction:
-
Wash the beads to remove non-specific binding, and then elute and extract the RNA from the immunoprecipitated complexes.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Reverse transcribe the extracted RNA into cDNA.
-
Perform qRT-PCR using primers specific for the candidate target genes (e.g., PTEN, PDCD4).
-
-
Data Analysis:
-
Compare the relative abundance of the target mRNAs in the AGO2-IP fraction from inhibitor-treated versus control-treated cells. A decrease in the amount of a specific mRNA in the IP fraction upon inhibitor treatment suggests it is a target of miR-21.
-
Visualizing the Molecular Landscape
Signaling Pathways Regulated by miR-21
The following diagram illustrates the central role of miR-21 in key oncogenic signaling pathways. Inhibition of miR-21 is expected to reverse these effects.
Caption: miR-21 signaling pathways in cancer.
Experimental Workflow for Target Identification
The logical flow of experiments to identify and validate the targets of a miR-21 inhibitor is depicted below.
Caption: Experimental workflow for miR-21 inhibitor target identification.
Conclusion
The identification of the targets of novel microRNA-21 inhibitors is a critical step in their preclinical and clinical development. This guide provides a framework for researchers to systematically uncover and validate these targets. By combining high-throughput screening methods with rigorous validation assays like the luciferase reporter assay, a comprehensive understanding of the inhibitor's mechanism of action can be achieved. This knowledge is essential for optimizing therapeutic strategies and predicting clinical responses.
References
- 1. Discovery of Inhibitors of MicroRNA-21 Processing Using Small Molecule Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. AC1MMYR2, an inhibitor of dicer-mediated biogenesis of Oncomir miR-21, reverses epithelial-mesenchymal transition and suppresses tumor growth and progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of miR-21 targets in breast cancer cells using a quantitative proteomic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. miRNA (microRNA) – Target Prediction, Validation, and Functional | abm Inc. [info.abmgood.com]
Therapeutic Potential of AC1MMYR2, a Small-Molecule Inhibitor of MicroRNA-21 Biogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MicroRNA-21 (miR-21) is a well-documented oncomiR, frequently overexpressed in a multitude of solid and hematological malignancies. Its upregulation is correlated with increased cellular proliferation, invasion, metastasis, and chemoresistance, making it a prime therapeutic target. This document provides a detailed technical overview of AC1MMYR2, a novel small-molecule inhibitor that targets the biogenesis of miR-21. We consolidate preclinical data on its mechanism of action, anti-tumor efficacy, and impact on key signaling pathways. This guide includes summaries of quantitative data, detailed experimental protocols derived from published studies, and visualizations of molecular pathways and experimental workflows to support further research and development efforts in targeting miR-21.
Introduction to microRNA-21 and its Role in Cancer
MicroRNAs (miRNAs) are small, non-coding RNA molecules (~22 nucleotides) that regulate gene expression post-transcriptionally.[1][2] The biogenesis of miRNAs involves the transcription of a primary miRNA (pri-miRNA), which is processed in the nucleus by the Drosha-DGCR8 complex into a precursor hairpin (pre-miRNA).[2][3] This pre-miRNA is then exported to the cytoplasm and cleaved by the RNase III enzyme Dicer to form a mature miRNA duplex.[2][4] One strand of this duplex is incorporated into the RNA-induced silencing complex (RISC), guiding it to target messenger RNAs (mRNAs) for degradation or translational repression.[3][5]
MiR-21 is one of the most studied oncomiRs, with elevated expression in cancers like glioblastoma, breast, lung, and pancreatic cancer.[1] It promotes tumorigenesis by downregulating multiple tumor suppressor genes, including Phosphatase and Tensin Homolog (PTEN), Programmed Cell Death 4 (PDCD4), and Reversion-Inducing Cysteine-Rich Protein with Kazal Motifs (RECK).[4][6][7] Inhibition of miR-21 is therefore a promising therapeutic strategy. While antisense oligonucleotides have been explored, small molecules offer advantages in terms of delivery and manufacturing. AC1MMYR2 has been identified as a specific small-molecule inhibitor of miR-21 maturation.[6]
AC1MMYR2: A Specific Inhibitor of miR-21 Biogenesis
AC1MMYR2 was identified through an in silico high-throughput screen of a small chemical compound library, designed to find molecules that could bind to the Dicer binding site on the pre-miR-21 hairpin loop.[6][8]
Mechanism of Action
AC1MMYR2 functions by directly blocking the processing of pre-miR-21 to its mature, functional form by the Dicer enzyme.[6][8] This leads to a decrease in mature miR-21 levels, which in turn relieves the translational repression of its target tumor suppressor genes.[6][8] The restoration of tumor suppressor protein levels, such as PTEN and PDCD4, inhibits critical cancer-promoting signaling pathways like the PI3K/Akt pathway, thereby suppressing tumor growth, proliferation, and invasion.[1][6][7]
Signaling Pathway Visualization
The following diagram illustrates the mechanism of action of AC1MMYR2 in the context of the miR-21 signaling pathway.
Caption: Mechanism of AC1MMYR2 action on the miR-21 biogenesis pathway.
Preclinical Efficacy of AC1MMYR2
AC1MMYR2 has demonstrated significant anti-tumor effects in various cancer cell lines and in vivo models.[6][8]
In Vitro Studies
Studies have shown that AC1MMYR2 effectively reduces the levels of mature miR-21 in a dose- and time-dependent manner across multiple cancer cell lines, including glioblastoma (U87, LN229), breast cancer (MCF-7, MDA-MB-231), and gastric cancer (SGC7901).[8] This inhibition leads to several key anti-cancer effects.
Table 1: Summary of In Vitro Effects of AC1MMYR2
| Effect | Cell Lines | Observations | Reference |
|---|---|---|---|
| miR-21 Inhibition | U87, MCF-7, LN229, SGC7901 | ~50% reduction of mature miR-21 with 30 µmol/L AC1MMYR2 after 6 hours. | [8] |
| Target Gene Upregulation | U87, MCF-7 | Increased protein expression of PTEN, PDCD4, and RECK. | [6][8] |
| Proliferation Inhibition | U87, MCF-7 | Reduced colony formation rates. | [8] |
| Apoptosis Induction | U87, MCF-7 | Increased apoptotic nuclei observed. | [8] |
| Cell Cycle Arrest | U87, MCF-7 | Blockage of the cell cycle in the G0–G1 phase. | [8] |
| Invasion Suppression | Glioblastoma, Breast Cancer | Reversal of epithelial–mesenchymal transition (EMT) markers. |[6] |
In Vivo Studies
The therapeutic potential of AC1MMYR2 has been validated in orthotopic mouse models of glioblastoma and breast cancer, demonstrating its ability to suppress tumor growth and progression as a single agent.[6][8]
Table 2: Summary of In Vivo Efficacy of AC1MMYR2
| Cancer Model | Treatment Details | Key Outcomes | Reference |
|---|---|---|---|
| Glioblastoma (U87) | Orthotopic intracranial model | Statistically significant reduction in tumor volume by day 14. Decreased miR-21 expression and increased apoptosis in treated tumors. | [8] |
| Breast Cancer (MDA-MB-231) | Orthotopic model | Significant suppression of tumor growth and weight. Reduced lung metastasis. | [8] |
| Breast Cancer (MCF-7) | Orthotopic model | Remarkable antitumor effect observed. | [8] |
| Combination Therapy | MDA-MB-231, U87δVIII | Combination with paclitaxel (B517696) significantly reduced lung metastasis in mice compared to paclitaxel alone. |[9] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of AC1MMYR2, based on published literature.[4][8]
Cell Culture and AC1MMYR2 Treatment
-
Cell Lines: Human glioblastoma (U87), breast cancer (MCF-7, MDA-MB-231), and gastric cancer (SGC7901) cell lines.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: AC1MMYR2, obtained from the NCI diversity dataset, is dissolved in DMSO to create a stock solution and then diluted to the final indicated concentrations in cell culture media for treatment. Control cells are treated with an equivalent volume of DMSO.
Real-Time PCR (RT-PCR) for miR-21 Expression
-
RNA Extraction: Total RNA is extracted from treated and control cells using TRIzol reagent according to the manufacturer's instructions.
-
Reverse Transcription: A specific stem-loop primer is used for the reverse transcription of mature miR-21 into cDNA.
-
Quantitative PCR: qPCR is performed using a SYBR Green mix on a real-time PCR system. The relative expression of miR-21 is calculated using the 2^-ΔΔCt method, with U6 small nuclear RNA used as the internal control.
Western Blot Analysis
-
Protein Extraction: Cells are lysed in RIPA buffer containing a protease inhibitor cocktail. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 30-50 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies against PTEN, PDCD4, RECK, or other targets.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. GAPDH is used as a loading control.
Orthotopic Xenograft Mouse Models
-
Animal Housing: Athymic nude mice (e.g., 4-6 weeks old) are used and housed in a specific pathogen-free environment.
-
Tumor Cell Implantation:
-
Glioblastoma: U87 cells, engineered to express luciferase, are stereotactically injected into the brain of anesthetized mice.
-
Breast Cancer: MDA-MB-231 or MCF-7 cells are injected into the mammary fat pad of the mice.
-
-
Treatment Regimen: Once tumors are established (e.g., detectable by bioluminescence or palpation), mice are randomized into treatment and control groups. AC1MMYR2 is administered systemically (e.g., via intraperitoneal injection) at a specified dose and schedule. The control group receives vehicle (e.g., DMSO).
-
Efficacy Evaluation: Tumor growth is monitored regularly using bioluminescence imaging or caliper measurements. At the end of the study, mice are euthanized, and tumors and major organs are harvested for weight measurement, histological analysis (H&E staining), and biomarker assessment (e.g., RT-PCR for miR-21, immunohistochemistry for apoptosis markers).
Experimental Workflow Visualization
The diagram below outlines a typical preclinical validation workflow for a miR-21 inhibitor like AC1MMYR2.
Caption: Preclinical validation workflow for small-molecule inhibitors of miR-21.
Conclusion and Future Directions
AC1MMYR2 represents a promising class of small-molecule inhibitors that specifically target the biogenesis of oncomiR-21. Preclinical data robustly support its therapeutic potential, demonstrating significant anti-tumor activity in vitro and in vivo across multiple cancer types with no observable cytotoxicity in host tissues.[6] Its mechanism of action, involving the derepression of key tumor suppressor genes, provides a strong rationale for its development. Further studies should focus on optimizing its pharmacological properties, evaluating its efficacy in a broader range of preclinical models, and exploring combination therapies, such as its use with conventional chemotherapeutics like paclitaxel to combat metastasis.[9] The successful development of AC1MMYR2 could offer a novel therapeutic option for cancers driven by miR-21 overexpression.
References
- 1. mdpi.com [mdpi.com]
- 2. From Molecular Mechanisms to Therapeutics: Understanding MicroRNA-21 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 6. AC1MMYR2, an inhibitor of dicer-mediated biogenesis of Oncomir miR-21, reverses epithelial-mesenchymal transition and suppresses tumor growth and progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. AC1MMYR2 impairs high dose paclitaxel-induced tumor metastasis by targeting miR-21/CDK5 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for microRNA-21-IN-2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of microRNA-21-IN-2, a small molecule inhibitor of microRNA-21 (miR-21), in a cell culture setting. This document outlines the mechanism of action, provides detailed experimental protocols, and summarizes key quantitative data to facilitate its application in cancer research and drug development.
Introduction to microRNA-21
MicroRNA-21 is a small non-coding RNA that is frequently overexpressed in a wide variety of human cancers, including glioblastoma, breast, lung, pancreatic, and colon cancer.[1][2][3] It functions as an oncogene, or "oncomiR," by negatively regulating the expression of numerous tumor suppressor genes.[2] The upregulation of miR-21 is associated with increased cell proliferation, invasion, and metastasis, as well as resistance to apoptosis and chemotherapy.[1][2][3]
Mechanism of Action of miR-21 Inhibition
This compound is a potential inhibitor of miR-21 activity. By reducing the function of mature miR-21, this inhibitor is expected to de-repress the translation of its target messenger RNAs (mRNAs). This leads to an increase in the protein levels of critical tumor suppressors. The restoration of these tumor suppressor proteins can, in turn, induce apoptosis, reduce cell proliferation, and potentially re-sensitize cancer cells to therapeutic agents.[1][4]
Downstream Effects of miR-21 Inhibition
Inhibition of miR-21 has been shown to upregulate a number of key tumor suppressor genes, leading to various anti-cancer effects. The table below summarizes some of the well-documented targets of miR-21 and the functional consequences of their upregulation following miR-21 inhibition.
| Target Gene | Protein Function | Pathway(s) Affected | Expected Outcome of miR-21 Inhibition |
| PTEN (Phosphatase and Tensin Homolog) | Tumor suppressor, phosphatase | PI3K/Akt Signaling | Reduced cell proliferation, increased apoptosis.[1] |
| PDCD4 (Programmed Cell Death 4) | Tumor suppressor, inhibits translation | Apoptosis, PI3K/Akt Signaling | Increased apoptosis, reduced cell invasion.[1][4] |
| RECK (Reversion-inducing-cysteine-rich protein with Kazal motifs) | MMP inhibitor | Extracellular matrix remodeling | Decreased invasion and metastasis. |
| RhoB (Ras homolog gene family, member B) | Small GTPase | Cell cycle progression, apoptosis | Cell cycle arrest, increased apoptosis. |
| BTG2 (B-cell translocation gene 2) | Anti-proliferative protein | Cell cycle regulation | Inhibition of cell cycle progression. |
| SPRY2 (Sprouty Homolog 2) | Inhibitor of RTK signaling | Ras/MEK/ERK Pathway | Reduced cell proliferation and migration.[1] |
| TGFβR2 (Transforming Growth Factor Beta Receptor 2) | Receptor for TGF-β | TGF-β Signaling | Regulation of cell growth and differentiation.[3] |
Experimental Protocols
I. Reconstitution and Storage of this compound
Proper handling and storage of this compound are critical for maintaining its activity.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Reconstitution:
-
Briefly centrifuge the vial of this compound powder to ensure all contents are at the bottom.
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Storage:
-
Powder: Store at -20°C for long-term storage.
-
Stock Solution (in DMSO): Aliquot the reconstituted solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[5]
-
II. In Vitro Treatment of Adherent Cancer Cells
This protocol provides a general guideline for treating adherent cancer cells with this compound. The optimal concentration and treatment duration should be determined empirically for each cell line and experimental endpoint.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, U87)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Multi-well cell culture plates (e.g., 96-well, 24-well, or 6-well)
Protocol:
-
Cell Seeding:
-
The day before treatment, seed cells in multi-well plates at a density that will ensure they are in the exponential growth phase (typically 60-80% confluency) at the time of treatment.
-
Incubate overnight under standard conditions (e.g., 37°C, 5% CO₂).
-
-
Preparation of Working Solutions:
-
On the day of treatment, prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Note: The AC50 value for this compound is 3.29 μM.[5] A good starting range for concentration-response experiments could be 0.1 µM to 50 µM.
-
Prepare a vehicle control using the same final concentration of DMSO as in the highest concentration of the inhibitor.
-
-
Cell Treatment:
-
Carefully remove the old medium from the wells.
-
Add the medium containing the desired concentration of this compound or the vehicle control to the respective wells.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours). The optimal time will depend on the assay being performed.
-
-
Downstream Analysis:
-
Following incubation, cells can be harvested for various downstream analyses, such as:
-
Cell Viability/Proliferation Assays (e.g., MTT, SRB, or CellTiter-Glo®): To assess the effect on cell growth.
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays): To measure the induction of programmed cell death.
-
Quantitative Real-Time PCR (qRT-PCR): To measure the expression levels of miR-21 target genes (e.g., PTEN, PDCD4).
-
Western Blotting: To analyze the protein levels of miR-21 targets and downstream signaling molecules (e.g., p-Akt).
-
Cell Migration/Invasion Assays (e.g., Wound healing, Transwell assays): To evaluate the impact on cell motility.
-
-
Data Presentation
Quantitative Effects of miR-21 Inhibition on Cancer Cells
The following table summarizes quantitative data from various studies on the effects of inhibiting miR-21 in different cancer cell lines. While these studies may have used different inhibitory molecules (e.g., antisense oligonucleotides), the observed effects are indicative of the expected outcomes when using this compound.
| Cell Line | Cancer Type | Inhibitor Type | Observed Effect | Quantitative Change |
| MDA-MB-468 | Triple-Negative Breast Cancer | miR-21 inhibitor (oligonucleotide) | Decreased miR-21 expression | ~70% decrease with 90 nM inhibitor.[5] |
| MCF-7 | ER-Positive Breast Cancer | miR-21 inhibitor (oligonucleotide) | Decreased miR-21 expression | Almost complete decrease with 90 nM inhibitor.[5] |
| SKBR-3 | Her2-Positive Breast Cancer | miR-21 inhibitor (oligonucleotide) | Decreased miR-21 expression | Almost complete decrease with 30 nM inhibitor.[5] |
| Glioblastoma Cells | Glioblastoma | Anti-miR-21 | Increased apoptosis | 3-fold increase in caspase activity. |
| Multiple Myeloma Cells | Multiple Myeloma | miR-21 inhibitor | Upregulation of target genes | Significant increase in PTEN, RhoB, and BTG2 mRNA. |
Visualizations
Signaling Pathway of microRNA-21
Caption: The microRNA-21 biogenesis and signaling pathway.
Experimental Workflow for Using this compound
Caption: General experimental workflow for cell-based assays.
References
- 1. Dual signal amplification for microRNA-21 detection based on duplex-specific nuclease and invertase - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10657J [pubs.rsc.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. MicroRNA-21 induces stemness by downregulating transforming growth factor beta receptor 2 (TGFβR2) in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Inhibitors of MicroRNA-21 Processing Using Small Molecule Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Study of microRNA-21-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
MicroRNA-21 (miR-21) is a well-established oncogenic microRNA (oncomiR) frequently overexpressed in a wide range of human cancers, including solid tumors and hematological malignancies.[1][2][3] Its upregulation is associated with increased cell proliferation, invasion, and apoptosis inhibition, making it a compelling therapeutic target.[1][2] microRNA-21-IN-2 is a small molecule inhibitor of miR-21 with a reported half-maximal activity concentration (AC50) of 3.29 μM.[4] These application notes provide a detailed framework for designing and conducting in vivo studies to evaluate the therapeutic efficacy and mechanism of action of this compound in a preclinical cancer model.
Mechanism of Action
microRNA-21 exerts its oncogenic functions by post-transcriptionally downregulating the expression of multiple tumor suppressor genes. Key validated targets of miR-21 include Phosphatase and Tensin Homolog (PTEN), Programmed Cell Death 4 (PDCD4), and Sprouty Homolog 1 (SPRY1).[1][3] By inhibiting these tumor suppressors, miR-21 promotes the activation of pro-survival signaling pathways such as the PI3K/AKT and RAS/MAPK pathways.[1][3] Small molecule inhibitors of miR-21, such as this compound, are designed to disrupt the biogenesis or function of miR-21, thereby restoring the expression of its target tumor suppressors and inhibiting cancer progression.[5][6][7]
Key Signaling Pathways Modulated by miR-21 Inhibition
The inhibition of miR-21 is expected to impact several critical signaling pathways involved in cancer pathogenesis. Below are diagrams illustrating the primary pathways affected.
Caption: miR-21 inhibition restores tumor suppressor function.
Proposed In Vivo Study Design
This section outlines a representative experimental design for evaluating the anti-tumor efficacy of this compound in a xenograft mouse model.
1. Animal Model
-
Species: Immunocompromised mice (e.g., NOD/SCID or BALB/c nude mice) are recommended to prevent rejection of human tumor xenografts.
-
Cell Line: A human cancer cell line with high endogenous expression of miR-21 should be used (e.g., a glioblastoma, breast, or colon cancer cell line).
-
Tumor Implantation: Subcutaneous injection of tumor cells into the flank of the mice is a common and easily measurable method for solid tumors.
2. Experimental Groups
A minimum of four experimental groups are recommended:
-
Group 1: Vehicle Control (e.g., DMSO or other appropriate solvent)
-
Group 2: this compound (Low Dose)
-
Group 3: this compound (High Dose)
-
Group 4: Positive Control (a standard-of-care chemotherapy agent for the chosen cancer type)
3. Dosing and Administration
-
Formulation: this compound should be formulated in a biocompatible vehicle suitable for the chosen route of administration.
-
Route of Administration: Intraperitoneal (IP) or intravenous (IV) injection are common routes for systemic delivery. Oral gavage may also be considered depending on the compound's pharmacokinetic properties.
-
Dosing Schedule: A daily or every-other-day dosing schedule is often employed. The duration of the study will depend on the tumor growth rate, but a typical study lasts for 3-4 weeks.
4. Efficacy Endpoints
-
Tumor Volume: Tumor size should be measured 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Body Weight: Animal body weight should be monitored regularly as an indicator of toxicity.
-
Survival: A Kaplan-Meier survival analysis can be performed if the study continues until a pre-defined endpoint (e.g., tumor volume reaches a certain size).
5. Pharmacodynamic and Mechanism of Action Endpoints
At the end of the study, tumors and other relevant tissues should be collected for analysis:
-
miR-21 Expression: Quantitative real-time PCR (qRT-PCR) to confirm the inhibition of miR-21 in the tumor tissue.
-
Target Gene Expression: qRT-PCR and Western blotting to measure the expression of miR-21 target genes (e.g., PTEN, PDCD4).
-
Downstream Pathway Analysis: Western blotting to assess the phosphorylation status of key proteins in the PI3K/AKT and RAS/MAPK pathways (e.g., p-AKT, p-ERK).
-
Apoptosis: TUNEL staining or immunohistochemistry for cleaved caspase-3 in tumor sections to assess the induction of apoptosis.
-
Proliferation: Immunohistochemistry for Ki-67 to measure cell proliferation.
Experimental Workflow
The following diagram illustrates the general workflow for the proposed in vivo study.
Caption: General workflow for an in vivo efficacy study.
Quantitative Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups. Below are examples of how to present the key findings.
Table 1: Effect of this compound on Tumor Growth
| Treatment Group | N | Mean Tumor Volume at Day 21 (mm³) ± SEM | % Tumor Growth Inhibition | p-value vs. Vehicle |
| Vehicle Control | 10 | 1250 ± 150 | - | - |
| This compound (Low Dose) | 10 | 850 ± 120 | 32% | < 0.05 |
| This compound (High Dose) | 10 | 500 ± 90 | 60% | < 0.001 |
| Positive Control | 10 | 450 ± 80 | 64% | < 0.001 |
Table 2: Pharmacodynamic Effects of this compound in Tumor Tissue
| Treatment Group | Relative miR-21 Expression (fold change) | Relative PTEN mRNA Expression (fold change) | % Ki-67 Positive Cells | % TUNEL Positive Cells |
| Vehicle Control | 1.00 ± 0.15 | 1.00 ± 0.12 | 85 ± 5 | 5 ± 2 |
| This compound (High Dose) | 0.45 ± 0.08 | 2.10 ± 0.25 | 40 ± 7 | 25 ± 4 |
Detailed Experimental Protocols
Protocol 1: Quantitative Real-Time PCR (qRT-PCR) for miR-21 and Target Gene Expression
-
RNA Extraction: Isolate total RNA from snap-frozen tumor tissue using a suitable RNA extraction kit that efficiently recovers small RNAs.
-
RNA Quality Control: Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis for miRNA: Reverse transcribe mature miR-21 into cDNA using a specific stem-loop primer and a dedicated miRNA reverse transcription kit.
-
cDNA Synthesis for mRNA: Reverse transcribe total RNA into cDNA using random hexamers or oligo(dT) primers.
-
qRT-PCR: Perform real-time PCR using a TaqMan or SYBR Green-based assay with specific primers for mature miR-21, PTEN, PDCD4, and a suitable housekeeping gene (e.g., RNU6B for miRNA, GAPDH or ACTB for mRNA).
-
Data Analysis: Calculate the relative expression levels using the 2-ΔΔCt method.
Protocol 2: Western Blotting for Protein Expression and Phosphorylation
-
Protein Extraction: Homogenize snap-frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against PTEN, PDCD4, total AKT, phospho-AKT (Ser473), total ERK, phospho-ERK (Thr202/Tyr204), and a loading control (e.g., GAPDH or β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Protocol 3: Immunohistochemistry (IHC) for Proliferation and Apoptosis
-
Tissue Preparation: Fix tumor tissues in 10% neutral buffered formalin and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections and mount on charged slides.
-
Antigen Retrieval: Deparaffinize and rehydrate the sections, followed by antigen retrieval using a suitable buffer and heat source.
-
Immunostaining: Block endogenous peroxidase activity and non-specific binding sites. Incubate with primary antibodies against Ki-67 or cleaved caspase-3.
-
Detection: Use a labeled polymer-based detection system and a suitable chromogen (e.g., DAB).
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a coverslip.
-
Image Analysis: Capture images using a microscope and quantify the percentage of positive cells in multiple high-power fields.
This document provides a comprehensive guide for the in vivo evaluation of the small molecule miR-21 inhibitor, this compound. The proposed study design and detailed protocols will enable researchers to assess its therapeutic potential and elucidate its mechanism of action in a preclinical cancer model. The successful completion of these studies will provide a strong rationale for the further clinical development of this compound as a novel cancer therapeutic.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting miR-21 inhibits in vitro and in vivo multiple myeloma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. discover.library.noaa.gov [discover.library.noaa.gov]
- 6. Discovery of Inhibitors of MicroRNA-21 Processing Using Small Molecule Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Application Notes and Protocols for microRNA-21-IN-2 Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
MicroRNA-21 (miR-21) is a small non-coding RNA that is frequently overexpressed in a wide variety of human cancers, where it functions as an oncomiR by promoting tumorigenesis, metastasis, and therapeutic resistance.[1][2] It achieves this by targeting multiple tumor suppressor genes, thereby modulating key signaling pathways such as the PI3K/AKT/mTOR and RAS/MEK/ERK pathways.[3] Given its central role in cancer pathology, miR-21 has emerged as a promising therapeutic target. The development of small molecule inhibitors that can modulate miR-21 activity is an area of intense research. This document provides a detailed protocol for a luciferase reporter assay to screen for and validate inhibitors of miR-21, with a specific focus on a potential inhibitor, microRNA-21-IN-2.
A luciferase reporter assay is a widely used and reliable method for validating the interaction between a microRNA and its target.[4] The principle involves cloning the 3' untranslated region (3'UTR) of a known miR-21 target gene downstream of a luciferase reporter gene. In the presence of active miR-21, the luciferase expression is suppressed. An effective miR-21 inhibitor will relieve this suppression, leading to an increase in luciferase activity.
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound.
| Compound Name | Target | AC50 Value | Application |
| This compound | microRNA-21 | 3.29 µM | Cancer Research |
Table 1: Summary of quantitative data for this compound. The AC50 value represents the concentration at which the compound shows half-maximal activity in an assay.[5]
Experimental Protocols
1. Principle of the Assay
This protocol describes a dual-luciferase reporter assay to quantify the inhibitory effect of this compound on miR-21 activity. A reporter plasmid containing the firefly luciferase gene linked to the 3'UTR of a validated miR-21 target (e.g., PTEN, PDCD4) is co-transfected into a suitable cell line along with a control plasmid expressing Renilla luciferase. The Renilla luciferase serves as an internal control to normalize for transfection efficiency and cell viability. In the presence of endogenous or co-transfected miR-21, the firefly luciferase expression will be suppressed. The addition of this compound is expected to inhibit miR-21, leading to a dose-dependent increase in the firefly luciferase signal relative to the Renilla luciferase signal.
2. Materials and Reagents
-
Cell Line: HEK293T or any other suitable human cell line with a robust transfection efficiency.
-
Reporter Plasmid: A dual-luciferase reporter vector (e.g., pmirGLO) containing the 3'UTR of a known miR-21 target gene (e.g., PTEN, PDCD4) downstream of the firefly luciferase coding sequence.
-
microRNA-21 Mimic (optional): A synthetic double-stranded RNA oligonucleotide that mimics endogenous mature miR-21. This is useful in cell lines with low endogenous miR-21 expression.
-
Negative Control Mimic: A synthetic miRNA mimic with a sequence that is not expected to target any known mRNA.
-
This compound: Small molecule inhibitor of miR-21.
-
Transfection Reagent: Lipofectamine® 2000 or a similar high-efficiency transfection reagent.
-
Cell Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Dual-Luciferase® Reporter Assay System: Or a similar kit for the sequential measurement of firefly and Renilla luciferase activities.
-
Luminometer: A plate-reading luminometer capable of measuring luminescence from 96-well plates.
-
96-well white, clear-bottom tissue culture plates.
3. Experimental Workflow
Figure 1: A schematic overview of the experimental workflow for the this compound luciferase reporter assay.
4. Detailed Protocol
Day 1: Cell Seeding
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
On the day of the experiment, trypsinize and count the cells.
-
Seed 1 x 10^4 cells per well in 100 µL of culture medium into a 96-well white, clear-bottom plate.
-
Incubate overnight to allow for cell attachment.
Day 2: Transfection and Treatment
-
Prepare the transfection complexes in sterile microcentrifuge tubes. For each well, dilute:
-
100 ng of the miR-21 reporter plasmid.
-
(Optional) 10 nM of miR-21 mimic or negative control mimic.
-
0.5 µL of Lipofectamine® 2000 in 25 µL of Opti-MEM® I Reduced Serum Medium.
-
-
Incubate the diluted DNA and Lipofectamine® separately for 5 minutes at room temperature.
-
Combine the diluted DNA and Lipofectamine® and incubate for 20 minutes at room temperature to allow for complex formation.
-
During the incubation, prepare serial dilutions of this compound in culture medium. A suggested starting concentration range is from 0.1 µM to 50 µM to cover the known AC50 value. Include a vehicle control (e.g., DMSO).
-
Add 20 µL of the transfection complex to each well containing cells.
-
Immediately add the desired concentrations of this compound to the respective wells.
-
Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.
Day 3: Measurement of Luciferase Activity
-
Equilibrate the Dual-Luciferase® Reporter Assay reagents to room temperature.
-
Remove the culture medium from the wells.
-
Wash the cells once with 100 µL of 1X PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature on a shaker.
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity using a luminometer.
-
Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction.
-
Measure the Renilla luciferase activity.
5. Data Analysis
-
Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each well to normalize for transfection efficiency.
-
Normalized Luciferase Activity = (Firefly Luciferase Reading) / (Renilla Luciferase Reading)
-
-
To determine the effect of the inhibitor, normalize the data to the vehicle control.
-
Fold Change = (Normalized Luciferase Activity of Treated Sample) / (Normalized Luciferase Activity of Vehicle Control)
-
-
Plot the fold change against the log concentration of this compound.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% increase in the luciferase signal.
Signaling Pathways and Mechanisms
microRNA-21 Biogenesis and Function
The biogenesis of miR-21 begins in the nucleus with the transcription of the MIR21 gene into a primary transcript (pri-miR-21). This is then processed by the Drosha-DGCR8 microprocessor complex into a precursor hairpin structure (pre-miR-21). After export to the cytoplasm, the pre-miR-21 is further cleaved by the Dicer enzyme to yield a mature miR-21 duplex. One strand of this duplex is loaded into the RNA-induced silencing complex (RISC), which then guides the complex to target mRNAs, leading to their translational repression or degradation.
Figure 2: The biogenesis and functional mechanism of microRNA-21.
microRNA-21 Signaling Pathways in Cancer
miR-21 exerts its oncogenic effects by downregulating several tumor suppressor genes, thereby activating pro-survival and pro-proliferative signaling pathways. Key targets of miR-21 include PTEN and PDCD4. By inhibiting PTEN, miR-21 activates the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival. Similarly, by targeting PDCD4, an inhibitor of translation initiation, miR-21 promotes protein synthesis and cell proliferation.
Figure 3: A simplified diagram of the signaling pathways regulated by microRNA-21 in cancer.
By employing the detailed protocol and understanding the underlying mechanisms outlined in these application notes, researchers and drug development professionals can effectively screen and validate potential inhibitors of microRNA-21, contributing to the development of novel cancer therapeutics.
References
- 1. mIRN21 - Wikipedia [en.wikipedia.org]
- 2. Regulation and function of miRNA-21 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The dual luciferase reporter system and RT-qPCR strategies for screening of MicroRNA-21 small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Effective Delivery of microRNA-21 Inhibitors: A Guide for Researchers
Introduction: MicroRNA-21 (miR-21) is a key oncogenic microRNA, frequently overexpressed in a wide range of cancers. Its upregulation is associated with increased cell proliferation, invasion, and apoptosis inhibition, making it a prime therapeutic target.[1][2] Inhibition of miR-21 function, through the delivery of antisense oligonucleotides (anti-miR-21) or other inhibitory constructs, represents a promising strategy for cancer therapy.[3][4] However, the effective and safe delivery of these inhibitors to target cells remains a significant challenge due to their susceptibility to degradation by nucleases and poor cellular uptake.[2][5] This document provides detailed application notes and protocols for various effective delivery methods for microRNA-21 inhibitors, intended for researchers, scientists, and drug development professionals.
I. Delivery Systems for microRNA-21 Inhibitors
A variety of viral and non-viral vector systems have been explored for the delivery of microRNA inhibitors. While viral vectors can be efficient, concerns regarding their immunogenicity have driven the development of non-viral alternatives.[2][6] The most promising non-viral delivery systems include lipid-based nanoparticles, polymeric nanoparticles, and exosomes.[2][6]
Lipid-Based Nanoparticles (LNPs) / Cationic Liposomes:
Lipid-based nanoparticles are a widely used non-viral vector due to their biocompatibility and ability to protect the miRNA inhibitor from degradation.[2] Cationic lipids are commonly incorporated into these formulations to facilitate the encapsulation of negatively charged nucleic acids through electrostatic interactions and to enhance interaction with the negatively charged cell membrane, thereby improving cellular uptake.[5][7]
Polymeric Nanoparticles:
Cationic polymers such as poly(amine-co-esters) (PACE) and poly(lactic-co-glycolic acid) (PLGA) can be formulated into nanoparticles to encapsulate and deliver miR-21 inhibitors.[3][8] These systems offer versatility in tuning size, surface charge, and release characteristics.
Exosomes:
Exosomes are small extracellular vesicles (30-100 nm) that act as natural carriers for intercellular communication, transferring proteins, lipids, and nucleic acids between cells.[1] Their natural origin makes them biocompatible and capable of bypassing biological barriers. Mesenchymal stem cell (MSC)-derived exosomes have been engineered to deliver miR-21 inhibitors.[9][10]
II. Quantitative Data on Delivery Efficacy
The following tables summarize quantitative data from various studies on the efficacy of different delivery methods for microRNA-21 inhibitors.
Table 1: In Vitro Efficacy of miR-21 Inhibitor Delivery
| Delivery System | Cell Line | Inhibitor Concentration | Outcome | Reference |
| Cationic Liposomes | Human Lung Fibroblasts (NHLF) | 50 nM anti-miR-21 | Significant downregulation of miR-21, COL1A1, α-SMA, and FN1 | [5] |
| Engineered Exosomes | Human Colon Cancer (HCT-116 5FR) | Not Specified | Significant downregulation of miR-21 expression | [9] |
| PACE Nanoparticles | Human Glioblastoma (U87) | Not Specified | Effective miR-21 suppression, leading to PTEN upregulation and apoptosis | [3] |
| PLA-HPG Nanoparticles | Human Glioblastoma (U87) | Not Specified | Efficient intracellular delivery and miR-21 suppression | [3] |
| Human Peripheral Blood-Derived Exosomes | Cardiac Myocytes (H9C2, HL-1) | Not Specified | Successful regulation of miR-21 expression | [11] |
Table 2: In Vivo Efficacy of miR-21 Inhibitor Delivery
| Delivery System | Animal Model | Administration Route | Outcome | Reference |
| Engineered Exosomes (miR-21-sponge) | Rat Glioblastoma Model | Not Specified | Significant reduction in tumor volume | [1] |
| Cationic Liposomes | Mouse Pulmonary Fibrosis Model | Intravenous | Inhibition of fibrosis progression | [5] |
| PACE/PLA-HPG Nanoparticles | Rat Intracranial Glioma Model | Convection-Enhanced Delivery | Significant miR-21 knockdown and improved survival | [3] |
| miR-21 Inhibitor Oligonucleotides | Mouse Multiple Myeloma Xenograft | Intratumoral | Significant reduction in tumor growth | [4] |
| Human Peripheral Blood-Derived Exosomes | Mouse Myocardial Infarction Model | Not Specified | Reduction in cardiac fibrosis | [11] |
III. Signaling Pathway and Experimental Workflows
miR-21 Signaling Pathway
MicroRNA-21 promotes tumor growth, invasion, and metastasis by targeting and inhibiting several tumor suppressor genes, including Phosphatase and Tensin Homolog (PTEN), Programmed Cell Death 4 (PDCD4), and TIMP Metallopeptidase Inhibitor 3 (TIMP3).[2] This inhibition leads to the activation of pro-survival pathways like PI3K/Akt and MAPK.[2]
Caption: The miR-21 signaling pathway illustrating its oncogenic role.
Experimental Workflow: Nanoparticle-Mediated Delivery
This workflow outlines the general steps for formulating and testing nanoparticle-based delivery of miR-21 inhibitors.
Caption: General workflow for nanoparticle-based delivery of miR-21 inhibitors.
Experimental Workflow: Exosome-Mediated Delivery
This workflow details the process of using engineered exosomes for the delivery of miR-21 inhibitors.
Caption: Workflow for engineered exosome-mediated delivery of miR-21 inhibitors.
IV. Experimental Protocols
Protocol 1: Formulation of Cationic Liposomes for anti-miR-21 Delivery (Adapted from[5])
Materials:
-
Cationic lipid (e.g., DOTMA)
-
Helper lipid (e.g., Cholesterol)
-
PEGylated lipid (e.g., DSPE-PEG)
-
anti-miR-21 oligonucleotide
-
Nuclease-free water
Procedure:
-
Lipid Film Hydration:
-
Dissolve the cationic lipid, helper lipid, and PEGylated lipid in ethanol in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film.
-
Hydrate the lipid film with nuclease-free water by vortexing to form multilamellar vesicles.
-
-
Liposome (B1194612) Sizing:
-
Extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder to create unilamellar vesicles of a uniform size.
-
-
anti-miR-21 Encapsulation:
-
Mix the prepared empty liposomes with the anti-miR-21 solution at a specific lipid-to-RNA mass ratio (e.g., 10:1).
-
Incubate the mixture at room temperature to allow for the electrostatic complexation of the anti-miR-21 with the cationic liposomes.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential of the liposome-anti-miR-21 complexes using dynamic light scattering (DLS).
-
Quantify the encapsulation efficiency by separating the free anti-miR-21 from the liposomes (e.g., via centrifugation) and measuring the concentration of the free oligonucleotide.
-
Protocol 2: In Vitro Transfection of Cells with anti-miR-21 Liposomes
Materials:
-
Target cells (e.g., cancer cell line, fibroblasts)
-
Complete cell culture medium
-
Serum-free medium
-
Liposome-anti-miR-21 complexes
-
Control (scrambled) anti-miRNA liposomes
-
96-well or 6-well plates
Procedure:
-
Cell Seeding:
-
Seed the target cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Incubate the cells overnight under standard culture conditions (e.g., 37°C, 5% CO2).
-
-
Transfection:
-
On the day of transfection, replace the culture medium with fresh, serum-free medium.
-
Dilute the liposome-anti-miR-21 complexes and control liposomes to the desired final concentration (e.g., 50 nM anti-miR-21) in serum-free medium.
-
Add the diluted liposome complexes to the cells.
-
Incubate for a specified period (e.g., 4-6 hours).
-
-
Post-Transfection:
-
After the incubation period, replace the transfection medium with complete culture medium.
-
Incubate the cells for an additional 24-72 hours before analysis.
-
-
Analysis:
-
RNA Extraction and qRT-PCR: Extract total RNA from the cells and perform quantitative real-time PCR to measure the expression levels of miR-21 and its target genes (e.g., PTEN, PDCD4).
-
Western Blot: Analyze the protein expression levels of miR-21 target genes.
-
Cell Viability/Proliferation Assay (e.g., MTT, BrdU): Assess the effect of miR-21 inhibition on cell viability and proliferation.
-
Apoptosis Assay (e.g., Annexin V staining): Determine the induction of apoptosis following treatment.
-
Protocol 3: In Vivo Administration and Efficacy Assessment in a Tumor Xenograft Model
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Tumor cells
-
Liposome-anti-miR-21 complexes
-
Control liposomes
-
Calipers
-
Anesthesia
Procedure:
-
Tumor Xenograft Establishment:
-
Subcutaneously inject a suspension of tumor cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
-
Animal Grouping and Treatment:
-
Randomize the mice into treatment and control groups.
-
Administer the liposome-anti-miR-21 complexes or control liposomes via the desired route (e.g., intratumoral or intravenous injection). A typical dosing regimen might be 1 mg/kg, administered every 2 days for a total of 8 injections.[4]
-
-
Monitoring and Efficacy Evaluation:
-
Measure the tumor volume with calipers at regular intervals (e.g., every 2 days).
-
Monitor the body weight and overall health of the animals.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals and excise the tumors.
-
Analyze the tumors for miR-21 expression, target gene expression (RNA and protein), and markers of proliferation and apoptosis (e.g., Ki-67, TUNEL staining).
-
Collect other organs to assess the biodistribution and potential toxicity of the delivery system.
-
Disclaimer: These protocols provide a general framework. Researchers should optimize the specific conditions, such as concentrations, incubation times, and animal models, for their particular experimental setup. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
References
- 1. Potential Therapeutic Effects of Exosomes Packed With a miR-21-Sponge Construct in a Rat Model of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancing microRNA therapeutics with new delivery methods | CAS [cas.org]
- 3. Nanoparticle-mediated intratumoral inhibition of miR-21 for improved survival in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting miR-21 inhibits in vitro and in vivo multiple myeloma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Delivery of anti-microRNA-21 by lung-targeted liposomes for pulmonary fibrosis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods of miRNA delivery and possibilities of their application in neuro-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MicroRNA delivery through nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. Mesenchymal stem cells deliver exogenous miR‐21 via exosomes to inhibit nucleus pulposus cell apoptosis and reduce intervertebral disc degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for Studying miR-21 Function Using microRNA-21-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
MicroRNA-21 (miR-21) is a key oncogenic microRNA that is overexpressed in a wide range of human cancers. Its upregulation is associated with increased cell proliferation, invasion, and apoptosis resistance. Consequently, miR-21 has emerged as a promising therapeutic target for cancer treatment. microRNA-21-IN-2 is a small molecule inhibitor that effectively targets miR-21 function, providing a valuable tool for studying its role in cellular processes and for potential therapeutic development. This document provides detailed application notes and experimental protocols for utilizing this compound to investigate the function of miR-21.
Mechanism of Action
This compound is a potential inhibitor of miR-21 activity with a reported AC50 value of 3.29 μM.[1] It is believed to exert its inhibitory effect by targeting the transcription of the primary miR-21 (pri-miR-21) transcript, thereby reducing the levels of mature miR-21.[2] This leads to the de-repression of miR-21 target genes, such as Phosphatase and Tensin Homolog (PTEN) and Programmed Cell Death 4 (PDCD4), which are tumor suppressors. The subsequent increase in PTEN and PDCD4 protein levels can inhibit cell proliferation and induce apoptosis.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Reference |
| AC50 | 3.29 μM | [1] |
Table 2: Effects of miR-21 Inhibition on Gene and Protein Expression
| Target Gene/Protein | Cell Line | Treatment | Fold Change/Percent Change | Reference |
| miR-21 | HeLa | 10 µM Compound 2 | 78% reduction in mature miR-21 | [2] |
| pri-miR-21 | HeLa | 10 µM Compound 2 | 87% reduction | [2] |
| PTEN (protein) | Multiple Myeloma cells | miR-21 inhibitor | Upregulation | [3] |
| PDCD4 (protein) | MCF-7 cells | miR-21 knockdown | Increase in abundance | [4] |
Table 3: Functional Effects of miR-21 Inhibition in Cancer Cell Lines
| Assay | Cell Line | Treatment | Observed Effect | Reference |
| Cell Viability (MTT) | B16F10 (Melanoma) | LNA-anti-miR-21 | ~22% decrease in viability | [5] |
| Apoptosis | B16F10 (Melanoma) | LNA-anti-miR-21 | Significant increase | [5] |
| Cell Proliferation | Multiple Myeloma cells | miR-21 inhibitors | Significant growth inhibition | [3] |
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO).[1]
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 3.41 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
-
Storage: Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
2. Cell Culture and Treatment
-
Cell Lines: This protocol can be adapted for various cancer cell lines known to overexpress miR-21 (e.g., HeLa, MCF-7, A549, various multiple myeloma cell lines).
-
Protocol:
-
Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in multi-well plates at a density that allows for logarithmic growth during the experiment.
-
The following day, replace the medium with fresh medium containing the desired concentration of this compound or a vehicle control (DMSO). The final DMSO concentration should be kept below 0.1% to minimize toxicity.
-
Concentration Range: Based on the AC50 value of 3.29 μM, a starting concentration range of 1 µM to 10 µM is recommended for dose-response studies.[1]
-
Treatment Duration: A time-course experiment (e.g., 24, 48, and 72 hours) is recommended to determine the optimal treatment duration for observing the desired effects. Studies with other miR-21 inhibitors have shown significant effects at 48 and 72 hours.[6]
-
3. Quantitative Real-Time PCR (qPCR) for miR-21 Expression
-
Objective: To quantify the reduction in mature miR-21 levels following treatment with this compound.
-
Protocol:
-
RNA Extraction: After treatment, lyse the cells and extract total RNA using a suitable kit that retains small RNA species.
-
Reverse Transcription (RT): Synthesize cDNA from the total RNA using a microRNA-specific RT kit with a stem-loop primer for miR-21.
-
qPCR: Perform real-time PCR using a qPCR master mix and a specific primer and probe set for mature miR-21. Use a small nuclear RNA (e.g., U6) as an endogenous control for normalization.
-
Data Analysis: Calculate the relative expression of miR-21 using the ΔΔCt method.[3][5]
-
4. Western Blot Analysis for Target Protein Expression
-
Objective: To detect the upregulation of miR-21 target proteins, such as PTEN and PDCD4.
-
Protocol:
-
Protein Extraction: Following treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PTEN, PDCD4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and normalize the target protein levels to the loading control.
-
5. Cell Viability Assay (MTT Assay)
-
Objective: To assess the effect of this compound on cell proliferation and viability.
-
Protocol:
-
Seed cells in a 96-well plate and treat them with a range of concentrations of this compound as described in section 2.
-
At the end of the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.[5][7]
-
Mandatory Visualizations
Caption: Signaling pathway of miR-21 inhibition by this compound.
Caption: General experimental workflow for studying miR-21 function.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small Molecule Inhibitors of MicroRNA miR-21 Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting miR-21 inhibits in vitro and in vivo multiple myeloma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of miR-21 targets in breast cancer cells using a quantitative proteomic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic inhibition of microRNA-21 (miR-21) using locked-nucleic acid (LNA)-anti-miR and its effects on the biological behaviors of melanoma cancer cells in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MicroRNA-21 (miR-21) Regulates Cellular Proliferation, Invasion, Migration, and Apoptosis by Targeting PTEN, RECK and Bcl-2 in Lung Squamous Carcinoma, Gejiu City, China - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MicroRNA-21 Inhibits the Apoptosis of Osteosarcoma Cell Line SAOS-2 via Targeting Caspase 8 - PMC [pmc.ncbi.nlm.nih.gov]
Application of microRNA-21 Inhibitors in Glioblastoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, with a dismal prognosis.[1] The molecular complexity of GBM necessitates the exploration of novel therapeutic targets. MicroRNA-21 (miR-21) has emerged as a significant oncomiR, consistently found to be overexpressed in GBM tissues compared to normal brain tissue.[2][3] This upregulation is associated with increased tumor cell proliferation, invasion, and resistance to apoptosis, making miR-21 an attractive target for therapeutic intervention.[1][4]
This document provides detailed application notes and protocols for the use of microRNA-21 inhibitors in glioblastoma research, with a focus on both the specific, commercially available inhibitor microRNA-21-IN-2 and more broadly studied antisense oligonucleotides.
This compound is a small molecule inhibitor of miR-21 with a reported AC50 value of 3.29 μM. While specific in vitro and in vivo studies on this particular compound in glioblastoma are not extensively documented in peer-reviewed literature, its potential as a research tool is significant. Due to the limited specific data for this compound in GBM, this document will also provide data and protocols from studies utilizing other well-characterized miR-21 inhibitors, such as antisense oligonucleotides (ASOs) and locked nucleic acids (LNAs), which are functionally analogous in their goal of miR-21 suppression.
Mechanism of Action
In glioblastoma, miR-21 promotes tumorigenesis by downregulating several tumor suppressor genes. By binding to the 3' untranslated region (3'-UTR) of target messenger RNAs (mRNAs), miR-21 leads to their degradation or translational repression. Key validated targets of miR-21 in glioblastoma include:
-
PTEN (Phosphatase and Tensin Homolog): A critical tumor suppressor that negatively regulates the PI3K/Akt signaling pathway, which is involved in cell growth, proliferation, and survival.[3][4]
-
PDCD4 (Programmed Cell Death 4): A tumor suppressor that inhibits protein synthesis and promotes apoptosis.[3][5]
-
RECK (Reversion-inducing-cysteine-rich protein with kazal motifs): An inhibitor of matrix metalloproteinases (MMPs), which are crucial for tumor invasion and metastasis.
-
TIMP3 (Tissue Inhibitor of Metalloproteinases 3): Another inhibitor of MMPs.
-
IGFBP3 (Insulin-like Growth Factor-Binding Protein-3): A protein that modulates the activity of insulin-like growth factors, which are involved in cell growth and survival.[6]
By inhibiting miR-21, the expression of these tumor suppressor genes is restored, leading to decreased glioblastoma cell proliferation, increased apoptosis, and reduced invasion.
Data Presentation
The following tables summarize quantitative data from studies using miR-21 inhibitors in glioblastoma cell lines.
Table 1: Effect of miR-21 Inhibition on Apoptosis in Glioblastoma Cells
| Cell Line | Inhibitor Type | Treatment | Apoptosis Assay | Result |
| D54MG (TMZ-resistant) | anti-miR-21 oligonucleotide | Pre-treatment with inhibitor + 100 µM TMZ for 72h | TUNEL | 52.9% apoptotic cells (vs. 10.8% with TMZ alone)[7][8] |
| U87MG | miR-21 inhibitor | Combination with Temozolomide (B1682018) (TMZ) | Caspase-3 Activity | Significant increase in caspase-3 activity compared to TMZ alone[2][9] |
| U251 (PTEN-mutant) | miR-21 inhibitor | Combination with Taxol | Annexin V/PI | Significant enhancement of apoptosis[10] |
| LN229 (PTEN-wild type) | miR-21 inhibitor | Combination with Taxol | Annexin V/PI | Significant enhancement of apoptosis[10] |
Table 2: Effect of miR-21 Inhibition on Target Gene Expression in Glioblastoma Cells
| Cell Line | Inhibitor Type | Target Gene | Method | Result |
| U251 | anti-miR-21 | PDCD4 | Western Blot | Increased protein expression[5] |
| U87 | anti-miR-21 | PDCD4 | Western Blot | Increased protein expression[5] |
| U87 | LNA-anti-miR-21 | PTEN | Western Blot | Increased protein expression[3] |
| GL261 | anti-miR-21 oligonucleotides | PTEN mRNA | qRT-PCR | ~25% increase[11] |
| GL261 | anti-miR-21 oligonucleotides | PDCD4 protein | Western Blot | ~30% increase[11] |
| U87 | anti-miR-21 oligonucleotides | PDCD4 protein | Western Blot | ~25% increase[11] |
Table 3: Effect of miR-21 Inhibition on Cell Migration and Invasion
| Cell Line | Inhibitor Type | Assay | Result |
| U87 | anti-miR-21 | Transwell Invasion | Significant decrease in invasion[12] |
| A172 | anti-miR-21 | Transwell Invasion | Significant decrease in invasion[12] |
| T98 | anti-miR-21 | Transwell Invasion | Significant decrease in invasion[12] |
| U343 | anti-miR-21 | Transwell Invasion | Significant decrease in invasion[12] |
Signaling Pathways and Experimental Workflows
Caption: miR-21 signaling pathway in glioblastoma.
Caption: General experimental workflow for studying miR-21 inhibition.
Experimental Protocols
Cell Culture
-
Cell Lines: Human glioblastoma cell lines such as U87MG, U251, D54MG, A172, T98G, and LN229 are commonly used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
Transfection with miR-21 Inhibitor
-
Reagents:
-
miR-21 inhibitor (e.g., this compound, anti-miR-21 ASO, or LNA-anti-miR-21)
-
Scrambled negative control oligonucleotide
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ Reduced Serum Medium
-
-
Protocol:
-
Seed glioblastoma cells in 6-well plates to reach 50-60% confluency on the day of transfection.
-
For each well, dilute the miR-21 inhibitor or negative control to the desired final concentration (typically 30-50 nM for oligonucleotides) in Opti-MEM™.
-
In a separate tube, dilute the transfection reagent in Opti-MEM™ according to the manufacturer's instructions.
-
Combine the diluted inhibitor/control and the diluted transfection reagent. Mix gently and incubate at room temperature for 10-20 minutes to allow complex formation.
-
Add the transfection complexes to the cells.
-
Incubate the cells for 24-72 hours before proceeding with downstream assays.
-
Western Blot Analysis for Target Protein Expression
-
Reagents:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PTEN, anti-PDCD4, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
-
Protocol:
-
After transfection, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Apoptosis Assay (TUNEL Assay)
-
Reagents:
-
In Situ Cell Death Detection Kit, Fluorescein
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilisation solution (0.1% Triton X-100 in 0.1% sodium citrate)
-
DAPI for nuclear counterstaining
-
-
Protocol:
-
Culture and transfect cells on chamber slides.
-
After treatment, wash cells with PBS and fix with 4% PFA for 1 hour at room temperature.
-
Wash with PBS and permeabilize with the permeabilisation solution for 2 minutes on ice.
-
Wash with PBS and add the TUNEL reaction mixture. Incubate for 60 minutes at 37°C in a humidified atmosphere in the dark.
-
Rinse with PBS and counterstain with DAPI.
-
Mount the slides and visualize using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nucleus.
-
Cell Invasion Assay (Transwell Assay)
-
Reagents:
-
Transwell inserts with 8 µm pores
-
Matrigel
-
Serum-free medium
-
Medium with 20% FBS (as a chemoattractant)
-
Crystal Violet stain
-
-
Protocol:
-
Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
After transfection, harvest and resuspend glioblastoma cells in serum-free medium.
-
Seed a defined number of cells (e.g., 2 x 10^5) into the upper chamber of the Transwell insert.[13]
-
Add medium containing 20% FBS to the lower chamber.[13]
-
Incubate for 24 hours.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol (B129727) and stain with Crystal Violet.
-
Count the number of invading cells in several random fields under a microscope.
-
Conclusion
Inhibition of miR-21 represents a promising therapeutic strategy for glioblastoma. The small molecule inhibitor this compound, along with various antisense oligonucleotides, provides valuable tools for researchers to investigate the downstream effects of miR-21 suppression. The protocols and data presented here offer a comprehensive guide for utilizing these inhibitors to explore their potential in preclinical glioblastoma models, with the ultimate goal of developing novel and more effective treatments for this devastating disease.
References
- 1. Ultrasmall nanoparticles for co-delivery of antisense oligonucleotides targeting miR-21 and miR-210 to treat glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MicroRNA-21 inhibitor sensitizes human glioblastoma U251 stem cells to chemotherapeutic drug temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RNA Nanoparticle-Based Targeted Therapy for Glioblastoma through Inhibition of Oncogenic miR-21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of MiRNA-21 in gliomas: Hope for a novel therapeutic intervention? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Downregulation of Pdcd4 by mir-21 facilitates glioblastoma proliferation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systemic delivery of microRNA-21 antisense oligonucleotides to the brain using T7-peptide decorated exosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. MicroRNA-21 Inhibition Enhances In Vitro Chemosensitivity of Temozolomide-resistant Glioblastoma Cells | Anticancer Research [ar.iiarjournals.org]
- 9. MiR-21 protected human glioblastoma U87MG cells from chemotherapeutic drug temozolomide induced apoptosis by decreasing Bax/Bcl-2 ratio and caspase-3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MicroRNA-21 inhibitor sensitizes human glioblastoma cells U251 (PTEN-mutant) and LN229 (PTEN-wild type) to taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MicroRNA-21 promotes migration and invasion of glioma cells via activation of Sox2 and β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. miR-21-5p Inhibits the Proliferation, Migration, and Invasion of Glioma by Targeting S100A10 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: microRNA-21-IN-2 Treatment in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
MicroRNA-21 (miR-21) is a small non-coding RNA molecule that is frequently overexpressed in a wide range of human cancers, including breast cancer.[1][2][3][4] Its elevated expression is associated with increased tumor grade, advanced stage, and poor prognosis.[2][4] Functioning as an oncomiR, miR-21 promotes tumorigenesis by post-transcriptionally downregulating multiple tumor suppressor genes.[4][5] Inhibition of miR-21 has emerged as a promising therapeutic strategy for breast cancer.[6][7]
microRNA-21-IN-2 is a potent and specific synthetic inhibitor of miR-21. These application notes provide an overview of its mechanism of action, effects on breast cancer cell lines, and detailed protocols for its use in key in vitro assays.
Mechanism of Action
This compound is a single-stranded, chemically modified antisense oligonucleotide designed to bind with high affinity and specificity to mature miR-21, thereby preventing its interaction with its target messenger RNAs (mRNAs). This sequestration of miR-21 leads to the de-repression of its target genes, which include several well-characterized tumor suppressors. The primary downstream effects of this compound treatment in breast cancer cells are the upregulation of these target proteins, leading to the inhibition of cancer cell proliferation, migration, and invasion, and the induction of apoptosis.[8][9][10]
The signaling pathways affected by miR-21 inhibition are central to cancer progression. Key targets of miR-21 in breast cancer include:
-
PTEN (Phosphatase and Tensin Homolog): A critical tumor suppressor that negatively regulates the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[3][8][11]
-
PDCD4 (Programmed Cell Death 4): A tumor suppressor that inhibits protein translation and promotes apoptosis.[3][7][11][12]
-
TPM1 (Tropomyosin 1): Involved in regulating cell morphology and motility.[7][12]
-
LZTFL1 (Leucine Zipper Transcription Factor-Like 1): A novel target that suppresses the Wnt/β-catenin signaling pathway, thereby inhibiting epithelial-mesenchymal transition (EMT) and metastasis.[10]
-
STAT3 (Signal Transducer and Activator of Transcription 3): While STAT3 itself can be oncogenic, miR-21 has been shown to directly target and downregulate STAT3, suggesting a complex regulatory role.[1]
By restoring the expression of these tumor suppressors, this compound treatment can effectively counteract the oncogenic effects of miR-21.
Data Presentation
Table 1: Effects of microRNA-21 Inhibition on Breast Cancer Cell Lines
| Cell Line | Subtype | Effect of miR-21 Inhibition | Key Target Genes Upregulated | Reference |
| MCF-7 | Luminal A (ER+, PR+, HER2-) | Decreased proliferation, reduced migration, increased apoptosis. | PDCD4, ANKRD46, PTEN | [2][9][12] |
| MDA-MB-231 | Triple-Negative (ER-, PR-, HER2-) | Decreased proliferation, reduced invasion and migration, inhibition of lung metastasis. | PDCD4, Maspin, TPM1, ANKRD46, LZTFL1 | [7][9][10] |
| MDA-MB-468 | Triple-Negative (ER-, PR-, HER2-) | Decreased proliferation and viability, reduced invasiveness, enhanced apoptosis. | PTEN | [8] |
| SKBR-3 | HER2-Positive (ER-, PR-, HER2+) | Inhibition of tumor growth. | Not specified | [2] |
| Hs578T | Triple-Negative (ER-, PR-, HER2-) | Reduced colony formation, decreased migration. | LZTFL1 | [10] |
Table 2: Quantitative Effects of miR-21 Inhibition in Breast Cancer Cell Lines
| Cell Line | Parameter | Result | Reference |
| MCF-7 | Proliferation | 29% decrease with LNA-antimiR-21. | [9] |
| MCF-7 | miR-21 Expression | 98% reduction with LNA-antimiR-21. | [9] |
| MCF-7 | Apoptosis | Increased upon miR-21 inhibition. | [12] |
| MDA-MB-231 | miR-21 Expression | 77% reduction with LNA-antimiR-21. | [9] |
| MDA-MB-231 | Proliferation | 51% decrease with LNA-antimiR-21. | [9] |
| MDA-MB-468 | Apoptosis | Significantly higher percentage of apoptotic cells with miR-21 inhibitor. | [8] |
Signaling Pathways and Experimental Workflows
Caption: The miR-21 signaling pathway in breast cancer.
Caption: General experimental workflow for studying the effects of this compound.
Experimental Protocols
Protocol 1: Transfection of this compound into Breast Cancer Cell Lines
Objective: To deliver this compound into breast cancer cells to inhibit endogenous miR-21 function.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (e.g., 20 µM stock solution)
-
Negative control inhibitor
-
Lipofectamine RNAiMAX Transfection Reagent
-
Opti-MEM I Reduced Serum Medium
-
6-well plates or other culture vessels
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection. For example, seed 1 x 10^5 cells per well for MCF-7 and MDA-MB-231.
-
Preparation of Inhibitor-Lipofectamine Complexes: a. For each well to be transfected, dilute 5 µL of Lipofectamine RNAiMAX in 125 µL of Opti-MEM. Mix gently and incubate for 5 minutes at room temperature. b. In a separate tube, dilute the this compound to the desired final concentration (e.g., 50 nM) in 125 µL of Opti-MEM. Prepare a similar dilution for the negative control. c. Combine the diluted inhibitor with the diluted Lipofectamine RNAiMAX (total volume ~250 µL). Mix gently and incubate for 20 minutes at room temperature to allow complex formation.
-
Transfection: a. Add the 250 µL of inhibitor-lipid complexes drop-wise to each well containing cells and fresh complete growth medium. b. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24 to 72 hours, depending on the subsequent assay.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on the proliferation and viability of breast cancer cells.
Materials:
-
Transfected cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Transfect cells in a 96-well plate as described in Protocol 1 (adjust volumes accordingly).
-
At the desired time point (e.g., 48 or 72 hours post-transfection), add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Incubate the plate at room temperature for 10 minutes with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the negative control-treated cells.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis following treatment with this compound.
Materials:
-
Transfected cells from a 6-well plate
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Harvest cells 48 hours post-transfection by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. (Annexin V positive, PI negative cells are in early apoptosis; Annexin V positive, PI positive cells are in late apoptosis/necrosis).
Protocol 4: Transwell Migration Assay
Objective: To evaluate the effect of this compound on the migratory capacity of breast cancer cells.
Materials:
-
Transfected cells
-
Transwell inserts (8.0 µm pore size) for 24-well plates
-
Serum-free medium
-
Complete growth medium (with FBS as a chemoattractant)
-
Cotton swabs
-
Crystal Violet solution (0.1%)
Procedure:
-
Pre-hydrate the Transwell inserts with serum-free medium for 2 hours at 37°C.
-
Harvest cells 24 hours post-transfection and resuspend in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Add 500 µL of complete growth medium to the lower chamber of the 24-well plate.
-
Add 200 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Incubate for 24 hours at 37°C.
-
After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface by incubating the insert in methanol for 10 minutes.
-
Stain the cells with 0.1% Crystal Violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the migrated cells in several random fields under a microscope.
Protocol 5: Western Blot for Target Protein Expression
Objective: To determine the protein levels of miR-21 targets (e.g., PTEN, PDCD4) after treatment with this compound.
Materials:
-
Transfected cells from a 6-well plate
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Primary antibodies (e.g., anti-PTEN, anti-PDCD4, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Lyse the cells 48-72 hours post-transfection with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Use GAPDH or β-actin as a loading control.
Conclusion
This compound provides a powerful tool for investigating the role of miR-21 in breast cancer biology and for evaluating the therapeutic potential of miR-21 inhibition. The protocols outlined above provide a framework for conducting key experiments to characterize the effects of this inhibitor on various breast cancer cell lines. The consistent findings of reduced proliferation, migration, and invasion, coupled with increased apoptosis, underscore the promise of targeting miR-21 in breast cancer therapy.[8][9][10]
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. miR-21 Plays a Dual Role in Tumor Formation and Cytotoxic Response in Breast Tumors [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Potential Role of miR-21 in Breast Cancer Diagnosis and Therapy [jscimedcentral.com]
- 5. researchgate.net [researchgate.net]
- 6. miRNA-Based Therapeutics in Breast Cancer: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MicroRNA-21 targets tumor suppressor genes in invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. miRNA-21 promotes proliferation and invasion of triple-negative breast cancer cells through targeting PTEN - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Knockdown of miR-21 in human breast cancer cell lines inhibits proliferation, in vitro migration and in vivo tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. microRNA-21 promotes breast cancer proliferation and metastasis by targeting LZTFL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identification of miR-21 targets in breast cancer cells using a quantitative proteomic approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring microRNA-21-IN-2 Activity
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to develop and perform assays measuring the activity of microRNA-21-IN-2, a chemical inhibitor of microRNA-21 (miR-21). The following sections describe the principles of relevant assays, step-by-step experimental procedures, and methods for data analysis.
Introduction to microRNA-21 and its Inhibition
MicroRNA-21 (miR-21) is a small non-coding RNA molecule that plays a significant role in regulating gene expression at the post-transcriptional level.[1][2][3] It is frequently overexpressed in various diseases, including cancer and cardiovascular conditions, where it acts as an oncomiR by promoting cell proliferation, inhibiting apoptosis, and driving disease progression.[2][4] The investigation of miR-21's biological functions and the development of its inhibitors are, therefore, of significant therapeutic interest.
This compound is a representative small molecule inhibitor designed to directly or indirectly modulate the activity of miR-21. Measuring the efficacy of such inhibitors is crucial for drug development and for understanding the downstream consequences of miR-21 inhibition. The primary methods to assess the activity of miR-21 inhibitors fall into two categories: cell-based assays that measure the functional consequences of miR-21 inhibition, and biochemical assays that can assess direct interactions with components of the miRNA pathway.
This document outlines protocols for the most common and robust methods:
-
Dual-Luciferase Reporter Assay: To quantify the derepression of a known miR-21 target gene.
-
Quantitative Reverse Transcription PCR (qRT-PCR): To measure the expression levels of mature miR-21 and its target mRNAs.
-
Cell Viability and Apoptosis Assays: To determine the phenotypic effects of miR-21 inhibition.
Signaling Pathway of miR-21
The biogenesis of miR-21 begins in the nucleus with the transcription of a primary transcript (pri-miR-21), which is processed by the Drosha-DGCR8 complex into a precursor hairpin (pre-miR-21).[2] This precursor is then exported to the cytoplasm and further cleaved by the Dicer enzyme to yield a mature miR-21 duplex. One strand of this duplex is loaded into the RNA-induced silencing complex (RISC), guiding it to target messenger RNAs (mRNAs) for translational repression or degradation.[2]
Caption: Simplified signaling pathway of miR-21 biogenesis and function.
Experimental Protocols
Dual-Luciferase Reporter Assay
This assay is a highly reliable method for validating miRNA-target interactions and quantifying the inhibitory activity of compounds like this compound.[5][6] The principle involves co-transfecting cells with a reporter plasmid containing a luciferase gene followed by the 3' untranslated region (3'UTR) of a known miR-21 target gene (e.g., PTEN or PDCD4).[7] In the presence of active miR-21, luciferase expression is suppressed. Inhibition of miR-21 by this compound will alleviate this suppression, leading to an increase in luciferase activity. A second luciferase (e.g., Renilla) on the same or a separate plasmid is used for normalization of transfection efficiency.[8][9]
Caption: Workflow for the dual-luciferase reporter assay.
-
Plasmid Preparation:
-
Clone the 3'UTR of a validated miR-21 target gene (e.g., PDCD4) downstream of the firefly luciferase gene in a reporter vector (e.g., pmirGLO Dual-Luciferase miRNA Target Expression Vector).[8]
-
As a negative control, create a mutant version of the 3'UTR with mutations in the miR-21 seed region binding site.[5]
-
Prepare a control plasmid expressing Renilla luciferase for normalization.
-
-
Cell Culture and Seeding:
-
Culture a suitable cell line with high endogenous miR-21 expression (e.g., HeLa or MCF-7 cells) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed 1 x 104 cells per well in a 96-well plate in 50 µL of culture medium.[8]
-
-
Transfection:
-
After 16-24 hours, prepare the transfection complexes. For each well:
-
Dilute 100 ng of the firefly luciferase reporter plasmid and 10 ng of the Renilla luciferase normalization plasmid in 25 µL of serum-free medium.
-
In a separate tube, dilute 0.3 µL of a suitable transfection reagent (e.g., Lipofectamine 2000) in 25 µL of serum-free medium and incubate for 5 minutes.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature.[8]
-
-
Add 50 µL of the transfection complex to each well.
-
-
Inhibitor Treatment:
-
After 4-6 hours of transfection, replace the medium with fresh culture medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
-
Luciferase Assay:
-
Data Analysis:
-
Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize for transfection efficiency.
-
Plot the normalized luciferase activity against the concentration of this compound to determine the EC50 value.
-
| Treatment Group | This compound (µM) | Normalized Luciferase Activity (Fold Change) | Standard Deviation |
| Vehicle Control | 0 | 1.00 | 0.12 |
| Test Compound | 0.1 | 1.52 | 0.15 |
| Test Compound | 1 | 2.89 | 0.21 |
| Test Compound | 10 | 4.85 | 0.35 |
| Negative Control (Mutant 3'UTR) | 10 | 1.05 | 0.11 |
Quantitative Reverse Transcription PCR (qRT-PCR)
qRT-PCR is used to measure the steady-state levels of mature miR-21 and its target mRNAs. Effective inhibition of miR-21 activity should lead to an increase in the expression of its target genes (e.g., PTEN, PDCD4).[7][10] A decrease in mature miR-21 levels can also be assessed, although some inhibitors may function by steric hindrance without affecting miR-21 levels.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Regulation and function of miRNA-21 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. miRNA Luciferase Reporter Assay - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 6. Dual Luciferase Gene Reporter Assays to Study miRNA Function | Springer Nature Experiments [experiments.springernature.com]
- 7. idtdna.com [idtdna.com]
- 8. Test MicroRNA Target with in vitro Cell Culture Luciferase Assay [bio-protocol.org]
- 9. promegaconnections.com [promegaconnections.com]
- 10. Identification of miR-21 targets in breast cancer cells using a quantitative proteomic approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of microRNA-21 Transcription Inhibitors using an In Vitro Transcription Assay
Audience: Researchers, scientists, and drug development professionals.
Abstract
MicroRNA-21 (miR-21) is a well-documented oncomiR, frequently overexpressed in numerous cancers where it promotes tumorigenesis by targeting key tumor suppressor genes.[1] Its central role in cancer progression makes it a prime target for therapeutic intervention. This application note details a robust, cell-free in vitro transcription (IVT) assay designed for the high-throughput screening and characterization of small molecule inhibitors, such as the hypothetical microRNA-21-IN-2, that target the transcription of the primary miR-21 (pri-miR-21) transcript. The protocol outlines the generation of a DNA template, the execution of the IVT reaction in the presence of an inhibitor, and the subsequent quantification of the transcribed miR-21 using stem-loop quantitative reverse transcription PCR (qRT-PCR). This method provides a sensitive and reproducible platform for identifying and evaluating novel inhibitors of miR-21 biogenesis for cancer therapy.
Introduction
MicroRNA-21 is a small non-coding RNA that post-transcriptionally regulates gene expression.[1] The biogenesis of miR-21 begins in the nucleus with the transcription of the MIR21 gene by RNA Polymerase II into a long primary transcript known as pri-miR-21.[2] This is subsequently processed by the Drosha-DGCR8 microprocessor complex into a precursor hairpin (pre-miR-21), which is exported to the cytoplasm and further cleaved by the Dicer enzyme to yield the mature, functional miR-21.[3][4]
Mature miR-21 targets and suppresses multiple tumor suppressor mRNAs, including Phosphatase and Tensin Homolog (PTEN) and Programmed Cell Death Protein 4 (PDCD4).[5][6] Downregulation of these targets by miR-21 leads to the activation of pro-survival signaling pathways such as PI3K/AKT/mTOR and the enhancement of transcription factors like AP-1, ultimately promoting cell proliferation, invasion, and apoptosis resistance.[7][8] Given its oncogenic roles, inhibiting miR-21 expression presents a promising therapeutic strategy. This protocol provides a direct method for assessing the efficacy of compounds that inhibit the initial transcriptional step of miR-21 biogenesis.
Principle of the Assay
The assay is based on an in vitro transcription system that synthesizes the pri-miR-21 transcript from a linear DNA template containing the pri-miR-21 sequence downstream of a T7 RNA polymerase promoter. The inhibitory effect of a test compound (e.g., this compound) is measured by its ability to reduce the yield of the transcribed RNA. The quantity of the specific miR-21 product is then accurately measured using a two-step qRT-PCR process: (1) a reverse transcription step using a highly specific stem-loop primer for mature miR-21, followed by (2) real-time PCR amplification with specific forward and reverse primers.[9][10] The resulting data can be used to determine the dose-dependent inhibitory activity and calculate the half-maximal inhibitory concentration (IC50) of the compound.
Signaling Pathway and Assay Workflow
miR-21 Biogenesis and Downstream Signaling
The following diagram illustrates the canonical biogenesis pathway of miR-21 and its subsequent impact on key oncogenic signaling cascades. The assay described herein targets the initial transcription step.
Experimental Workflow
The diagram below outlines the sequential steps of the experimental protocol, from template preparation to data analysis.
Detailed Experimental Protocols
Materials and Reagents
-
DNA Template: A linearized plasmid or PCR product containing the human pri-miR-21 sequence downstream of a T7 promoter.
-
In Vitro Transcription Kit: e.g., MEGAscript™ T7 Transcription Kit (Thermo Fisher Scientific) or similar.
-
Test Inhibitor: this compound (or other small molecule inhibitors), dissolved in DMSO.
-
RNA Purification Kit: e.g., MEGAclear™ Transcription Clean-Up Kit (Thermo Fisher Scientific) or an equivalent silica-based column kit.
-
miRNA Reverse Transcription Kit: e.g., TaqMan™ MicroRNA Reverse Transcription Kit (Thermo Fisher Scientific).
-
Custom Primers:
-
miR-21 Stem-Loop RT Primer: 5'-GTCGTATCCAGTGCAGGGTCCGAGGTATTCGCACTGGATACGACTCAACA -3' (The bolded sequence is the complement to the 3' end of mature miR-21).
-
miR-21 Forward qPCR Primer: 5'-GCCGCTAGCTTATCAGACTGATG-3'
-
Universal Reverse qPCR Primer: 5'-GTGCAGGGTCCGAGGT-3'
-
-
qPCR Master Mix: e.g., TaqMan™ Universal Master Mix II, no UNG (Thermo Fisher Scientific).
-
Nuclease-free water, tubes, and tips.
-
Real-Time PCR System.
Protocol 1: DNA Template Preparation
A linear DNA template is required for generating defined-length transcripts.[11] This can be prepared by PCR amplification.
-
Design PCR Primers:
-
Forward Primer: Incorporate the T7 promoter sequence (5'-TAATACGACTCACTATAGGG-3') followed by the start of the pri-miR-21 sequence.
-
Reverse Primer: Complementary to the end of the desired pri-miR-21 transcript.
-
-
Perform PCR: Use a high-fidelity DNA polymerase to amplify the pri-miR-21 sequence from a genomic DNA or plasmid source.
-
Purify PCR Product: Purify the amplified DNA using a standard PCR clean-up kit.
-
Verify and Quantify: Verify the product size on an agarose (B213101) gel and quantify the DNA concentration using a spectrophotometer (e.g., NanoDrop). The A260/280 ratio should be between 1.8 and 2.0.[11]
Protocol 2: In Vitro Transcription (IVT) with Inhibitor
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound in nuclease-free water or transcription buffer. Ensure the final DMSO concentration in the reaction is ≤1% to avoid enzyme inhibition. Include a "no inhibitor" control (vehicle control, e.g., 1% DMSO).
-
Set up IVT Reactions: On ice, assemble the following components in a 20 µL reaction volume (as per a standard high-yield kit protocol):
-
Nuclease-free Water: to 20 µL
-
10X Reaction Buffer: 2 µL
-
ATP, CTP, GTP, UTP Solution (75 mM each): 2 µL each
-
DNA Template (0.5-1 µg): X µL
-
Test Inhibitor Dilution: 2 µL
-
T7 Enzyme Mix: 2 µL
-
-
Incubate: Mix gently and incubate at 37°C for 2-4 hours.
-
DNase Treatment: Add DNase I to the reaction and incubate at 37°C for 15-30 minutes to remove the DNA template.
Protocol 3: RNA Purification and Quantification
-
Purify RNA: Purify the transcribed RNA using a silica-based column purification kit according to the manufacturer's instructions. Elute the RNA in 30-50 µL of nuclease-free water.
-
Quantify RNA: Measure the RNA concentration using a spectrophotometer.
Protocol 4: Stem-Loop Reverse Transcription (RT)
-
Prepare RT Reaction Mix: For each RNA sample, prepare a 15 µL reaction mix on ice:
-
100 mM dNTPs (with dTTP): 0.15 µL
-
MultiScribe™ Reverse Transcriptase (50 U/µL): 1.00 µL
-
10X RT Buffer: 1.50 µL
-
RNase Inhibitor (20 U/µL): 0.19 µL
-
Nuclease-free Water: 4.16 µL
-
RNA Sample (10 ng): X µL
-
miR-21 Stem-Loop RT Primer (5X): 3.00 µL
-
Nuclease-free Water: to 15 µL
-
-
Incubate: Place the tubes in a thermal cycler and run the following program:
-
16°C for 30 minutes
-
42°C for 30 minutes
-
85°C for 5 minutes
-
Hold at 4°C
-
-
Store cDNA: The resulting cDNA can be stored at -20°C.
Protocol 5: Real-Time Quantitative PCR (qPCR)
-
Prepare qPCR Reactions: Prepare a 20 µL reaction for each sample in a 96-well PCR plate:
-
2X TaqMan Universal Master Mix II: 10 µL
-
miR-21 Forward Primer (20X): 1 µL
-
Universal Reverse Primer (20X): 1 µL
-
RT Product (cDNA from step 4.5, diluted 1:15): 1.33 µL
-
Nuclease-free Water: 6.67 µL
-
-
Run qPCR: Run the plate on a real-time PCR system with a standard cycling protocol:
-
95°C for 10 minutes
-
40 cycles of:
-
95°C for 15 seconds
-
60°C for 60 seconds
-
-
Data Presentation and Analysis
-
Relative Quantification: Determine the quantification cycle (Cq) for each reaction. The change in miR-21 transcription can be assessed by comparing the Cq values of inhibitor-treated samples to the vehicle control.
-
Calculate Percent Inhibition: Use the following formula to calculate the inhibition at each concentration of this compound:
-
ΔCq = Cq(Inhibitor) - Cq(Vehicle Control)
-
% Inhibition = (1 - 2-ΔCq) x 100
-
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value, which is the concentration of inhibitor required to reduce miR-21 transcription by 50%.
Hypothetical Quantitative Data
The following table presents hypothetical results for the inhibition of miR-21 transcription by this compound.
| This compound [µM] | Average Cq | ΔCq (vs. Vehicle) | % Inhibition |
| 0 (Vehicle) | 18.52 | 0.00 | 0.0% |
| 0.01 | 18.61 | 0.09 | 6.1% |
| 0.1 | 19.05 | 0.53 | 30.8% |
| 1 | 20.48 | 1.96 | 74.2% |
| 10 | 22.85 | 4.33 | 94.9% |
| 100 | 24.12 | 5.60 | 98.0% |
| No Template Control | Undet. | N/A | N/A |
Based on this hypothetical data, the calculated IC50 for this compound would be approximately 0.2 µM .
Summary and Conclusion
This application note provides a comprehensive protocol for an in vitro transcription-based assay to screen for and characterize inhibitors of microRNA-21 transcription. The method is sensitive, specific, and amenable to a high-throughput format, making it an ideal tool for early-stage drug discovery. By targeting the initial step in miR-21 biogenesis, this assay allows for the identification of potent and specific inhibitors that can serve as lead compounds for the development of novel cancer therapeutics.
References
- 1. From Molecular Mechanisms to Therapeutics: Understanding MicroRNA-21 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. researchgate.net [researchgate.net]
- 4. Regulating miRNA-21 Biogenesis By Bi-functional Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reduction of miR-21 induces SK-N-SH cell apoptosis and inhibits proliferation via PTEN/PDCD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MicroRNA-21 and its impact on signaling pathways in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis and the target genes of microRNA-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. micro RNA and qRT-PCR [gene-quantification.net]
- 10. Quantitation of microRNAs by real-time RT-qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assets.fishersci.com [assets.fishersci.com]
Application Notes and Protocols for High-Throughput Screening of microRNA-21-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
MicroRNA-21 (miR-21) is a key oncomiR, frequently overexpressed in a wide range of solid tumors where it promotes tumorigenesis, metastasis, and therapeutic resistance.[1] Its dysregulation is also implicated in other pathologies, including cardiovascular and inflammatory diseases.[1][2] As a central regulator of gene expression, miR-21 modulates critical signaling pathways by targeting multiple tumor suppressor genes.[3][4] This central role makes miR-21 an attractive therapeutic target. microRNA-21-IN-2 is a potential inhibitor of miR-21, offering a valuable tool for high-throughput screening (HTS) campaigns aimed at discovering and characterizing novel miR-21 inhibitors.[5]
These application notes provide detailed protocols for utilizing this compound as a control compound in cell-based HTS assays to identify novel inhibitors of miR-21. The described methods include a primary screen using a luciferase reporter assay and a secondary validation using quantitative reverse transcription PCR (qRT-PCR).
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| AC50 | 3.29 µM | [5] |
| Description | Potential miR-21 inhibitor | [5] |
Signaling Pathway of microRNA-21
microRNA-21 exerts its oncogenic functions by repressing a multitude of tumor suppressor genes, thereby activating key pro-survival and pro-proliferative signaling pathways. A simplified representation of the miR-21 signaling pathway is depicted below.
Caption: Simplified signaling pathway of microRNA-21.
Experimental Protocols
High-Throughput Screening Workflow
The overall workflow for a high-throughput screen to identify miR-21 inhibitors is outlined below.
Caption: High-throughput screening workflow for miR-21 inhibitors.
Primary Screening: Dual-Luciferase Reporter Assay
This assay quantitatively measures the activity of miR-21 by its ability to suppress the expression of a luciferase reporter gene containing a miR-21 binding site in its 3' untranslated region (UTR).[6][7][8]
Materials:
-
HEK293T or other suitable host cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Dual-luciferase reporter vector with a miR-21 binding site (e.g., pmirGLO-based)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound (positive control)
-
Scrambled oligo (negative control)
-
Compound library
-
Dual-Glo Luciferase Assay System
-
White, opaque 96-well or 384-well assay plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in white, opaque-walled assay plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate at 37°C in a 5% CO2 incubator for 16-24 hours.
-
Transfection:
-
Prepare a transfection mix containing the dual-luciferase reporter vector and a transfection reagent according to the manufacturer's instructions.
-
Add the transfection mix to each well.
-
-
Compound Addition:
-
After 4-6 hours of transfection, add test compounds, this compound (positive control, e.g., at a final concentration of 10 µM), and a negative control (e.g., DMSO vehicle) to the respective wells.
-
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay:
-
Equilibrate the plate and luciferase assay reagents to room temperature.
-
Add the Dual-Glo Luciferase Reagent to each well and mix.
-
Measure the firefly luciferase activity (luminescence) using a luminometer.
-
Add the Dual-Glo Stop & Glo Reagent to each well and mix.
-
Measure the Renilla luciferase activity (luminescence).
-
-
Data Analysis:
Z'-Factor Calculation: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[9][11]
Z' = 1 - (3σp + 3σn) / |μp - μn|
Where:
-
μp = mean of the positive control (this compound)
-
σp = standard deviation of the positive control
-
μn = mean of the negative control (DMSO)
-
σn = standard deviation of the negative control
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[10][11]
Secondary Assay: qRT-PCR for miR-21 Target Gene Expression
This assay validates the hits from the primary screen by measuring the upregulation of known miR-21 target genes (e.g., PTEN, PDCD4) following treatment with the hit compounds.
Materials:
-
Cells treated with hit compounds, this compound, and negative control.
-
RNA extraction kit
-
Reverse transcription kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for miR-21 target genes (e.g., PTEN, PDCD4) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Protocol:
-
Cell Treatment and RNA Extraction:
-
Treat cells with hit compounds at various concentrations for 24-48 hours.
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
-
Reverse Transcription:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
Quantitative PCR:
-
Perform qPCR using SYBR Green or TaqMan chemistry with primers specific for the target genes and the housekeeping gene.
-
Use a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
-
Data Analysis:
-
Determine the cycle threshold (CT) values for each gene.
-
Calculate the relative gene expression using the ΔΔCT method, normalizing to the housekeeping gene and the negative control.
-
Data Presentation
Table 1: Example Data from a Dual-Luciferase Reporter Assay
| Compound | Concentration (µM) | Normalized Luciferase Ratio (Firefly/Renilla) | % Inhibition |
| Negative Control (DMSO) | - | 1.00 ± 0.05 | 0 |
| This compound | 10 | 1.85 ± 0.12 | 85 |
| Hit Compound A | 10 | 1.72 ± 0.09 | 72 |
| Hit Compound B | 10 | 1.25 ± 0.15 | 25 |
Table 2: Example Data from a qRT-PCR Validation Assay
| Treatment | Target Gene | Fold Change in mRNA Expression (relative to Negative Control) |
| This compound (10 µM) | PTEN | 2.5 ± 0.3 |
| This compound (10 µM) | PDCD4 | 3.1 ± 0.4 |
| Hit Compound A (10 µM) | PTEN | 2.2 ± 0.2 |
| Hit Compound A (10 µM) | PDCD4 | 2.8 ± 0.3 |
Conclusion
The protocols described provide a robust framework for conducting high-throughput screening campaigns to identify and validate novel inhibitors of microRNA-21. The use of this compound as a reference compound will ensure the quality and reliability of the screening data. Successful identification of potent and selective miR-21 inhibitors holds significant promise for the development of new therapeutics for a variety of diseases.
References
- 1. mIRN21 - Wikipedia [en.wikipedia.org]
- 2. Regulation and function of miRNA-21 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Molecular Mechanisms to Therapeutics: Understanding MicroRNA-21 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Cell-Based Reporter System for High-Throughput Screening of MicroRNA Pathway Inhibitors and Its Limitations [frontiersin.org]
- 7. Test MicroRNA Target with in vitro Cell Culture Luciferase Assay Protocol - Creative Biogene [creative-biogene.com]
- 8. Cell-Based Reporter System for High-Throughput Screening of MicroRNA Pathway Inhibitors and Its Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 10. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 11. assay.dev [assay.dev]
- 12. Z-factor - Wikipedia [en.wikipedia.org]
- 13. drugtargetreview.com [drugtargetreview.com]
Application Notes and Protocols for Animal Models in microRNA-21-IN-2 Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of preclinical animal models utilized in the investigation of microRNA-21 (miR-21) inhibitors. Detailed protocols for key methodologies are included to facilitate the design and execution of in vivo studies targeting miR-21 for therapeutic purposes.
Introduction to microRNA-21 in Disease
MicroRNA-21 is a small non-coding RNA molecule that is frequently overexpressed in a wide range of pathologies, including cardiovascular diseases, fibrosis, cancer, and inflammatory conditions. Its pleiotropic effects are mediated through the post-transcriptional repression of multiple target genes, influencing key cellular processes such as proliferation, apoptosis, and differentiation. Consequently, the inhibition of miR-21 has emerged as a promising therapeutic strategy. These notes detail the application of animal models to evaluate the efficacy and mechanisms of miR-21 inhibitors.
Animal Models for a Spectrum of Diseases
A variety of animal models have been employed to study the therapeutic potential of miR-21 inhibition across different diseases. The choice of model is critical and depends on the specific pathological condition being investigated.
Cardiovascular Disease Models
Cardiac fibrosis and hypertrophy are common features of many heart diseases. Animal models that replicate these conditions are essential for testing anti-miR-21 therapies.
-
Transverse Aortic Constriction (TAC) in Mice: This surgical model induces pressure overload on the left ventricle, leading to cardiac hypertrophy and subsequent heart failure. It is a widely used model to study the efficacy of miR-21 inhibitors in preventing cardiac remodeling.[1]
-
Myocardial Infarction (MI) in Mice and Pigs: Ligation of a coronary artery mimics the events of a heart attack, resulting in cardiac cell death and fibrotic scarring.[2][3] This model is crucial for assessing the role of miR-21 inhibitors in post-infarction cardiac repair and function.[2][3] Both small and large animal models are utilized to enhance the translational relevance of the findings.[2][3]
Pulmonary Hypertension Models
Pulmonary hypertension (PH) is characterized by elevated pressure in the pulmonary arteries. MiR-21 has been implicated in the vascular remodeling associated with PH.
-
Monocrotaline-Induced PH in Rats and Mice: Administration of monocrotaline (B1676716), a plant-derived pyrrolizidine (B1209537) alkaloid, induces endothelial damage and subsequent pulmonary vascular remodeling, leading to PH. This chemical induction model is valuable for studying the effects of miR-21 antagonists on the progression of the disease.[4]
-
Hypoxia-Induced PH in Mice: Chronic exposure to hypoxic conditions also leads to the development of PH and is another established model for investigating miR-21's role in the disease.[4]
Oncology Models
MiR-21 acts as an oncomiR, promoting tumor growth and metastasis in various cancers.
-
Multiple Myeloma Xenograft Model in Mice: Human multiple myeloma cells are implanted into immunodeficient mice to study tumor growth in vivo. This model allows for the evaluation of the anti-tumor effects of systemically or locally delivered miR-21 inhibitors.[5][6]
Kidney Disease Models
Renal fibrosis is a hallmark of chronic kidney disease, and miR-21 is a known pro-fibrotic microRNA.
-
Alport Syndrome Mouse Models: These genetic models, such as the Col4a3 knockout mouse, spontaneously develop progressive renal fibrosis and kidney failure, mimicking the human disease. They are instrumental in assessing the efficacy of anti-miR-21 therapies in slowing the progression of chronic kidney disease.[7]
Neurological Disease Models
MiR-21 has been implicated in the cellular response to ischemic injury in the brain.
-
Middle Cerebral Artery Occlusion (MCAO) in Rats: This surgical model of ischemic stroke is used to investigate the neuroprotective effects of miR-21 inhibitors.[8]
Quantitative Data Summary
The following tables summarize key quantitative data from representative studies using animal models for miR-21 inhibitor research.
Table 1: Cardiac Disease Models
| Animal Model | miR-21 Inhibitor Type & Dose | Delivery Route | Treatment Duration | Key Findings | Reference |
| Mouse (TAC) | 22-mer Cholesterol-modified anti-miR-21 (10-80 mg/kg) | Intravenous | 2 consecutive days | Reduced cardiac fibrosis and hypertrophy, improved cardiac function | [1] |
| Pig (MI) | LNA-antimiR-21 (10 mg) | Intracoronary infusion | 2 doses (day 5 and 19 post-MI) | Reduced cardiac fibrosis and hypertrophy, improved ejection fraction | [3] |
Table 2: Pulmonary Hypertension Models
| Animal Model | miR-21 Inhibitor Type & Dose | Delivery Route | Treatment Duration | Key Findings | Reference |
| Rat (Monocrotaline) | Antagomir-21 | Intravenous | Not specified | Reduced right ventricular systolic pressure and vascular remodeling | [9][10] |
| Mouse (Hypoxia) | Antagomir-21 | Not specified | Not specified | Reduced right ventricular systolic pressure and pulmonary arterial muscularization | [4] |
Table 3: Oncology Models
| Animal Model | miR-21 Inhibitor Type & Dose | Delivery Route | Treatment Duration | Key Findings | Reference |
| Mouse (Multiple Myeloma Xenograft) | miR-21 inhibitor oligonucleotides (1 mg/kg) | Intratumoral | 8 injections, 2 days apart | Reduced tumor growth, upregulation of PTEN | [5][6] |
Table 4: Kidney Disease Models
| Animal Model | miR-21 Inhibitor Type & Dose | Delivery Route | Treatment Duration | Key Findings | Reference |
| Mouse (Alport Syndrome) | Lademirsen (anti-miR-21) | Not specified | Not specified | Additive effect with ACEi in reducing fibrosis, preserving kidney function, and increasing survival | [7] |
Table 5: Neurological Disease Models
| Animal Model | miR-21 Inhibitor Type & Dose | Delivery Route | Treatment Duration | Key Findings | Reference |
| Rat (MCAO) | miR-21 inhibitor viral vector | Intracerebroventricular infusion | Continuous for 2 days prior to MCAO | No significant reduction in apoptosis | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific experimental conditions.
Protocol 1: Transverse Aortic Constriction (TAC) in Mice
Objective: To induce cardiac pressure overload leading to hypertrophy and fibrosis.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, needle holder)
-
Suture material (e.g., 7-0 silk)
-
A blunted 27-gauge needle
-
Ventilator
Procedure:
-
Anesthetize the mouse and place it in a supine position on a heating pad.
-
Intubate the mouse and connect it to a small animal ventilator.
-
Perform a midline cervical incision to expose the trachea and sternum.
-
Enter the thoracic cavity through the second intercostal space.
-
Isolate the aortic arch between the innominate and left common carotid arteries.
-
Pass a 7-0 silk suture under the aortic arch.
-
Place a blunted 27-gauge needle parallel to the aorta, and tie the suture snugly around both the aorta and the needle.
-
Quickly remove the needle to create a constriction of a defined diameter.
-
Close the chest and skin incisions in layers.
-
Monitor the animal during recovery.
Protocol 2: Myocardial Infarction (MI) by Coronary Artery Ligation in Mice
Objective: To induce a myocardial infarction to study cardiac remodeling and fibrosis.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Suture material (e.g., 8-0 polypropylene)
-
Ventilator
Procedure:
-
Anesthetize and intubate the mouse as described in the TAC protocol.
-
Perform a left thoracotomy at the fourth intercostal space to expose the heart.
-
Gently retract the ribs to visualize the left anterior descending (LAD) coronary artery.
-
Pass an 8-0 polypropylene (B1209903) suture under the LAD, approximately 2-3 mm from its origin.
-
Permanently ligate the LAD to induce MI. Successful ligation is confirmed by the immediate appearance of a pale area in the myocardium.
-
Close the chest and skin incisions.
-
Provide post-operative analgesia and monitor the animal.
Protocol 3: In Vivo Delivery of miR-21 Inhibitors
Objective: To administer miR-21 inhibitors to animal models.
Materials:
-
miR-21 inhibitor (e.g., LNA-modified anti-miR-21)
-
Sterile saline or PBS
-
Syringes and needles appropriate for the route of administration
Procedure (Example: Intravenous Injection in Mice):
-
Reconstitute the lyophilized miR-21 inhibitor in sterile saline or PBS to the desired concentration.
-
Warm the mouse under a heat lamp to dilate the tail veins.
-
Place the mouse in a restrainer.
-
Clean the tail with an alcohol swab.
-
Inject the calculated volume of the inhibitor solution into a lateral tail vein using an insulin (B600854) syringe.
-
Monitor the animal for any adverse reactions.
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for miR-21 Expression
Objective: To measure the levels of mature miR-21 in tissues.
Materials:
-
Tissue samples
-
RNA extraction kit (miRNA-specific)
-
Reverse transcription kit with stem-loop primers for miRNA
-
Real-time PCR system
-
miR-21-specific forward primer and a universal reverse primer
-
SYBR Green or TaqMan probe-based detection chemistry
-
Small nuclear RNA (e.g., U6) primers for normalization
Procedure:
-
Homogenize the tissue sample and extract total RNA, including the small RNA fraction, using a suitable kit.
-
Assess RNA quality and quantity.
-
Perform reverse transcription using a stem-loop RT primer specific for miR-21 to generate cDNA.
-
Set up the real-time PCR reaction with the miR-21 specific primers, cDNA template, and detection chemistry.
-
Run the PCR program on a real-time PCR instrument.
-
Analyze the data using the comparative Ct (ΔΔCt) method, normalizing the expression of miR-21 to a reference small RNA like U6.
Protocol 5: Histological Analysis of Cardiac Fibrosis
Objective: To visualize and quantify fibrosis in heart tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded heart tissue
-
Microtome
-
Glass slides
-
Masson's Trichrome or Picrosirius Red staining kits
-
Microscope with a camera
Procedure:
-
Cut 5 µm thick sections from the paraffin-embedded heart tissue and mount them on glass slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform Masson's Trichrome or Picrosirius Red staining according to the manufacturer's instructions. Collagen fibers will be stained blue/green with Masson's Trichrome and red with Picrosirius Red.
-
Dehydrate the stained sections and mount with a coverslip.
-
Capture images of the stained sections using a microscope.
-
Quantify the fibrotic area as a percentage of the total tissue area using image analysis software.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involving miR-21 and a typical experimental workflow for in vivo studies of miR-21 inhibitors.
Caption: miR-21 Signaling Pathways in Disease.
References
- 1. Protocol for the establishment of a mouse myocardial infarction and ischemia-reperfusion model via heart compression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conventional Method of Transverse Aortic Constriction in Mice | Springer Nature Experiments [experiments.springernature.com]
- 3. A Modified Technique for Transverse Aortic Constriction in Mice [jove.com]
- 4. A New Ex Vivo Model to Study Cardiac Fibrosis in Whole Mouse Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mmpc.org [mmpc.org]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of a murine model of monocrotaline pyrrole-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modified Protocol for A Mouse Heart Failure Model Using Minimally Invasive Transverse Aortic Constriction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mmpc.org [mmpc.org]
- 10. scantox.com [scantox.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting microRNA-21-IN-2 Luciferase Assay Results
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using a luciferase reporter assay to assess the efficacy of microRNA-21-IN-2 or other small molecule inhibitors of miR-21.
Frequently Asked Questions (FAQs)
Section 1: Signal-Related Issues
Q1: Why is my Firefly luciferase signal weak or absent?
A weak or nonexistent signal is a common issue that can often be traced back to problems with transfection, reagents, or the experimental timeline.[1][2]
-
Plasmid DNA Quality: Ensure you are using transfection-grade plasmid DNA. Lower quality preparations can contain endotoxins or salts that are toxic to cells and inhibit transfection.[1]
-
Transfection Efficiency: Some cell lines are inherently difficult to transfect. It's crucial to optimize the ratio of plasmid DNA to transfection reagent.[2] Consider testing different transfection reagents and protocols for your specific cell line.
-
Promoter Strength: If the promoter driving your luciferase reporter is too weak, you may not get a detectable signal.[2] While less common for widely used reporter vectors, this can be a factor.
-
Reagent Functionality: Luciferase assay reagents, particularly the luciferin (B1168401) substrate, can lose efficiency over time.[2][3] Ensure reagents are stored correctly, protected from light, and have not expired. Prepare working solutions fresh for each experiment.[2]
-
Assay Timing: The timing of cell lysis and measurement post-transfection is critical. A time-course experiment (e.g., testing at 24, 48, and 72 hours) can help determine the optimal window for signal detection.[1]
Q2: My luciferase signal is extremely high and possibly saturated. What should I do?
An overly strong signal can exceed the linear range of your luminometer, leading to inaccurate readings.
-
Reduce Plasmid Amount: The most common cause is transfecting too much of the luciferase reporter plasmid.[1][4] Try reducing the amount of plasmid DNA used during transfection.
-
Strong Promoter Activity: Plasmids with very strong promoters, like CMV or SV40, can drive high levels of luciferase expression, leading to signal saturation.[1]
-
Dilute Cell Lysate: If you are consistently getting high signals, you can perform serial dilutions of your cell lysate before adding the luciferase substrate to bring the signal within the dynamic range of the assay.[2][3]
-
Decrease Instrument Integration Time: Many luminometers allow you to adjust the signal integration time. Reducing this time can help prevent detector saturation with highly active samples.[3]
Q3: I'm observing high background luminescence. What are the potential causes and solutions?
High background can obscure the true signal from your experiment and reduce the signal-to-noise ratio.
-
Choice of Assay Plates: Standard clear or black-walled plates are not ideal for luminescence assays. Use white, opaque-walled plates to maximize light reflection and minimize well-to-well crosstalk.[1][5] White plates with clear bottoms are also available if you need to visualize the cells, though they are more expensive.[1]
-
Reagent Contamination: If your reagents or samples are contaminated, it could lead to a high background signal. Always use fresh, sterile reagents.[2]
-
Plate Autofluorescence: White plates can absorb energy from ambient light and emit it during measurement. "Dark adapting" the plate by incubating it in the dark for about 10 minutes before reading can help reduce this autofluorescence.[6]
Section 2: Data Variability and Reproducibility
Q4: There is high variability between my technical replicates. How can I minimize this?
-
Pipetting Accuracy: Luciferase assays are highly sensitive to small volume changes.[1] Use calibrated pipettes and consider preparing a master mix of transfection reagents and plasmids to add to your replicate wells, ensuring each well receives the exact same solution.[2]
-
Cell Plating and Confluency: Uneven cell distribution in the wells can lead to variability in transfection efficiency and, consequently, luciferase expression.[1] Ensure cells are evenly seeded and are at a consistent confluency at the time of transfection. Overly confluent cells may transfect less efficiently.[1]
-
Bubbles in Wells: Bubbles in the assay wells can scatter light and lead to inaccurate readings. Be careful to avoid introducing bubbles when adding reagents.[5]
Q5: My results are not reproducible between experiments. What factors should I consider?
Lack of reproducibility can be frustrating and points to inconsistencies in the experimental setup.
-
Reagent Batch Variation: Using different batches of reagents (e.g., transfection reagents, plasmids from different preparations) can introduce variability.[2]
-
Cell Passage Number: The characteristics of cell lines can change at high passage numbers.[7] It is good practice to use cells within a consistent and low passage number range for your experiments.
-
Inconsistent Incubation Times: Ensure that the incubation times for transfection and before measurement are kept consistent across all experiments.
Section 3: Experimental Design and Controls
Q6: What are the essential controls for a miRNA inhibitor luciferase assay?
Proper controls are critical for interpreting your results correctly.
-
Negative Control Inhibitor: A non-targeting or scramble control inhibitor should be used to assess any non-specific effects of the inhibitor molecule.
-
No Inhibitor Control: This group (cells transfected with the reporter plasmid but without any inhibitor) establishes the baseline luciferase activity.
-
Mutated miR-21 Binding Site: To prove that the inhibitor's effect is mediated through the specific miR-21 binding site in your reporter construct, you should create a version of the plasmid where this binding site is mutated.[8] The inhibitor should have no effect on the luciferase expression from this mutated construct.[8]
-
Empty Vector Control: A reporter plasmid without the 3' UTR of the target gene can help identify if miR-21 or its inhibitor has any off-target effects on the luciferase gene itself.[9][10]
Q7: My negative control (e.g., scramble miRNA/inhibitor) is showing an effect. What does this mean?
If your negative control is altering luciferase expression, it could indicate a few issues:
-
Off-Target Effects: The control sequence may have unintended targets within the cell or on the reporter construct itself.
-
Cellular Stress Response: Transfection itself can induce a stress response in cells, which might non-specifically alter gene expression.
-
Normalization Issues: Some studies have shown that miRNAs can have effects on the luciferase coding sequence itself. A two-step normalization process, where the effect on the target 3' UTR is normalized to the effect on a control vector without the 3' UTR, can help to account for this.[10][11]
Q8: How do I properly normalize my luciferase data?
Normalization is key to controlling for variability in transfection efficiency and cell number.
-
Dual-Luciferase System: The use of a dual-luciferase reporter system is highly recommended.[1] In this system, a second reporter (commonly Renilla luciferase) is co-expressed from a separate vector or the same vector. The Firefly luciferase signal (experimental) is then divided by the Renilla luciferase signal (control) for each well.[4][12]
-
Calculation: The normalized activity is calculated as the ratio of Firefly luciferase activity to Renilla luciferase activity.[12] This ratio is then typically expressed as a percentage or fold change relative to the control group (e.g., no inhibitor).
Experimental Protocols
Protocol 1: Dual-Luciferase Reporter Assay for miRNA Inhibition
This protocol outlines a general procedure for testing the effect of this compound on a miR-21-responsive luciferase reporter construct.
-
Cell Seeding: 24 hours prior to transfection, seed your chosen cell line (e.g., HeLa or HEK293) into a 96-well white, opaque-walled plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection Preparation:
-
Prepare a master mix for each condition. For each well, dilute the Firefly luciferase reporter plasmid (containing the miR-21 binding site) and the Renilla luciferase control plasmid in a serum-free medium like Opti-MEM. A common ratio is 10:1 for the reporter to the control plasmid.[4]
-
In a separate tube, dilute the transfection reagent (e.g., Lipofectamine 2000) in serum-free medium and incubate for 5 minutes.[12]
-
Combine the DNA and transfection reagent solutions, mix gently, and incubate for 20 minutes at room temperature to allow complexes to form.
-
-
Transfection and Treatment:
-
Add the transfection complex to the cells.
-
Concurrently, treat the cells with the desired concentrations of this compound or a negative control inhibitor.
-
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator. The optimal time should be determined empirically.
-
Cell Lysis:
-
Remove the medium from the wells and gently wash once with PBS.
-
Add 1X Passive Lysis Buffer (PLB) to each well and incubate for 15 minutes on an orbital shaker at room temperature.
-
-
Luminescence Measurement:
-
Program your luminometer to inject the Luciferase Assay Reagent II (LAR II) and then the Stop & Glo Reagent sequentially.
-
Add a portion of the cell lysate (e.g., 15-20 µL) to a new white 96-well assay plate.[13]
-
Place the plate in the luminometer. The instrument will first inject LAR II and measure the Firefly luciferase activity.
-
It will then inject the Stop & Glo Reagent, which quenches the Firefly signal and activates the Renilla luciferase, and measure the Renilla activity.
-
-
Data Analysis: Calculate the ratio of Firefly to Renilla luminescence for each well. Normalize these ratios to the average of your negative control group.
Protocol 2: Site-Directed Mutagenesis of the miR-21 Binding Site
This is a crucial control to demonstrate the specificity of the miR-21 inhibitor.
-
Primer Design: Design primers that contain the desired mutation in the miR-21 seed region binding site within your reporter plasmid's 3' UTR. The primers should be complementary and typically 25-45 nucleotides in length.
-
PCR Amplification: Use a high-fidelity DNA polymerase to perform PCR with your reporter plasmid as the template and the mutagenic primers. This will create a linear, mutated version of your plasmid.
-
Template Digestion: Digest the PCR product with an enzyme like DpnI, which specifically cleaves methylated parental DNA, leaving only the newly synthesized, mutated plasmid.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.[12]
-
Plasmid Purification and Sequencing: Select colonies, grow them in liquid culture, and purify the plasmid DNA using a miniprep kit. Verify the presence of the desired mutation by Sanger sequencing.
Data Presentation
Table 1: Example 96-Well Plate Layout for a miR-21-IN-2 Luciferase Assay
| Well | Condition | Reporter Plasmid | Inhibitor | Concentration |
| A1-A3 | Untransfected | None | None | N/A |
| B1-B3 | No Inhibitor Control | miR-21 WT Reporter | None | N/A |
| C1-C3 | Negative Control | miR-21 WT Reporter | Scramble Inhibitor | 100 nM |
| D1-D3 | Test Condition 1 | miR-21 WT Reporter | miR-21-IN-2 | 10 nM |
| E1-E3 | Test Condition 2 | miR-21 WT Reporter | miR-21-IN-2 | 50 nM |
| F1-F3 | Test Condition 3 | miR-21 WT Reporter | miR-21-IN-2 | 100 nM |
| G1-G3 | Mutated Control | miR-21 MUT Reporter | miR-21-IN-2 | 100 nM |
| H1-H3 | Background (Lysate) | None | None | N/A |
Table 2: Sample Data and Normalization Calculations
| Condition | Raw Firefly RLU | Raw Renilla RLU | Ratio (Firefly/Renilla) | Normalized Activity (%) |
| No Inhibitor | 50,000 | 10,000 | 5.0 | 100% |
| Scramble (100 nM) | 48,500 | 9,900 | 4.9 | 98% |
| miR-21-IN-2 (50 nM) | 25,500 | 10,200 | 2.5 | 50% |
| Mutated + miR-21-IN-2 | 49,000 | 10,000 | 4.9 | 98% |
RLU: Relative Light Units Calculation for Normalized Activity (%): (Ratio of Condition / Ratio of 'No Inhibitor' Control) * 100
Visual Guides and Workflows
Caption: Mechanism of a miR-21 inhibitor in a luciferase reporter assay.
Caption: Experimental workflow for a dual-luciferase reporter assay.
Caption: A logical troubleshooting flowchart for common luciferase assay issues.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. goldbio.com [goldbio.com]
- 3. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Luciferase Assay: Principles, Purpose, and Process | Ubigene [ubigene.us]
- 5. promegaconnections.com [promegaconnections.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. promegaconnections.com [promegaconnections.com]
- 11. Comprehensive Luciferase-Based Reporter Gene Assay Reveals Previously Masked Up-Regulatory Effects of miRNAs | MDPI [mdpi.com]
- 12. Evaluating the MicroRNA Targeting Sites by Luciferase Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Optimized Transient Dual Luciferase Assay for Quantifying MicroRNA Directed Repression of Targeted Sequences - PMC [pmc.ncbi.nlm.nih.gov]
microRNA-21-IN-2 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of microRNA-21-IN-2. It includes troubleshooting guides and frequently asked questions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How should I store this compound upon receipt?
A: Upon receipt, this compound powder should be stored at -20°C for long-term stability (up to 3 years) or at 4°C for shorter periods (up to 2 years)[1].
Q2: What is the recommended solvent for reconstituting this compound?
A: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for reconstituting this compound[1].
Q3: How should I prepare and store stock solutions of this compound?
A: Prepare a concentrated stock solution in DMSO. For storage, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month[1].
Q4: I am not observing any inhibition of microRNA-21 in my cell-based assay. What could be the issue?
A: Several factors could contribute to a lack of inhibitory effect. Consider the following troubleshooting steps:
-
Compound Concentration: The reported AC50 value for this compound is 3.29 μM[1]. Ensure you are using a concentration range that is appropriate for your cell type and experimental conditions. It is advisable to perform a dose-response experiment to determine the optimal concentration.
-
Cell Permeability: While small molecules are generally cell-permeable, their uptake can vary between cell lines. You may need to optimize incubation times to ensure sufficient intracellular concentrations.
-
Compound Stability in Media: The stability of small molecules can be limited in cell culture media at 37°C. While specific data for this compound is not available, it is good practice to add the inhibitor to the media immediately before treating the cells.
-
Readout Sensitivity: Ensure your method for detecting microRNA-21 levels (e.g., qRT-PCR) is sensitive and properly validated.
Q5: I am observing cytotoxicity in my cells after treatment with this compound. How can I mitigate this?
A: Cytotoxicity can be a concern with small molecule inhibitors.
-
Perform a Toxicity Assay: Conduct a cell viability assay (e.g., MTT assay) to determine the cytotoxic concentration of this compound in your specific cell line.
-
Optimize Concentration: Use the lowest effective concentration that inhibits microRNA-21 without causing significant cell death.
-
Limit Exposure Time: Reduce the duration of treatment to the minimum time required to observe an effect on your target.
-
DMSO Control: Ensure that the final concentration of DMSO in your culture medium is not exceeding a level that is toxic to your cells (typically <0.5%).
Q6: Are there potential off-target effects with this compound?
A: As with any small molecule inhibitor, off-target effects are possible. It is crucial to include appropriate controls in your experiments to validate the specificity of the observed effects. Consider using a negative control molecule with a similar chemical structure but no activity against microRNA-21. Additionally, rescuing the phenotype by re-introducing a microRNA-21 mimic can help confirm the on-target effect.
Stability and Storage Conditions
The following table summarizes the recommended storage conditions for this compound.
| Form | Storage Temperature | Stability Period |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (e.g., DMSO) | -80°C | 6 months |
| -20°C | 1 month |
Experimental Protocols
General Protocol for a Cell-Based Assay
This protocol provides a general workflow for evaluating the effect of this compound on microRNA-21 levels in cultured cells.
1. Reagent Preparation:
- Prepare a 10 mM stock solution of this compound in DMSO.
- Culture your cells of interest to the desired confluency in the appropriate growth medium.
2. Cell Treatment:
- On the day of the experiment, dilute the 10 mM stock solution of this compound to the desired final concentrations in fresh cell culture medium.
- Include a vehicle control (DMSO) at the same final concentration as the highest concentration of the inhibitor.
- Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
- Incubate the cells for the desired period (e.g., 24-48 hours) at 37°C in a CO2 incubator.
3. RNA Extraction and qRT-PCR:
- Following incubation, wash the cells with PBS and lyse them using a suitable lysis buffer.
- Extract total RNA, including the small RNA fraction, using a commercial kit.
- Perform reverse transcription of microRNA-21 using a specific stem-loop primer.
- Quantify the expression of mature microRNA-21 by quantitative real-time PCR (qRT-PCR). Use a suitable small non-coding RNA (e.g., U6 snRNA) as an endogenous control for normalization.
4. Data Analysis:
- Calculate the relative expression of microRNA-21 using the ΔΔCt method.
- Compare the microRNA-21 levels in the inhibitor-treated samples to the vehicle-treated control.
Visualizations
Caption: Workflow for assessing this compound activity in a cell-based assay.
References
identifying and minimizing off-target effects of microRNA-21-IN-2
Welcome to the technical support center for microRNA-21-IN-2, a potent and specific inhibitor of microRNA-21 (miR-21). This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this inhibitor while identifying and minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a synthetic antisense oligonucleotide designed to bind with high affinity and specificity to mature miR-21. This binding prevents miR-21 from interacting with its target messenger RNAs (mRNAs), thereby inhibiting its gene silencing function. This leads to the de-repression of miR-21 target genes.
Q2: What are the known downstream signaling pathways affected by miR-21 inhibition?
A2: miR-21 is a key regulator in multiple signaling pathways that are often dysregulated in disease.[1][2][3][4][5][6][7] By inhibiting miR-21, you can expect to see modulation of pathways such as:
-
PI3K/Akt/mTOR pathway: miR-21 typically suppresses the expression of PTEN, a negative regulator of this pathway. Inhibition of miR-21 should therefore lead to increased PTEN levels and subsequent downregulation of PI3K/Akt signaling.[1][5][6]
-
RAS/MEK/ERK pathway: miR-21 can target Sprouty (SPRY) and RAS p21 protein activator 1 (RASA1), which are inhibitors of this pathway.[1][5] Therefore, using this compound may lead to decreased ERK activity.
-
TGF-β pathway: There is a feedback loop involving miR-21 and the TGF-β pathway.[3] Inhibition of miR-21 may disrupt this signaling.
-
Apoptosis pathways: miR-21 targets several pro-apoptotic genes like Programmed Cell Death 4 (PDCD4) and Fas Ligand (FasL).[1][5] Its inhibition is expected to increase the expression of these targets and promote apoptosis.
Below is a diagram illustrating the major signaling pathways influenced by miR-21.
Figure 1. Key signaling pathways regulated by miR-21.
Q3: What are off-target effects and why are they a concern with miRNA inhibitors?
A3: Off-target effects occur when a miRNA inhibitor, such as this compound, binds to and modulates the activity of unintended RNA molecules other than its intended target (miR-21).[8] These effects are a concern because they can lead to misinterpretation of experimental results, attributing a biological effect to the inhibition of miR-21 when it may, in fact, be due to the modulation of an unrelated transcript.[8][9]
Q4: How can I experimentally identify potential off-target effects of this compound?
A4: A multi-pronged approach is recommended to identify off-target effects:
-
Transcriptome-wide analysis: Techniques like RNA-sequencing (RNA-seq) or microarrays can provide a global view of gene expression changes following treatment with this compound.[9][10] By comparing the gene expression profile to a negative control inhibitor, you can identify genes that are unexpectedly up- or down-regulated.
-
Proteomics: Methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can identify changes in protein expression, providing a functional readout of both on- and off-target effects.[9]
-
Bioinformatics Analysis: Computational tools can be used to predict potential off-target binding sites for this compound across the transcriptome.[11][12] These predictions can then be experimentally validated.
-
Control Experiments: Using a scrambled or mismatched version of this compound as a negative control is crucial to distinguish sequence-specific off-target effects from general effects of oligonucleotide transfection.[13][14]
Troubleshooting Guides
This section provides solutions to common issues encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| No significant upregulation of known miR-21 target genes (e.g., PTEN, PDCD4). | 1. Inefficient transfection of the inhibitor. | 1a. Optimize transfection conditions (reagent-to-inhibitor ratio, cell density).[15] 1b. Use a positive control (e.g., a validated inhibitor for another miRNA) to confirm transfection efficiency.[13][14] 1c. Confirm inhibitor integrity; avoid multiple freeze-thaw cycles.[16] |
| 2. Low endogenous miR-21 levels in the cell line. | 2. Measure the baseline expression of miR-21 in your cell model using RT-qPCR to ensure it is sufficiently expressed. | |
| 3. Suboptimal inhibitor concentration. | 3. Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and assay.[14] | |
| High degree of cell death or toxicity observed after transfection. | 1. Transfection reagent toxicity. | 1. Reduce the concentration of the transfection reagent or try a different, less toxic reagent. |
| 2. Off-target effects on essential genes. | 2a. Reduce the concentration of this compound.[8] 2b. Perform a global gene expression analysis (RNA-seq) to identify potential off-target transcripts related to cell viability. | |
| 3. High concentration of the inhibitor. | 3. Titrate the inhibitor concentration to find a balance between efficacy and toxicity. | |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions. | 1. Standardize cell passage number, density, and growth conditions for all experiments. |
| 2. Inconsistent transfection efficiency. | 2. Monitor transfection efficiency in every experiment, for instance by using a fluorescently-labeled negative control. | |
| 3. Reagent degradation. | 3. Aliquot reagents upon receipt to minimize freeze-thaw cycles and store them under recommended conditions.[16] | |
| Unexpected changes in genes not known to be regulated by miR-21. | 1. Potential off-target effects. | 1a. Compare the gene expression profile with cells treated with a scrambled negative control inhibitor.[13][14] 1b. Use a rescue experiment: co-transfect with a miR-21 mimic to see if the effect is reversed. 1c. Validate the off-target interaction using a luciferase reporter assay containing the 3'UTR of the affected gene. |
| 2. Indirect downstream effects of miR-21 inhibition. | 2. Analyze the affected genes for their relationship to known miR-21 signaling pathways. The changes might be a secondary consequence of on-target inhibition. |
Data Presentation: Quantifying On- and Off-Target Effects
To systematically evaluate the specificity of this compound, we recommend quantifying changes in both on-target and potential off-target genes.
Table 1: Example RT-qPCR Data for On-Target Validation
| Target Gene | Treatment | Fold Change (vs. Negative Control) | P-value |
| PTEN | This compound | 2.5 | < 0.01 |
| PDCD4 | This compound | 3.1 | < 0.01 |
| TIMP3 | This compound | 2.8 | < 0.01 |
| Housekeeping Gene | This compound | 1.0 | > 0.99 |
Table 2: Example RNA-Seq Data for Off-Target Identification
| Gene Symbol | Treatment | Log2 Fold Change | P-adj | Prediction (Seed Match) |
| On-Target | ||||
| PTEN | This compound | 1.32 | < 0.001 | N/A |
| PDCD4 | This compound | 1.63 | < 0.001 | N/A |
| Potential Off-Target | ||||
| GENEX | This compound | -2.1 | 0.005 | Yes (6-mer) |
| GENEY | This compound | 1.8 | 0.012 | No |
| GENEZ | This compound | -1.5 | 0.045 | Yes (7-mer) |
Experimental Protocols
Protocol 1: Identifying On-Target and Off-Target Effects using RNA-Sequencing
This protocol provides a workflow for assessing the specificity of this compound.
Figure 2. Workflow for RNA-Seq analysis.
Methodology:
-
Cell Culture and Transfection:
-
Plate your cells of interest at a density that will result in 70-80% confluency at the time of transfection.
-
Prepare three experimental groups: (1) Untransfected cells, (2) Cells transfected with a negative control inhibitor (scrambled sequence), and (3) Cells transfected with this compound.
-
Transfect the cells using a suitable lipid-based transfection reagent according to the manufacturer's protocol. A starting concentration of 50 nM for the inhibitor is recommended, but this should be optimized.[14]
-
-
RNA Extraction and Quality Control:
-
After 48-72 hours post-transfection, harvest the cells and extract total RNA using a method like TRIzol or a column-based kit.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high integrity (RIN > 8).
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the total RNA. This typically involves rRNA depletion or poly(A) selection.
-
Sequence the libraries on a high-throughput sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome and quantify gene expression.
-
Perform differential gene expression analysis comparing the this compound treated group to the negative control group.
-
Identify significantly upregulated genes as potential on-targets of miR-21.
-
Scrutinize significantly downregulated genes for potential off-target binding sites of this compound using bioinformatics tools.
-
Protocol 2: Validation of a Potential Off-Target using a Luciferase Reporter Assay
This protocol is for confirming a direct interaction between this compound and the 3' UTR of a suspected off-target gene.
Figure 3. Luciferase reporter assay workflow.
Methodology:
-
Vector Construction:
-
Amplify the 3' Untranslated Region (UTR) of the putative off-target gene from cDNA.
-
Clone this 3' UTR fragment downstream of a luciferase reporter gene (e.g., Firefly luciferase) in a suitable expression vector.
-
-
Co-transfection:
-
Plate cells in a 96-well or 24-well plate.
-
Co-transfect cells with the following components:
-
The 3' UTR luciferase reporter construct.
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
Either this compound or a negative control inhibitor.
-
-
-
Luciferase Assay:
-
After 24-48 hours, lyse the cells and measure the activity of both luciferases using a dual-luciferase reporter assay system.
-
-
Data Interpretation:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample.
-
A significant decrease in luciferase activity in the cells treated with this compound compared to the negative control indicates a direct binding interaction and confirms the off-target effect.[17]
-
By following these guidelines and protocols, researchers can confidently use this compound for their studies while being vigilant about the potential for off-target effects, leading to more robust and reproducible scientific findings.
References
- 1. MicroRNA-21 and its impact on signaling pathways in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mIRN21 - Wikipedia [en.wikipedia.org]
- 3. Inhibitory effect of microRNA-21 on pathways and mechanisms involved in cardiac fibrosis development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. From Molecular Mechanisms to Therapeutics: Understanding MicroRNA-21 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MicroRNA-21: A potential therapeutic target in lung cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. horizondiscovery.com [horizondiscovery.com]
- 9. Evaluation and control of miRNA-like off-target repression for RNA interference - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Performing appropriate miRNA control experiments [qiagen.com]
- 14. researchgate.net [researchgate.net]
- 15. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. Experimental Validation of miRNA Targets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing the Cytotoxicity of microRNA-21-IN-2
Welcome to the technical support center for cytotoxicity assessment of microRNA-21-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this specific microRNA inhibitor.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and issues that may arise during the experimental workflow for assessing the cytotoxicity of this compound.
Q1: What is this compound and what is its expected effect on cancer cells?
A1: this compound is a small molecule inhibitor of microRNA-21 (miR-21). MiR-21 is recognized as an "oncomiR," a microRNA that is frequently overexpressed in various cancers and promotes tumor growth, proliferation, and resistance to apoptosis.[1][2] By inhibiting miR-21, this compound is expected to upregulate tumor suppressor genes that are normally targeted by miR-21, such as PTEN and PDCD4.[1][3] This should, in turn, lead to a decrease in cancer cell viability, proliferation, and an increase in apoptosis.[1][4]
Q2: What is the reported potency of this compound?
A2: this compound has a reported AC50 value of 3.29 μM for the inhibition of miR-21 activity.[5] The AC50 (half-maximal activity concentration) represents the concentration of the inhibitor required to elicit a half-maximal response. This value can serve as a starting point for determining the effective concentration range in your specific cell line.
Q3: My negative control (untreated or vehicle-treated cells) shows high cytotoxicity. What could be the cause?
A3: High cytotoxicity in negative controls can be due to several factors:
-
Cell Health: Ensure that your cells are healthy, in the logarithmic growth phase, and free from contamination (e.g., mycoplasma).
-
Seeding Density: An inappropriate cell seeding density can lead to cell death. Optimize the seeding density for your specific cell line and experiment duration.
-
Solvent Toxicity: If you are using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is not toxic to your cells (typically ≤ 0.5%). Run a vehicle-only control to assess solvent toxicity.
Q4: I am observing high variability between my replicate wells. How can I improve consistency?
A4: High variability can be minimized by addressing the following:
-
Uneven Cell Seeding: Ensure a homogeneous single-cell suspension before plating. Gently mix the cell suspension between seeding replicates.
-
Pipetting Errors: Use calibrated pipettes and maintain a consistent technique, especially when adding the inhibitor or assay reagents.
-
Edge Effects: The outer wells of a microplate are prone to evaporation. To mitigate this, consider filling the outer wells with sterile PBS or media without cells and using only the inner wells for your experiment.
Q5: The cytotoxic effect of this compound is lower than expected. What are the possible reasons?
A5: Several factors could contribute to a lower-than-expected cytotoxic effect:
-
Suboptimal Concentration: The effective concentration can vary between cell lines. Perform a dose-response experiment with a wide range of concentrations to determine the optimal concentration for your cells.
-
Inhibitor Stability: Ensure proper storage of this compound as recommended by the supplier to maintain its activity.[5]
-
Low miR-21 Expression: The cytotoxic effect of a miR-21 inhibitor may be less pronounced in cell lines with low endogenous miR-21 expression.[1] Consider quantifying the basal miR-21 levels in your cell line.
-
Assay Timing: The cytotoxic effects may be time-dependent. Consider extending the incubation time with the inhibitor (e.g., 48 or 72 hours).
Q6: How do I address potential solubility issues with this compound in my cell culture medium?
A6: Small molecule inhibitors can sometimes have limited solubility in aqueous solutions.
-
Stock Solution: Prepare a high-concentration stock solution in an appropriate solvent like DMSO.
-
Working Dilution: When preparing the final working concentrations, dilute the stock solution in pre-warmed cell culture medium and mix thoroughly.
-
Visual Inspection: Visually inspect the medium for any precipitation after adding the inhibitor. If precipitation occurs, you may need to adjust the solvent or the final concentration.
Quantitative Data Summary
The following tables provide a summary of the known quantitative data for this compound and representative data on the expected cytotoxic effects based on studies with other miR-21 inhibitors.
Table 1: Inhibitor Potency
| Compound | Target | Assay Type | AC50 |
| This compound | microRNA-21 | Activity Assay | 3.29 µM[5] |
Table 2: Representative Cytotoxicity Data for a miR-21 Inhibitor
| Cell Line | Assay | Incubation Time | IC50 |
| Multiple Myeloma (High miR-21) | MTT | 72 hours | 5-15 µM |
| Breast Cancer (MCF-7) | MTT | 48 hours | 10-25 µM |
| Glioblastoma (U251) | Apoptosis (Annexin V) | 48 hours | 15-30 µM |
Note: The IC50 values in Table 2 are representative and may vary depending on the specific cell line, assay conditions, and the specific miR-21 inhibitor used. It is crucial to determine the IC50 for this compound in your experimental system.
Experimental Protocols
Detailed methodologies for key experiments to assess the cytotoxicity of this compound are provided below.
Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of viable cells.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the diluted inhibitor to the respective wells. Include vehicle controls (medium with solvent) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: LDH Cytotoxicity Assay
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Supernatant Collection: After incubation, centrifuge the plate (if using suspension cells) or carefully collect 50 µL of the supernatant from each well without disturbing the cells.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer (commonly 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release from treated cells compared to a positive control (cells lysed to achieve maximum LDH release).
Protocol 3: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
This compound
-
Cell line of interest
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Cell Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways regulated by miR-21 and how its inhibition by this compound can induce cytotoxicity.
Caption: miR-21's role in the PTEN/Akt pathway and its inhibition.
Caption: miR-21's influence on the Ras/MEK/ERK pathway.
Experimental Workflow
The following diagram outlines a general workflow for assessing the cytotoxicity of this compound.
Caption: General workflow for cytotoxicity assessment.
References
- 1. Targeting miR-21 inhibits in vitro and in vivo multiple myeloma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. From Molecular Mechanisms to Therapeutics: Understanding MicroRNA-21 in Cancer [mdpi.com]
- 4. MicroRNA-21 increases cell viability and suppresses cellular apoptosis in non-small cell lung cancer by regulating the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Delivery of Small Molecule miRNA Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the delivery of small molecule microRNA (miRNA) inhibitors in experimental settings.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving the delivery of small molecule miRNA inhibitors.
Issue 1: Low Inhibition of Target miRNA
Question: My small molecule miRNA inhibitor shows low or no inhibition of the target miRNA. What are the possible causes and how can I troubleshoot this?
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Poor Cellular Uptake | 1. Optimize Delivery Vehicle: If using a delivery vehicle (e.g., liposomes, nanoparticles), optimize the formulation and inhibitor-to-vehicle ratio. 2. Increase Concentration: Perform a dose-response experiment to determine the optimal inhibitor concentration without inducing cytotoxicity.[1] 3. Increase Incubation Time: Extend the incubation time of the cells with the inhibitor to allow for greater uptake. |
| Inhibitor Instability | 1. Assess Stability: Perform a stability assay to determine the half-life of the inhibitor in your experimental conditions (see Experimental Protocol 2). 2. Use Nuclease Inhibitors: If degradation is observed, consider the use of nuclease inhibitors in the culture medium. 3. Modify Inhibitor: Chemically modified inhibitors (e.g., with 2'-O-methyl modifications) can exhibit enhanced stability.[2] |
| Suboptimal Transfection Conditions | 1. Optimize Transfection Reagent: If using a transfection reagent, optimize the reagent-to-inhibitor ratio. 2. Check Cell Confluency: Ensure cells are at the optimal confluency for transfection (typically 70-90%).[3] 3. Use Serum-Free Medium: Form complexes of the inhibitor and transfection reagent in a serum-free medium before adding to cells.[4] |
| Ineffective Inhibitor Sequence | 1. Validate Inhibitor Specificity: Confirm that the inhibitor sequence is perfectly complementary to the mature target miRNA. 2. Test Multiple Inhibitors: If possible, test multiple inhibitor sequences targeting the same miRNA. |
| Incorrect Measurement of Inhibition | 1. Validate Assay: Ensure your readout assay (e.g., qRT-PCR, luciferase reporter assay) is optimized and includes appropriate controls (see Experimental Protocols 3 and 4). 2. Check Primer/Probe Design: For qRT-PCR, verify the specificity and efficiency of your primers and probes for the target miRNA. |
Issue 2: High Cellular Toxicity or Off-Target Effects
Question: I am observing significant cell death or unexpected changes in gene expression after treating cells with my small molecule miRNA inhibitor. What could be the cause and how can I mitigate this?
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| High Inhibitor Concentration | 1. Perform a Dose-Response Curve: Determine the highest concentration of the inhibitor that does not cause significant cytotoxicity. 2. Reduce Concentration: Use the lowest effective concentration of the inhibitor that achieves the desired level of miRNA inhibition. |
| Toxicity of Delivery Vehicle | 1. Optimize Vehicle Concentration: Titrate the concentration of the delivery vehicle to find the optimal balance between delivery efficiency and cell viability. 2. Test Alternative Vehicles: Explore different delivery systems that may be less toxic to your cell type. |
| Off-Target Effects of the Inhibitor | 1. Sequence Specificity Check: Use bioinformatics tools to check for potential off-target binding sites of your inhibitor sequence. 2. Perform RNA-Sequencing: Conduct RNA-sequencing to get a global view of gene expression changes and identify potential off-target effects (see Experimental Protocol 5).[5] 3. Use Control Inhibitors: Include a scrambled or non-targeting inhibitor control in your experiments to differentiate between specific and non-specific effects.[6] |
| Immune Response | 1. Use Modified Inhibitors: Certain chemical modifications can reduce the immunogenicity of small RNA molecules. 2. Monitor Immune Markers: If an immune response is suspected, measure the expression of relevant cytokines or immune activation markers. |
Troubleshooting Workflow for Low miRNA Inhibition
Caption: A logical workflow for troubleshooting low miRNA inhibition.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in delivering small molecule miRNA inhibitors?
A1: The primary challenges include:
-
Poor Stability: Small RNA molecules can be rapidly degraded by nucleases present in serum and within cells.
-
Inefficient Cellular Uptake: The negatively charged backbone of RNA molecules hinders their passive diffusion across the cell membrane.
-
Off-Target Effects: The inhibitor may bind to and affect the expression of unintended genes, leading to unforeseen biological consequences.[7]
-
Rapid Clearance: When administered in vivo, small molecules can be quickly cleared from circulation, reducing their therapeutic efficacy.
-
Endosomal Escape: Once inside the cell via endocytosis, the inhibitor needs to escape the endosome to reach its target miRNA in the cytoplasm.
Q2: What are the different types of delivery systems for small molecule miRNA inhibitors, and what are their pros and cons?
A2: Various delivery systems can be employed to enhance the delivery of small molecule miRNA inhibitors.
| Delivery System | Advantages | Disadvantages |
| Lipid-Based Nanoparticles (LNPs) | - High encapsulation efficiency- Protects inhibitor from degradation- Can be surface-modified for targeting | - Potential for cytotoxicity- Can trigger an immune response |
| Polymeric Nanoparticles | - High stability- Controlled release of the inhibitor- Can be designed to be biodegradable | - Potential for toxicity depending on the polymer- Can be immunogenic |
| Viral Vectors (e.g., AAV, Lentivirus) | - High transduction efficiency- Long-term expression of the inhibitor | - Potential for immunogenicity- Risk of insertional mutagenesis- Limited cargo capacity |
| Extracellular Vesicles (EVs) | - Biocompatible and low immunogenicity- Can cross biological barriers- Endogenous delivery mechanism | - Difficult to produce in large quantities- Low loading efficiency |
Q3: What are the essential controls I should include in my miRNA inhibitor experiments?
A3: To ensure the validity of your results, the following controls are crucial:
-
Negative Control Inhibitor: A sequence that has no known target in the experimental system (e.g., a scrambled sequence). This helps to control for non-specific effects of the inhibitor or the delivery vehicle.[6]
-
Positive Control Inhibitor: An inhibitor with a known and well-characterized effect in your experimental system. This confirms that your experimental setup is working correctly.[6]
-
Untreated Control: Cells that have not been treated with any inhibitor or delivery vehicle. This serves as a baseline for cell viability and gene expression.
-
Vehicle-Only Control: Cells treated with the delivery vehicle alone (without the inhibitor). This helps to assess any effects of the delivery vehicle itself.
Q4: How do I determine the optimal concentration of my small molecule miRNA inhibitor?
A4: The optimal concentration should be determined empirically for each inhibitor and cell type. A common approach is to perform a dose-response experiment.[1]
-
Seed cells in a multi-well plate.
-
Treat the cells with a range of inhibitor concentrations (e.g., from 1 nM to 100 nM).
-
After a suitable incubation period (e.g., 24-48 hours), assess both the level of miRNA inhibition (using qRT-PCR or a reporter assay) and cell viability (using an MTT or similar assay).
-
The optimal concentration will be the lowest concentration that gives significant miRNA inhibition without causing substantial cytotoxicity.
Signaling Pathway: PI3K/Akt Pathway Regulation by a miRNA
Caption: Regulation of the PI3K/Akt signaling pathway by an oncogenic miRNA and its inhibition.
Experimental Protocols
Protocol 1: Cellular Uptake Assay using Fluorescence Microscopy
This protocol describes how to visualize the cellular uptake of a fluorescently labeled small molecule miRNA inhibitor.
Materials:
-
Fluorescently labeled miRNA inhibitor (e.g., Cy3-labeled)
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI staining solution
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Prepare the inhibitor-delivery vehicle complex (if applicable) according to the manufacturer's protocol.
-
Add the fluorescently labeled inhibitor (or complex) to the cells at the desired concentration.
-
Incubate for the desired time points (e.g., 4, 8, 24 hours).
-
Wash the cells three times with PBS to remove any unbound inhibitor.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Stain the cell nuclei with DAPI for 5 minutes.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope. The fluorescent signal from the inhibitor will indicate its cellular uptake and subcellular localization.[8][9]
Protocol 2: In Vitro Stability Assay in Serum using PAGE
This protocol assesses the stability of a small molecule miRNA inhibitor in the presence of serum.
Materials:
-
Small molecule miRNA inhibitor
-
Fetal Bovine Serum (FBS)
-
Nuclease-free water
-
TBE buffer
-
Polyacrylamide gel (e.g., 15%)
-
Gel loading dye
-
RNA stain (e.g., SYBR Gold)
-
Gel imaging system
Procedure:
-
Incubate the small molecule miRNA inhibitor at a final concentration of 1 µM in 50% FBS at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction and immediately place it on ice or add a nuclease inhibitor to stop degradation.
-
Mix the aliquots with gel loading dye.
-
Run the samples on a polyacrylamide gel in TBE buffer.
-
Stain the gel with an appropriate RNA stain.
-
Visualize the gel using a gel imaging system.
-
The intensity of the band corresponding to the intact inhibitor will decrease over time if the inhibitor is being degraded. Quantify the band intensity to determine the inhibitor's half-life.
Protocol 3: Luciferase Reporter Assay for Target Validation
This assay validates the functional interaction between the miRNA inhibitor and its target miRNA.[10][11]
Materials:
-
Luciferase reporter vector containing the 3' UTR of a known target of the miRNA of interest downstream of the luciferase gene
-
Cell line of interest
-
Small molecule miRNA inhibitor
-
miRNA mimic (as a positive control for repression)
-
Transfection reagent
-
Dual-luciferase assay kit
Procedure:
-
Co-transfect the cells with the luciferase reporter vector and either the small molecule miRNA inhibitor, a miRNA mimic, or a negative control.
-
Incubate the cells for 24-48 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
A successful inhibitor will rescue the luciferase expression that is repressed by the endogenous or co-transfected miRNA.
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for miRNA Knockdown
This protocol quantifies the reduction in the target miRNA levels following inhibitor treatment.
Materials:
-
RNA extraction kit
-
miRNA-specific reverse transcription kit
-
miRNA-specific primers
-
qRT-PCR master mix
-
Real-time PCR system
Procedure:
-
Treat cells with the small molecule miRNA inhibitor or a negative control for 24-48 hours.
-
Extract total RNA, including the small RNA fraction, from the cells.
-
Perform reverse transcription using a miRNA-specific stem-loop primer for the target miRNA and a control small RNA (e.g., U6 snRNA).
-
Perform qRT-PCR using primers specific for the target miRNA and the control small RNA.
-
Calculate the relative expression of the target miRNA using the ΔΔCt method, normalizing to the control small RNA. A decrease in the relative expression indicates successful inhibition.
Protocol 5: Assessing Off-Target Effects using RNA-Sequencing
This protocol provides a global view of gene expression changes to identify potential off-target effects.
Materials:
-
High-quality total RNA from inhibitor-treated and control cells
-
RNA-sequencing library preparation kit
-
Next-generation sequencing platform
-
Bioinformatics software for data analysis
Procedure:
-
Treat cells with the small molecule miRNA inhibitor and a negative control.
-
Extract high-quality total RNA.
-
Prepare RNA-sequencing libraries according to the manufacturer's protocol.
-
Sequence the libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Differential Expression Analysis: Identify genes that are significantly up- or downregulated in the inhibitor-treated group compared to the control group.
-
Pathway Analysis: Perform gene ontology and pathway enrichment analysis on the differentially expressed genes to understand the biological processes that are affected.
-
Seed Match Analysis: Scan the 3' UTRs of the differentially expressed genes for sequences complementary to the seed region of the miRNA inhibitor to identify potential direct off-targets.
-
References
- 1. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Evaluation of siRNA Stability and Interaction with Serum Components Using an Agarose Gel-Based Single-Molecule FRET Labeling Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MicroRNAs mediated regulation of MAPK signaling pathways in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - Discovery of Inhibitors of MicroRNA-21 Processing Using Small Molecule Microarrays - American Chemical Society - Figshare [acs.figshare.com]
- 6. Discovery of Inhibitors of MicroRNA-21 Processing Using Small Molecule Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. The PI3K/AKT signaling pathway: Associations of miRNAs with dysregulated gene expression in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of the JNK/MAPK signaling pathway by myogenesis-associated miRNAs is required for skeletal muscle development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. researchgate.net [researchgate.net]
dealing with batch-to-batch variability of microRNA-21-IN-2
Welcome to the technical support center for microRNA-21-IN-2. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the successful application of this inhibitor in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of microRNA-21 (miR-21) with a reported AC50 value of 3.29 μM.[1] MiR-21 is an oncomiR, a microRNA that is frequently upregulated in various cancers and other diseases like cardiac fibrosis.[2][3] It promotes tumorigenesis and metastasis by targeting and downregulating several tumor suppressor genes.[3] this compound is believed to exert its inhibitory effect by interfering with the biogenesis or function of mature miR-21, thereby preventing it from silencing its target messenger RNAs (mRNAs).[2][4]
Q2: I am observing inconsistent results between different batches of this compound. What could be the cause?
Batch-to-batch variability is a known challenge with small molecule inhibitors and can stem from several factors:
-
Purity: Minor variations in purity between batches can significantly impact experimental outcomes. Impurities may have off-target effects or interfere with the activity of this compound.[5]
-
Formulation: Differences in the physical form (e.g., crystalline structure) or the presence of residual solvents from the synthesis process can affect solubility and bioavailability.
-
Degradation: Improper storage or handling can lead to the degradation of the compound, reducing its potency.[1]
We recommend performing a set of quality control experiments upon receiving a new batch to ensure consistency.
Q3: How should I properly store and handle this compound?
Proper storage is critical to maintain the stability and activity of this compound.
-
Powder: Store the solid compound at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
-
Solvent: For stock solutions in DMSO, store at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles. Aliquoting the stock solution is highly recommended.
Q4: My this compound is not dissolving well. What can I do?
This compound is reported to be soluble in DMSO.[1] If you are experiencing solubility issues, consider the following:
-
Use fresh, high-quality DMSO: Hygroscopic DMSO (DMSO that has absorbed water) can significantly impact the solubility of the compound.[1]
-
Warming and Sonication: Gently warming the solution and using an ultrasonic bath can aid in dissolution.[1]
-
pH Adjustment: For in vitro assays, adjusting the pH of the solution might be necessary, but this should be done with caution as it can affect compound stability and cellular health.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibitory Effect Observed
If you are not observing the expected inhibition of miR-21 activity, or if the results are not reproducible across experiments, consider the following troubleshooting steps.
| Potential Cause | Recommended Action |
| Compound Degradation | Ensure the compound has been stored correctly and is within its expiration date. Prepare fresh stock solutions from the powder form. |
| Incorrect Concentration | Verify the calculations for your working solutions. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. |
| Low Transfection Efficiency (if applicable) | If co-transfecting with a reporter plasmid, optimize your transfection protocol. Use a positive control to confirm transfection efficiency. |
| Cell Line Specificity | The effect of miR-21 inhibition can be cell-type dependent. Ensure that miR-21 is expressed in your cell line of interest and plays a significant role in the phenotype you are studying. |
| Assay Sensitivity | The assay used to measure miR-21 activity may not be sensitive enough. Consider using a more direct and sensitive method, such as qRT-PCR for miR-21 target genes or a luciferase reporter assay. |
| Batch-to-Batch Variability | If you suspect batch-to-batch variability, perform a side-by-side comparison of the old and new batches in a dose-response experiment. |
Issue 2: Observed Cellular Toxicity or Off-Target Effects
If you observe unexpected changes in cell morphology, viability, or other off-target effects, consult the following guide.
| Potential Cause | Recommended Action |
| High Compound Concentration | High concentrations of small molecules can lead to off-target effects and cytotoxicity.[6] Determine the IC50 of the compound in your cell line and use the lowest effective concentration. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic (typically ≤0.1%). Run a vehicle-only control to assess solvent toxicity. |
| Compound Impurities | Impurities from a specific batch could be causing the toxic effects.[5] If possible, test a different batch of the compound. |
| Off-Target Inhibition | This compound may have off-target effects. To confirm that the observed phenotype is due to miR-21 inhibition, consider using a structurally different miR-21 inhibitor or genetic methods like anti-miR oligonucleotides as a validation. |
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound.
| Property | Value | Reference |
| Molecular Formula | C17H15N3O3S | [1] |
| Molecular Weight | 341.38 g/mol | [1] |
| CAS Number | 303018-40-8 | [1] |
| AC50 | 3.29 μM | [1] |
| Appearance | Light yellow to light brown solid | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a stock solution of 10 mM by dissolving the appropriate amount of powder in fresh DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.41 mg of this compound in 1 mL of DMSO.
-
Vortex the solution until the powder is completely dissolved. Gentle warming or sonication may be used if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
-
Protocol 2: Dose-Response Experiment to Determine IC50
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Cell viability assay reagent (e.g., CellTiter-Glo®, MTT)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium. A common starting range is from 100 μM down to 0.01 μM. Include a vehicle-only control (DMSO at the same final concentration as the highest inhibitor concentration).
-
Remove the medium from the cells and add the medium containing the different concentrations of the inhibitor.
-
Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, absorbance) using a plate reader.
-
Normalize the data to the vehicle-only control and plot the results as percent viability versus inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression analysis.
-
Visualizations
Signaling Pathway of miR-21 in Cancer
Caption: Simplified signaling pathway of miR-21 in cancer and the inhibitory action of this compound.
Experimental Workflow for Troubleshooting Batch-to-Batch Variability
Caption: Recommended workflow for quality control and troubleshooting of new batches of this compound.
Logical Relationship for Troubleshooting Inconsistent Results
Caption: A logical flowchart to systematically troubleshoot inconsistent experimental results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. From Molecular Mechanisms to Therapeutics: Understanding MicroRNA-21 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mIRN21 - Wikipedia [en.wikipedia.org]
- 4. Discovery of Inhibitors of MicroRNA-21 Processing Using Small Molecule Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
quality control measures for microRNA-21-IN-2
Welcome to the technical support center for microRNA-21-IN-2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this potent and specific inhibitor of microRNA-21.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of microRNA-21 (miR-21). It is designed to specifically bind to and inhibit the function of miR-21, a microRNA that is frequently overexpressed in various cancers and is involved in regulating cellular processes like proliferation, apoptosis, and invasion.[1][2][3] By inhibiting miR-21, this compound can lead to the upregulation of miR-21's target genes, many of which are tumor suppressors such as PTEN and PDCD4.[1][4][5][6] This ultimately can result in decreased cell viability and increased apoptosis in cancer cells.[7][8][9]
Q2: How should I store and handle this compound?
A2: Proper storage and handling are critical to maintain the stability and activity of this compound.[10]
-
Powder: Store the lyophilized powder at -20°C for up to 3 years or at 4°C for up to 2 years.[10]
-
Solvent: Prepare stock solutions in a suitable solvent like DMSO.[10] Once dissolved, aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or at -20°C for up to 1 month.[10] It is recommended to use newly opened DMSO as it can be hygroscopic, which may affect solubility.[10]
Q3: What is the recommended solvent and how do I prepare a stock solution?
A3: The recommended solvent for this compound is DMSO.[10] To prepare a stock solution, dissolve the powder in DMSO to the desired concentration. For example, to make a 10 mM stock solution, you can use the following formula:
Mass (mg) / (341.38 g/mol ) / Volume (L) = 0.01 mol/L
For challenging solubility, ultrasonic and gentle warming may be applied. Adjusting the pH to 3 with HCl and heating to 60°C has also been reported to aid in solubilization.[10]
Troubleshooting Guides
Issue 1: Low or No Inhibitory Effect Observed
Possible Cause 1: Suboptimal Concentration
-
Solution: The effective concentration of this compound can vary between cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type. The reported AC50 value is 3.29 μM, which can serve as a starting point.[10]
Possible Cause 2: Inefficient Cellular Uptake
-
Solution: Ensure proper delivery of the inhibitor into the cells. If using standard transfection methods, optimize the protocol for your cell line. For in vivo experiments, consider specialized delivery systems.
Possible Cause 3: Degradation of the Inhibitor
-
Solution: Ensure that the inhibitor has been stored and handled correctly to prevent degradation.[10] Avoid multiple freeze-thaw cycles of the stock solution. Prepare fresh working solutions from a properly stored stock for each experiment.
Possible Cause 4: Low Endogenous miR-21 Levels
-
Solution: The inhibitory effect of this compound is dependent on the endogenous expression level of miR-21 in your cells of interest.[6] Verify the baseline miR-21 expression in your cell line using RT-qPCR. If the levels are too low, the effect of the inhibitor may not be significant.
Issue 2: Off-Target Effects or Cellular Toxicity
Possible Cause 1: High Concentration of Inhibitor
-
Solution: High concentrations of any small molecule can lead to off-target effects or cellular toxicity.[5] Perform a cell viability assay (e.g., MTT assay) to determine the cytotoxic concentration of this compound for your cell line.[11] Use the lowest effective concentration that produces the desired inhibitory effect without causing significant cell death.
Possible Cause 2: Non-Specific Effects
-
Solution: To distinguish between specific inhibition of miR-21 and other non-specific effects, it is crucial to use appropriate controls.[12][13] Include a negative control (e.g., a scrambled sequence or a vehicle control like DMSO) in your experiments.[14] The phenotype observed with this compound should not be present in the negative control group.
Issue 3: Difficulty in Validating the Inhibitory Effect
Possible Cause 1: Insensitive Readout Assay
-
Solution: The method used to measure the inhibition of miR-21 function needs to be sensitive and reliable.
-
RT-qPCR: Measure the expression levels of known miR-21 target genes (e.g., PTEN, PDCD4, RECK).[1][4][6] A successful inhibition should result in a significant upregulation of these target mRNAs.
-
Western Blot: Confirm the upregulation of the protein products of miR-21 target genes.
-
Luciferase Reporter Assay: This is a direct and quantitative method to validate the inhibitory effect.[15] Co-transfect cells with a luciferase reporter vector containing the miR-21 binding site in its 3' UTR and this compound. Inhibition of miR-21 will lead to an increase in luciferase activity.
-
Possible Cause 2: Incorrect Timing of Measurement
-
Solution: The timing for observing the maximum effect of the inhibitor can vary. It is advisable to perform a time-course experiment to determine the optimal time point for measuring changes in target gene expression or phenotype after treatment with this compound.
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years[10] |
| 4°C | 2 years[10] | |
| In Solvent (DMSO) | -80°C | 6 months[10] |
| -20°C | 1 month[10] |
Table 2: Recommended Controls for this compound Experiments
| Control Type | Purpose | Expected Outcome |
| Negative Control | To assess non-specific effects of the treatment. | No significant change in miR-21 target gene expression or phenotype compared to untreated cells.[12][14] |
| Positive Control (for validation assay) | To confirm the experimental system for detecting miR-21 inhibition is working. | A known miR-21 inhibitor or an anti-miR-21 oligonucleotide should produce the expected upregulation of a miR-21 target.[12] |
| Vehicle Control (e.g., DMSO) | To control for the effects of the solvent used to dissolve the inhibitor. | Should not significantly affect the measured parameters compared to untreated cells. |
Experimental Protocols
Protocol 1: Validation of this compound Activity using RT-qPCR
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 25 µM) and a vehicle control (DMSO). Include a negative control if available.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).
-
RNA Extraction: Isolate total RNA from the cells using a standard RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the total RNA using a reverse transcription kit.
-
RT-qPCR: Perform quantitative real-time PCR using primers specific for known miR-21 target genes (e.g., PTEN, PDCD4) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative expression of the target genes using the 2-ΔΔCt method.[16] A significant increase in the expression of target genes in the this compound treated groups compared to the control group indicates successful inhibition of miR-21.
Protocol 2: Luciferase Reporter Assay for miR-21 Inhibition
-
Cell Seeding: Plate cells in a multi-well plate suitable for luciferase assays.
-
Co-transfection: Co-transfect the cells with a luciferase reporter plasmid containing a miR-21 binding site in the 3'-UTR and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After transfection (e.g., 24 hours), treat the cells with this compound at various concentrations and a vehicle control.
-
Incubation: Incubate for an additional 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. An increase in the normalized luciferase activity in the presence of this compound indicates inhibition of miR-21.[15]
Visualizations
Caption: Experimental workflow for validating this compound activity.
Caption: Troubleshooting logic for low or no inhibitory effect.
Caption: Simplified signaling pathway of miR-21 and its inhibition.
References
- 1. miR-21: a small multi-faceted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibitors of MicroRNA miR-21 Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. mdpi.com [mdpi.com]
- 5. Inhibitory effect of microRNA-21 on pathways and mechanisms involved in cardiac fibrosis development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting miR-21 inhibits in vitro and in vivo multiple myeloma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. miR-21 Plays a Dual Role in Tumor Formation and Cytotoxic Response in Breast Tumors | MDPI [mdpi.com]
- 8. MicroRNA-21 increases cell viability and suppresses cellular apoptosis in non-small cell lung cancer by regulating the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MicroRNA‑21 increases cell viability and suppresses cellular apoptosis in non‑small cell lung cancer by regulating the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Regulating miRNA-21 Biogenesis By Bi-functional Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Performing appropriate miRNA control experiments [qiagen.com]
- 13. researchgate.net [researchgate.net]
- 14. MicroRNA Research | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. cris.unibo.it [cris.unibo.it]
impact of cell confluence on microRNA-21-IN-2 efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering variability in the efficacy of microRNA-21 inhibitors, such as microRNA-21-IN-2, due to cell confluence.
Frequently Asked Questions (FAQs)
Q1: Why does the efficacy of my microRNA-21 inhibitor appear to decrease in highly confluent cell cultures?
A1: The efficacy of a microRNA-21 (miR-21) inhibitor can be significantly influenced by cell density. Research has shown that the biogenesis of microRNAs can be globally activated as cell cultures become more confluent, leading to elevated levels of mature miRNAs.[1][2] For miR-21, which is frequently upregulated in cancer, this means that denser cultures may contain a higher concentration of the target miRNA.[3][4] Consequently, a standard dose of an inhibitor like this compound may be insufficient to neutralize the increased number of miR-21 molecules, leading to reduced apparent efficacy.
Q2: How does cell-to-cell contact influence miR-21 levels?
A2: Cell-to-cell contact, which increases with confluence, can activate specific signaling pathways, such as the Hippo pathway, that regulate miRNA biogenesis.[1] This leads to enhanced processing of primary miRNA transcripts (pri-miRNAs) by the Drosha-DGCR8 complex and more efficient formation of the RNA-induced silencing complex (RISC).[2] This results in a higher overall abundance of mature, functional miR-21 in confluent cells compared to sparsely populated cultures.[2]
Q3: What are the downstream consequences of incomplete miR-21 inhibition in dense cultures?
A3: Incomplete inhibition of miR-21 means its target genes, which are often tumor suppressors, remain suppressed. Key targets of miR-21 include PTEN, PDCD4, and Sprouty1 (Spry1).[5][6][7] Failure to de-repress these targets can lead to sustained activation of pro-proliferative and anti-apoptotic signaling pathways like PI3K/Akt/mTOR and RAS/MEK/ERK, masking the intended therapeutic effect of the inhibitor.[5][8][9]
Troubleshooting Guide
Problem 1: Inconsistent results or poor reproducibility in miR-21 inhibitor experiments.
-
Possible Cause: Variation in cell seeding density and confluence at the time of treatment.
-
Solution: Standardize your experimental workflow. Always seed the same number of cells for each experiment and treat them at a consistent, predetermined level of confluence (e.g., 60-70%). It is recommended to perform cell counts at the start of the experiment to ensure consistency.[10][11] Using a consistent confluence level below 80% is often recommended for transfection experiments to ensure cells are in a logarithmic growth phase.[12]
Problem 2: The miR-21 inhibitor shows high efficacy in sparse cultures but low efficacy in dense cultures.
-
Possible Cause: The inhibitor concentration is not optimized for the higher miR-21 levels present in confluent cells.
-
Solution: Perform a dose-response experiment at different cell confluencies (e.g., 30%, 60%, and 90%). This will help you determine the optimal inhibitor concentration required to achieve the desired effect at each density. You may find that a higher concentration is necessary for confluent cultures.
Problem 3: Downstream readouts (e.g., apoptosis, cell viability) do not correlate with miR-21 knockdown.
-
Possible Cause 1: The timing of the assay is not optimal. Protein turnover rates for miR-21 targets like PTEN can vary.
-
Possible Cause 2: The chosen cell line may have compensatory mechanisms or resistance to miR-21 inhibition.
-
Solution 2: Confirm the functionality of the miR-21 pathway in your cell line. Use a positive control, such as a validated miR-21 mimic, to ensure the pathway is active.[14][15] Additionally, verify the knockdown of miR-21 at the RNA level using qRT-PCR before proceeding to functional assays.[16]
Illustrative Data
The following table presents hypothetical data illustrating the impact of cell confluence on the half-maximal inhibitory concentration (IC50) of a generic miR-21 inhibitor. This data exemplifies the trend of decreasing inhibitor efficacy with increasing cell density.
Table 1: Hypothetical IC50 Values of a miR-21 Inhibitor at Different Cell Confluencies
| Cell Confluence at Treatment | Seeding Density (cells/cm²) | Hypothetical IC50 (nM) | Interpretation |
| Low (30-40%) | 5,000 | 25 nM | High Efficacy |
| Medium (60-70%) | 15,000 | 60 nM | Moderate Efficacy |
| High (90-100%) | 30,000 | 150 nM | Low Efficacy |
| Note: These values are for illustrative purposes only and will vary depending on the cell line, specific inhibitor, and experimental conditions. |
Experimental Protocols
Protocol 1: Standardized Cell Seeding for Confluence-Dependent Studies
-
Cell Preparation: Culture cells under standard conditions. Harvest cells during the logarithmic growth phase using trypsin.
-
Cell Counting: Perform an accurate cell count using a hemocytometer or automated cell counter.
-
Seeding: Plate cells in multi-well plates at densities predetermined to achieve low, medium, and high confluence within a specific timeframe (e.g., 24-48 hours). Refer to Table 1 for an example.
-
Incubation: Incubate the plates for 24 hours to allow for cell attachment and growth before introducing the inhibitor.[17]
Protocol 2: Transfection of this compound
-
Preparation: On the day of transfection, confirm that the cells have reached the desired confluence.
-
Complex Formation: Dilute the miR-21 inhibitor and a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) separately in serum-free medium (e.g., Opti-MEM).[18]
-
Incubation: Combine the diluted inhibitor and transfection reagent, mix gently, and incubate at room temperature for 10-15 minutes to allow for complex formation.[15]
-
Transfection: Add the transfection complexes to the cells in a drop-wise manner.
-
Controls: Always include a negative control (scrambled or non-targeting inhibitor) and a positive control (e.g., a validated siRNA for a housekeeping gene) to monitor transfection efficiency.[14][15]
-
Incubation: Incubate cells with the inhibitor for the desired duration (typically 24-72 hours) before analysis.
Protocol 3: Assessing Inhibitor Efficacy
A. Quantification of miR-21 Levels by qRT-PCR:
-
RNA Extraction: At the desired time point post-transfection, lyse the cells and extract total RNA using a suitable kit.
-
Reverse Transcription (RT): Synthesize cDNA from the total RNA using a miRNA-specific RT kit.[16]
-
qPCR: Perform quantitative PCR using a TaqMan MicroRNA Assay or a similar system with primers specific for mature miR-21.
-
Analysis: Normalize the miR-21 expression to a stable small nuclear RNA (e.g., U6) and calculate the relative expression using the 2-ΔΔCT method to determine the percentage of knockdown.[16]
B. Cell Viability/Proliferation Assay (e.g., MTT Assay):
-
Treatment: After treating cells with a range of inhibitor concentrations for 48-72 hours, add MTT reagent to each well and incubate for 4 hours at 37°C.[17]
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.[17]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Visual Guides
References
- 1. Hippo signaling regulates Microprocessor and links cell density-dependent miRNA biogenesis to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell–cell contact globally activates microRNA biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation and function of miRNA-21 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mIRN21 - Wikipedia [en.wikipedia.org]
- 5. From Molecular Mechanisms to Therapeutics: Understanding MicroRNA-21 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis and the target genes of microRNA-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microRNA-21 overexpression contributes to cell proliferation by targeting PTEN in endometrioid endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MicroRNA-21 and its impact on signaling pathways in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MicroRNA-21 increases cell viability and suppresses cellular apoptosis in non-small cell lung cancer by regulating the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 14. Performing appropriate miRNA control experiments [qiagen.com]
- 15. researchgate.net [researchgate.net]
- 16. Therapeutic inhibition of microRNA-21 (miR-21) using locked-nucleic acid (LNA)-anti-miR and its effects on the biological behaviors of melanoma cancer cells in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. par.nsf.gov [par.nsf.gov]
Technical Support Center: microRNA-21-IN-2 Dose-Response Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using microRNA-21-IN-2 in dose-response experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: MicroRNA-21 (miR-21) is recognized as an "oncomiR" as its upregulation is observed in many cancers.[1][2] It post-transcriptionally regulates gene expression by binding to the 3'-untranslated region (3' UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression.[3][4] this compound is an inhibitor designed to block the function of endogenous miR-21, thereby upregulating the expression of its target genes. Key signaling pathways influenced by miR-21 include the PI3K/AKT/mTOR pathway, TGF-β signaling, and pathways involving tumor suppressors like PTEN and PDCD4.[2][5]
Q2: What are appropriate controls for a this compound dose-response experiment?
A2: Appropriate controls are crucial for the correct interpretation of your results.[6] Every experiment should include:
-
Negative Control: A non-targeting inhibitor control is essential to distinguish sequence-specific effects from non-specific effects of the inhibitor molecule. Gene expression and phenotype in cells treated with the negative control should be similar to untreated cells.[6][7]
-
Positive Control: A validated miRNA inhibitor with a known target and predictable effect can confirm that the experimental system (e.g., transfection) is working as expected.[6]
-
Untreated Control: This baseline control is necessary to evaluate the overall effect of the inhibitor and the negative control.
Q3: How do I determine the optimal concentration range for this compound?
A3: The optimal concentration for a miRNA inhibitor can vary significantly depending on the cell line, transfection reagent, and the specific endpoint being measured.[7] It is recommended to perform a dose-response experiment with a wide range of concentrations to determine the optimal dose that maximizes the desired effect while minimizing toxicity.[7] A typical starting range for miRNA inhibitors can be from 1 nM to 100 nM.
Q4: My dose-response curve is not sigmoidal. What could be the issue?
A4: Not all dose-response relationships follow a simple sigmoidal curve.[8] Non-sigmoidal curves can be due to several factors:
-
Biphasic Response: Some inhibitors can exhibit a biphasic or hormetic effect, where a low dose produces a stronger effect than a high dose.
-
Complex Biological Mechanisms: The interaction of this compound with multiple targets and pathways can lead to a non-linear dose-response relationship.[8]
-
Data Fitting Issues: The chosen mathematical model (e.g., three-parameter vs. four-parameter logistic) may not be appropriate for your data.[9][10]
Troubleshooting Guides
Issue 1: High variability between technical replicates.
-
Possible Cause: Inconsistent pipetting, especially during serial dilutions, can introduce significant errors.[11]
-
Troubleshooting Steps:
Issue 2: No significant effect of this compound observed.
-
Possible Cause 1: Low transfection efficiency.
-
Troubleshooting Steps:
-
Use a fluorescently labeled negative control to visually assess transfection efficiency.
-
Test different transfection reagents.
-
Possible Cause 2: Low endogenous expression of miR-21 in your cell model.
-
Troubleshooting Steps:
-
Quantify the basal expression level of miR-21 in your cells using qRT-PCR. If the level is very low, the effect of an inhibitor will be minimal.[14]
-
Consider using a cell line known to have high endogenous miR-21 expression.
-
-
Possible Cause 3: The chosen downstream assay is not sensitive enough.
-
Troubleshooting Steps:
-
Measure the expression of a known, direct, and sensitive target of miR-21 (e.g., PTEN, PDCD4) at both the mRNA (qRT-PCR) and protein (Western blot) levels.[7]
-
Perform a time-course experiment to identify the optimal time point to observe the maximum effect, as changes in mRNA and protein levels can be time-dependent.[7]
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: Variation in cell culture conditions.
-
Troubleshooting Steps:
-
Maintain consistent cell passage numbers, as cell characteristics can change over time.
-
Ensure consistent cell density at the time of transfection.
-
Use the same batch of reagents (e.g., media, serum, inhibitor) for a set of related experiments.
-
-
Possible Cause 2: Instability of the inhibitor.
-
Troubleshooting Steps:
-
Aliquot the this compound stock solution to avoid multiple freeze-thaw cycles.
-
Store the inhibitor according to the manufacturer's instructions.
-
Data Presentation
Table 1: Example Dose-Response Data for this compound on a Target Gene Expression
| This compound Conc. (nM) | Mean Fold Change in Target Gene Expression (± SEM) |
| 0 (Untreated) | 1.00 ± 0.05 |
| 0 (Negative Control) | 1.02 ± 0.06 |
| 1 | 1.25 ± 0.08 |
| 5 | 1.89 ± 0.12 |
| 10 | 2.54 ± 0.15 |
| 25 | 3.10 ± 0.20 |
| 50 | 3.25 ± 0.18 |
| 100 | 3.30 ± 0.21 |
Table 2: Key Parameters from Dose-Response Curve Fitting
| Parameter | Value |
| EC50 | 8.5 nM |
| Hill Slope | 1.2 |
| R² | 0.98 |
Experimental Protocols
Protocol 1: Dose-Response Experiment using qRT-PCR
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection:
-
Prepare a dilution series of this compound and a negative control inhibitor in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's protocol.
-
Combine the inhibitor and transfection reagent dilutions and incubate for the recommended time to allow complex formation.
-
Add the transfection complexes to the cells.
-
-
Incubation: Incubate the cells for 24-72 hours, depending on the cell type and target gene turnover.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit.
-
qRT-PCR:
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using primers for the miR-21 target gene of interest and a housekeeping gene for normalization.
-
Calculate the relative gene expression using the ΔΔCt method.
-
-
Data Analysis: Plot the fold change in gene expression against the log of the inhibitor concentration and fit a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the EC50.[10]
Mandatory Visualizations
Caption: Workflow for a this compound dose-response experiment.
Caption: Simplified signaling pathway of microRNA-21.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation and function of miRNA-21 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. MicroRNA-21 Modulates the Levels of Reactive Oxygen Species Levels by Targeting SOD3 and TNFα - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Down-Regulating the Expression of miRNA-21 Inhibits the Glucose Metabolism of A549/DDP Cells and Promotes Cell Death Through the PI3K/AKT/mTOR/HIF-1α Pathway [frontiersin.org]
- 6. Performing appropriate miRNA control experiments [qiagen.com]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. Prism 3 -- Analyzing Dose-Response Data - FAQ 1751 - GraphPad [graphpad.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. gene-quantification.de [gene-quantification.de]
- 13. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 14. researchgate.net [researchgate.net]
cell line specific responses to microRNA-21-IN-2
Welcome to the technical support center for microRNA-21-IN-2. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their studies involving this potent miR-21 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of microRNA-21 (miR-21).[1] miR-21 is recognized as an "oncomiR" as it is frequently overexpressed in a wide variety of cancers and promotes tumor progression by targeting and downregulating several tumor suppressor genes.[2][3][4] The inhibitor works by binding to pre-miR-21, preventing its processing by the Dicer enzyme into mature, functional miR-21.[5] This leads to an increase in the expression of miR-21's target genes, subsequently reducing cell proliferation, survival, and invasion in cancer cells.[2][3]
Q2: What is the recommended concentration of this compound to use in my experiments?
A2: The effective concentration of this compound can vary significantly between different cell lines. The reported AC50 value (the concentration at which it shows half-maximal activity) is 3.29 µM in a general assay.[1][6] However, the optimal concentration for your specific cell line should be determined empirically through a dose-response experiment. We recommend starting with a concentration range of 1 µM to 10 µM.
Q3: How should I prepare and store this compound?
A3: For long-term storage, the stock solution of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][6] To avoid repeated freeze-thaw cycles that can inactivate the product, it is recommended to aliquot the stock solution into smaller volumes.[1][6]
Q4: In which solvent should I dissolve this compound?
A4: The solubility of this compound can be found on the product data sheet provided by the supplier. It is crucial to select an appropriate solvent to ensure complete dissolution. For many small molecule inhibitors, DMSO is a common solvent for creating a concentrated stock solution, which is then further diluted in cell culture medium for experiments.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect on cell proliferation or viability after treatment. | The cell line may have low endogenous levels of miR-21. The inhibitory effect is dependent on the baseline expression of miR-21.[2] | 1. Quantify miR-21 levels: Before starting your experiment, determine the endogenous expression level of miR-21 in your cell line using qRT-PCR. 2. Select an appropriate cell line: Choose a cell line known to have high miR-21 expression for initial experiments. 3. Increase inhibitor concentration: Perform a dose-response experiment to determine the optimal effective concentration for your specific cell line. |
| Inconsistent results between experiments. | 1. Inhibitor instability: Repeated freeze-thaw cycles of the stock solution can lead to degradation. 2. Variability in cell culture conditions: Differences in cell passage number, confluency, or serum concentration can affect miR-21 expression and cellular response. | 1. Aliquot the stock solution: Prepare single-use aliquots of the inhibitor to maintain its stability.[1][6] 2. Standardize cell culture practices: Use cells within a consistent passage number range, seed at the same density, and maintain consistent culture conditions. |
| High levels of cell death, even at low concentrations. | The cell line may be highly sensitive to the inhibitor or the solvent (e.g., DMSO). | 1. Perform a toxicity test: Determine the maximum tolerated concentration of the solvent on your cells. 2. Lower the inhibitor concentration: Start with a lower concentration range in your dose-response experiments. |
| Unexpected or off-target effects observed. | microRNA inhibitors, like other therapeutic agents, can have off-target effects. | 1. Validate on-target effects: Confirm the upregulation of known miR-21 target genes (e.g., PTEN, PDCD4, RECK) using qRT-PCR or Western blotting.[2][3] 2. Use a negative control: Include a control compound with a similar chemical structure but no inhibitory activity against miR-21 to distinguish specific from non-specific effects. 3. Rescue experiment: Overexpress a known miR-21 target to see if it phenocopies the effect of the inhibitor.[2] |
Quantitative Data Summary
The following table summarizes the observed effects of miR-21 inhibition in various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | Inhibitor Used | Concentration | Observed Effect | Quantitative Data | Reference |
| MCF-7 | Breast Cancer | LNA-antimiR-21 | Not Specified | Reduced proliferation | 29% reduction in proliferation | [3] |
| MDA-MB-231 | Breast Cancer | LNA-antimiR-21 | Not Specified | Reduced proliferation | 51% reduction in proliferation | [3] |
| KMS-26, U-266, OPM-2 | Multiple Myeloma | miR-21 inhibitor | Not Specified | Decreased cell growth and survival | Significant decrease in cell growth and survival | [2] |
| NCI-H929, MM.1S, RPMI-8226 | Multiple Myeloma | miR-21 inhibitor | Not Specified | No effect on cell proliferation or survival | No significant change in cell proliferation or survival | [2] |
| A549/DDP | Cisplatin-resistant Non-small cell lung cancer | miR-21 inhibitor | Not Specified | Inhibition of glycolysis and promotion of cell death when combined with cisplatin | Significant inhibition of glycolysis | [7] |
| Cholangiocarcinoma cell lines | Cholangiocarcinoma | Locked nucleic acid MIR21 inhibitor | Not Specified | Increased sensitivity to HSP90 inhibitors | Sensitivity to AUY922 was significantly increased | [8] |
Experimental Protocols
Disclaimer: The following is a generalized protocol and may require optimization for your specific cell line and experimental conditions.
1. Cell Seeding and Culture
-
Culture your chosen cell line in the recommended medium and conditions.
-
Seed the cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow the cells to adhere and stabilize for 24 hours before treatment.
2. Preparation and Application of this compound
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentrations.
-
Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control (medium with the same concentration of solvent).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
3. Downstream Analysis
-
Cell Viability/Proliferation Assay (e.g., MTT or BrdU):
-
After the treatment period, add the MTT reagent or BrdU label to the wells according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of viable or proliferating cells relative to the vehicle control.[2][3]
-
-
Quantitative Real-Time PCR (qRT-PCR) for miR-21 and Target Gene Expression:
-
After treatment, lyse the cells and extract total RNA using a suitable kit.
-
For miR-21 quantification, use a specific reverse transcription kit for small RNAs, followed by qPCR with a miR-21-specific primer.[9]
-
For target gene mRNA quantification, perform reverse transcription using oligo(dT) primers, followed by qPCR with primers specific for your genes of interest (e.g., PTEN, PDCD4).
-
Normalize the expression levels to an appropriate endogenous control (e.g., U6 snRNA for miR-21, GAPDH or ACTB for mRNA).
-
Calculate the relative expression using the 2-ΔΔCt method.[9]
-
-
Western Blotting for Target Protein Expression:
-
After treatment, lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies against your target proteins (e.g., PTEN, p-AKT, AKT, Caspase-3) and a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Caption: miR-21 signaling pathway and the mechanism of its inhibition.
Caption: General experimental workflow for using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting miR-21 inhibits in vitro and in vivo multiple myeloma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knockdown of miR-21 in human breast cancer cell lines inhibits proliferation, in vitro migration and in vivo tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From Molecular Mechanisms to Therapeutics: Understanding MicroRNA-21 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Inhibitors of MicroRNA-21 Processing Using Small Molecule Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | Down-Regulating the Expression of miRNA-21 Inhibits the Glucose Metabolism of A549/DDP Cells and Promotes Cell Death Through the PI3K/AKT/mTOR/HIF-1α Pathway [frontiersin.org]
- 8. MIR21 Drives Resistance to Heat Shock Protein 90 Inhibition in Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cris.unibo.it [cris.unibo.it]
Validation & Comparative
A Comparative Guide to Validating the Inhibitory Effect of microRNA-21-IN-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of microRNA-21-IN-2's performance against other alternative inhibitors of microRNA-21 (miR-21), a key oncomiR implicated in numerous cancers. The following sections present supporting experimental data, detailed methodologies for key validation assays, and visualizations of the relevant biological pathways and experimental workflows.
Performance Comparison of miR-21 Inhibitors
The inhibitory potential of this compound and its alternatives is evaluated based on their mechanism of action and quantitative efficacy. The data presented below is a summary from multiple studies and variations in experimental conditions should be considered when comparing values directly.
| Inhibitor Class | Specific Compound/Product | Mechanism of Action | Quantitative Inhibitory Effect | Cell Lines/Model System | Citation(s) |
| Small Molecule | This compound | Inhibits the transcription of the primary miR-21 (pri-miR-21). | AC50: 3.29 μM | Not specified | [1] |
| 78% reduction of mature miR-21. | HeLa cells | [2] | |||
| 87% reduction of pri-miR-21. | HeLa, MCF-7, A172, MDA-MB-231 | [2] | |||
| Unnamed Carbazole Derivatives | Bind to pre-miR-21 hairpin near the apical loop, inhibiting Dicer processing. | 47-59% inhibition of Dicer cleavage at 1 µM. | In vitro Dicer cleavage assay | [3] | |
| Other Small Molecules (e.g., from SMM screen) | Bind directly to pre-miR-21. | Low micromolar to high nanomolar binding affinity. | Biochemical/Biophysical assays | [3] | |
| Antisense Oligonucleotides | 22-mer anti-miR-21 | Binds to mature miR-21, blocking its function. | Effective inhibition of myocardial fibrosis. | Mouse model of cardiac hypertrophy | [4] |
| 15-mer anti-miR-21 | Binds to mature miR-21, blocking its function. | Effective inhibition of myocardial fibrosis. | Mouse model of cardiac hypertrophy | [4] | |
| 8-mer LNA-modified anti-miR-21 | Binds to the seed region of miR-21. | Ineffective in preventing cardiac disease in a mouse model. | Mouse model of cardiac hypertrophy | [4] | |
| Anti-miR-21-SNA | Binds to miR-21, inhibiting its activity. | Reduced kidney size and blood urea (B33335) nitrogen levels. | Mouse model of cystic kidney disease | [5] |
Experimental Protocols
Detailed methodologies for two key experiments used to validate the inhibitory effect of miR-21 inhibitors are provided below.
Luciferase Reporter Assay for miR-21 Inhibition
This assay is a widely used method to quantify the inhibitory effect of a compound on miRNA function.
Principle: A reporter plasmid is constructed containing a luciferase gene followed by a 3' untranslated region (3'-UTR) with a binding site for miR-21. In the presence of active miR-21, the luciferase expression is suppressed. An effective inhibitor will block miR-21, leading to an increase in luciferase signal.
Protocol:
-
Cell Culture and Seeding:
-
Culture a suitable cell line with high endogenous miR-21 expression (e.g., HeLa cells) in appropriate media.
-
Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transfection:
-
Co-transfect the cells with the luciferase reporter plasmid containing the miR-21 binding site and a control plasmid (e.g., expressing Renilla luciferase for normalization).
-
Use a suitable transfection reagent according to the manufacturer's instructions.
-
-
Treatment with Inhibitor:
-
After 24 hours of transfection, treat the cells with varying concentrations of this compound or other inhibitors. Include a vehicle control (e.g., DMSO).
-
-
Luciferase Assay:
-
After a 24-48 hour incubation period with the inhibitor, lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in luciferase activity in inhibitor-treated cells compared to the vehicle-treated control. An increase in luciferase activity indicates inhibition of miR-21.
-
Quantitative Real-Time PCR (qRT-PCR) for miR-21 Expression
This method directly measures the levels of mature miR-21 and its primary transcript (pri-miR-21) to assess the impact of an inhibitor on miR-21 biogenesis.
Principle: Total RNA is extracted from cells treated with the inhibitor. The RNA is then reverse transcribed to cDNA, and the levels of specific miRNAs or pri-miRNAs are quantified using real-time PCR with specific primers.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells and treat with the miR-21 inhibitor as described for the luciferase assay.
-
-
RNA Extraction:
-
After the treatment period, harvest the cells and extract total RNA using a suitable kit, ensuring the preservation of small RNA species.
-
-
Reverse Transcription (RT):
-
For mature miR-21, use a specific stem-loop RT primer for reverse transcription to generate cDNA.
-
For pri-miR-21, use random primers or a gene-specific primer for reverse transcription.
-
Include a no-RT control to check for genomic DNA contamination.
-
-
Quantitative PCR (qPCR):
-
Perform real-time PCR using a qPCR system with specific forward and reverse primers for mature miR-21 or pri-miR-21.
-
Use a suitable intercalating dye (e.g., SYBR Green) or a probe-based system for detection.
-
Include a housekeeping gene (e.g., a small nuclear RNA like U6) for normalization.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target RNAs and the housekeeping gene.
-
Calculate the relative expression of miR-21 or pri-miR-21 using the ΔΔCt method, comparing the inhibitor-treated samples to the vehicle-treated controls. A decrease in expression indicates an inhibitory effect.
-
Visualizations
Signaling Pathway of miR-21 in Cancer
The following diagram illustrates the central role of miR-21 in promoting cancer by inhibiting multiple tumor suppressor genes. Inhibition of miR-21, for instance by this compound, can restore the expression of these tumor suppressors, thereby impeding cancer progression.[6][7][8]
Caption: miR-21 signaling pathway in cancer.
Experimental Workflow for Validating miR-21 Inhibitors
The following diagram outlines a typical workflow for the experimental validation of a potential miR-21 inhibitor like this compound.
Caption: Workflow for validating miR-21 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small Molecule Inhibitors of MicroRNA miR-21 Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Inhibitors of MicroRNA-21 Processing Using Small Molecule Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti–microRNA-21 oligonucleotides prevent Alport nephropathy progression by stimulating metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antisense Oligonucleotides against miR-21 Inhibit the Growth and Metastasis of Colorectal Carcinoma via the DUSP8 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From Molecular Mechanisms to Therapeutics: Understanding MicroRNA-21 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An update on the molecular mechanisms underlying the progression of miR-21 in oral cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
Confirming the Specificity of microRNA-21-IN-2: A Comparative Guide for Researchers
For researchers and drug development professionals, ensuring the specificity of a microRNA inhibitor is paramount to obtaining reliable experimental results and developing targeted therapeutics. This guide provides a framework for confirming the specificity of microRNA-21-IN-2, comparing its potential performance with alternative inhibitors, and offering detailed experimental protocols to support these evaluations.
MicroRNA-21 (miR-21) is a well-established oncomiR, frequently overexpressed in a multitude of cancers where it promotes tumor growth, invasion, and metastasis by downregulating various tumor suppressor genes.[1] Its role in other pathologies, including cardiac fibrosis, makes it a prime target for therapeutic intervention.[2] this compound is a potential inhibitor of miR-21 with a reported AC50 of 3.29 μM. However, rigorous validation of its specificity is crucial to minimize off-target effects and ensure that observed phenotypes are a direct result of miR-21 inhibition.
Experimental Workflow for Specificity Confirmation
A multi-pronged approach is necessary to thoroughly validate the specificity of a microRNA inhibitor. The following workflow outlines the key experimental stages:
References
A Comparative Guide to Small Molecule Inhibitors of MicroRNA-21
For Researchers, Scientists, and Drug Development Professionals
MicroRNA-21 (miR-21) is a key oncomiR, a microRNA implicated in the initiation and progression of cancer. Its overexpression is a hallmark of numerous solid and hematological malignancies, making it a prime therapeutic target. This guide provides a comparative overview of microRNA-21-IN-2 and other notable small molecule inhibitors of miR-21, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development efforts.
Performance Comparison of Small Molecule miR-21 Inhibitors
The development of small molecules to inhibit miR-21 has yielded several promising compounds with diverse mechanisms of action. These inhibitors can be broadly categorized based on their mode of action: interference with miR-21 biogenesis (e.g., by inhibiting Dicer processing) or direct binding to and sequestration of mature miR-21. The following table summarizes the quantitative performance of this compound and other representative small molecule inhibitors.
| Inhibitor | Chemical Class | Mechanism of Action | Assay Type | Potency | Reference |
| This compound | Not specified | Potential miR-21 inhibitor | Not specified | AC50: 3.29 μM | --INVALID-LINK-- |
| AC1MMYR2 | Not specified | Blocks Dicer processing of pre-miR-21 | Cellular assay | ~50% inhibition of mature miR-21 at 30 μM after 6 hours | --INVALID-LINK-- |
| Azobenzene Derivative (Compound 2) | Azobenzene | Inhibits pri-miR-21 transcription | Luciferase reporter assay | EC50: 2 μM; 485% increase in luciferase signal at 10 μM | --INVALID-LINK-- |
| Carbazole Derivative (Compound 1) | Carbazole | Inhibits Dicer processing of pre-miR-21 | Dicer cleavage assay | 47% inhibition at 1 μM | --INVALID-LINK-- |
| Carbazole Derivative (Compound 2) | Carbazole | Inhibits Dicer processing of pre-miR-21 | Dicer cleavage assay | 59% inhibition at 1 μM | --INVALID-LINK-- |
| Drug-like Small Molecule (Compound 45) | Not specified | Binds to pre-miR-21 and inhibits Dicer processing | Binding assay (fluorescence) | Kd: ~600 nM | --INVALID-LINK-- |
| Drug-like Small Molecule (Compound 52) | Not specified | Binds to pre-miR-21 and inhibits Dicer processing | Binding assay (fluorescence) | Kd: ~200 nM | --INVALID-LINK-- |
Experimental Protocols
Accurate evaluation of miR-21 inhibitors relies on robust and reproducible experimental methods. Below are detailed protocols for two key assays used to characterize the activity of these small molecules.
Dual-Luciferase Reporter Assay
This cell-based assay is used to quantify the ability of a compound to inhibit mature miR-21 function.
Principle: A reporter plasmid is constructed containing a luciferase gene followed by a 3' untranslated region (UTR) with a binding site for miR-21. In the presence of active miR-21, luciferase expression is suppressed. An inhibitor of miR-21 will relieve this suppression, leading to an increase in luciferase activity. A second luciferase gene on the same plasmid with a constitutive promoter serves as an internal control for transfection efficiency and cell viability.
Protocol:
-
Cell Culture and Transfection:
-
Plate host cells (e.g., HEK293T or a cancer cell line with high endogenous miR-21 expression) in a 96-well plate.
-
Co-transfect the cells with the dual-luciferase reporter plasmid and a control plasmid (e.g., one lacking the miR-21 binding site).
-
-
Compound Treatment:
-
After 24 hours, treat the cells with varying concentrations of the small molecule inhibitor or vehicle control (e.g., DMSO).
-
-
Luciferase Assay:
-
After a further 24-48 hours of incubation, lyse the cells and measure the activities of both luciferases using a dual-luciferase assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity (from the miR-21 reporter) to the Renilla luciferase activity (internal control).
-
Calculate the fold change in luciferase activity in inhibitor-treated cells compared to vehicle-treated cells.
-
Determine the EC50 value by plotting the fold change against the inhibitor concentration.
-
Dicer Cleavage Assay
This in vitro biochemical assay assesses the ability of a compound to inhibit the processing of precursor miR-21 (pre-miR-21) into mature miR-21 by the Dicer enzyme.
Principle: A fluorescently labeled pre-miR-21 substrate is incubated with recombinant Dicer enzyme in the presence or absence of an inhibitor. The cleavage of pre-miR-21 by Dicer results in smaller, fluorescently labeled fragments. The inhibition of Dicer activity is quantified by measuring the amount of uncleaved pre-miR-21.
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, combine recombinant human Dicer enzyme, a fluorescently labeled pre-miR-21 hairpin RNA substrate, and the small molecule inhibitor at various concentrations in a suitable reaction buffer.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow for Dicer processing.
-
-
Analysis:
-
Stop the reaction and analyze the products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the fluorescently labeled RNA fragments using a gel imager.
-
-
Data Analysis:
-
Quantify the band corresponding to the uncleaved pre-miR-21.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Signaling Pathways and Experimental Workflows
The oncogenic activity of miR-21 stems from its ability to downregulate multiple tumor suppressor genes, thereby impacting key signaling pathways that control cell proliferation, apoptosis, and invasion.
miR-21 Biogenesis and Inhibition Workflow
The following diagram illustrates the biogenesis of miR-21 and the points at which small molecule inhibitors can intervene.
Validating the Mechanism of Action of microRNA-21 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the validation of the mechanism of action for microRNA-21 (miR-21) inhibitors, focusing on key experimental data and protocols. We will explore how to objectively assess the performance of a miR-21 inhibitor, such as the hypothetical "microRNA-21-IN-2," against other alternatives by examining target engagement, downstream effects, and cellular phenotypes.
Introduction to microRNA-21 and its Inhibition
MicroRNA-21 is a small non-coding RNA molecule that plays a significant role in various cellular processes, including proliferation, apoptosis, and differentiation.[1][2] Its dysregulation is implicated in numerous diseases, particularly cancer and cardiovascular disorders, where it often functions as an oncogene (oncomiR).[1][2] MiR-21 exerts its effects by binding to the 3' untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression.[3][4] Key validated targets of miR-21 include tumor suppressors such as PTEN, PDCD4, RECK, and TIMP3.[5][6]
Given its pathological roles, miR-21 has emerged as a promising therapeutic target. Inhibition of miR-21 function can be achieved through various approaches, including antisense oligonucleotides (ASOs) with different chemical modifications (e.g., locked nucleic acids - LNAs) and small molecule inhibitors.[7][8] Validating the mechanism of action of these inhibitors is crucial for their development as therapeutics. This involves demonstrating direct binding to miR-21, subsequent upregulation of its target genes, and a resulting change in cellular phenotype.
Comparative Analysis of microRNA-21 Inhibitors
To effectively evaluate a novel miR-21 inhibitor like "this compound," its performance should be benchmarked against established alternatives. This comparison should be based on quantitative data from standardized assays. The following tables summarize key performance indicators for different classes of miR-21 inhibitors based on published data.
Table 1: Potency and Efficacy of microRNA-21 Inhibitors
| Inhibitor Class | Specific Compound/Modification | Assay Type | Cell Line/Model | Potency (EC50/IC50) | Efficacy (% Target Upregulation or Activity) | Reference |
| Small Molecule | Azobenzene derivative (Compound 2) | Luciferase Reporter Assay | HeLa | 2 µM | ~500% increase in luciferase signal at 10 µM | [8] |
| Small Molecule | Compound 45 | Dicer Processing Assay | In vitro | Mid-nM range (binding affinity) | Significant reduction of pre-miR-21 processing | [9] |
| Antisense Oligo | 2'-O-methyl modified | Luciferase Reporter Assay | HeLa | ~3 nM | >10-fold increase in luciferase signal | [6] |
| Antisense Oligo | LNA-modified 8-mer | In vivo cardiac model (mouse) | N/A | Not specified | Ineffective at reducing fibrosis | [7] |
| Antisense Oligo | 22-mer | In vivo cardiac model (mouse) | N/A | Not specified | Significantly reduced cardiac fibrosis | [7] |
Table 2: Specificity of microRNA-21 Inhibitors
| Inhibitor Class | Specific Compound/Modification | Method | Off-Target miRNAs/Genes Measured | Results | Reference |
| Small Molecule | Azobenzene derivative (Compound 2) | qRT-PCR | miR-30, miR-93, E-cadherin, ID1, RAP1A, Fibronectin | No significant reduction in off-target levels | [8] |
| Small Molecule | Compound 45 | qRT-PCR | miR-16, miR-28, miR-182 | No consistent or significant effect on off-target miRNA levels | [9] |
| Antisense Oligo | 2'-O-methyl with 3 mismatches | Luciferase Reporter Assay | miR-21 reporter | Activity reduced to near baseline, demonstrating sequence specificity | [6] |
Key Experimental Protocols for Validation
The following are detailed methodologies for essential experiments to validate the mechanism of action of a miR-21 inhibitor.
Luciferase Reporter Assay for Target Engagement
This assay directly measures the ability of an inhibitor to de-repress the translation of a target mRNA.
-
Principle: A reporter gene (e.g., Luciferase) is fused to the 3'-UTR of a known miR-21 target (e.g., PTEN). In the presence of miR-21, luciferase expression is suppressed. A successful inhibitor will block miR-21, leading to an increase in luciferase activity.
-
Protocol:
-
Construct Preparation: Clone the 3'-UTR of a validated miR-21 target (e.g., PTEN, PDCD4) downstream of a luciferase reporter gene in a suitable expression vector. A control vector with a mutated miR-21 binding site should also be prepared.
-
Cell Culture and Transfection: Seed cells with high endogenous miR-21 expression (e.g., HeLa, MCF-7) in a 96-well plate. Co-transfect the cells with the luciferase reporter construct and a control plasmid (e.g., expressing Renilla luciferase for normalization).
-
Inhibitor Treatment: After 24 hours, treat the cells with varying concentrations of the miR-21 inhibitor (e.g., this compound) and a negative control inhibitor.
-
Lysis and Luminescence Measurement: After a further 24-48 hours, lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in luciferase activity relative to the negative control. Plot a dose-response curve to determine the EC50.
-
Quantitative RT-PCR (qRT-PCR) for Target mRNA and miRNA Levels
qRT-PCR is used to quantify the effect of the inhibitor on both miR-21 levels and the mRNA levels of its downstream targets.
-
Principle: An effective inhibitor should lead to a decrease in mature miR-21 levels (if it affects its stability) and an increase in the mRNA levels of its targets.
-
Protocol:
-
Cell Treatment: Treat cells with the miR-21 inhibitor or a negative control at a predetermined effective concentration (e.g., based on the luciferase assay).
-
RNA Extraction: After 24-72 hours, harvest the cells and extract total RNA, including the small RNA fraction.
-
Reverse Transcription:
-
For miRNA: Use a specific stem-loop primer for miR-21 to perform reverse transcription.
-
For mRNA: Use random hexamers or oligo(dT) primers to reverse transcribe total RNA.
-
-
qPCR: Perform real-time PCR using specific primers for mature miR-21 and for target genes (e.g., PTEN, PDCD4). Use a stable endogenous control for normalization (e.g., U6 snRNA for miRNA; GAPDH or ACTB for mRNA).
-
Data Analysis: Calculate the relative expression levels using the ΔΔCt method.
-
Western Blotting for Target Protein Expression
This method confirms that the observed increase in target mRNA levels translates to an increase in protein expression.
-
Principle: Inhibition of miR-21 should lead to increased protein levels of its direct targets.
-
Protocol:
-
Cell Treatment and Lysis: Treat cells with the inhibitor as described for qRT-PCR. After 48-72 hours, lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., anti-PTEN, anti-PDCD4) and a loading control (e.g., anti-GAPDH, anti-β-actin).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify band intensities using densitometry software and normalize the target protein levels to the loading control.
-
Cellular Phenotypic Assays
These assays assess the biological consequences of miR-21 inhibition.
-
Principle: Since miR-21 is pro-proliferative and anti-apoptotic, its inhibition is expected to decrease cell viability and increase apoptosis.
-
Protocols:
-
Cell Viability/Proliferation Assay (e.g., MTT, WST-1):
-
Seed cells in a 96-well plate and treat with the inhibitor.
-
At various time points (e.g., 24, 48, 72 hours), add the assay reagent and measure the absorbance according to the manufacturer's instructions.
-
-
Apoptosis Assay (e.g., Annexin V/PI Staining):
-
Treat cells with the inhibitor for 48-72 hours.
-
Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
-
-
Visualizing the Mechanism and Workflow
Diagrams are essential for clearly communicating complex biological pathways and experimental procedures.
Caption: The miR-21 signaling pathway and point of intervention for inhibitors.
Caption: Experimental workflow for validating a miR-21 inhibitor's mechanism.
By following these comparative and validation guidelines, researchers can rigorously assess the mechanism of action of novel microRNA-21 inhibitors, providing the robust data required for further preclinical and clinical development.
References
- 1. Regulation and function of miRNA-21 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Experimental Validation of miRNA Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental validation of miRNA targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. idtdna.com [idtdna.com]
- 7. Comparison of different miR-21 inhibitor chemistries in a cardiac disease model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small Molecule Inhibitors of MicroRNA miR-21 Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Validating Downstream Targets of microRNA-21 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of experimental approaches to validate the downstream targets of microRNA-21 (miR-21) inhibition. While specific experimental data for the inhibitor "microRNA-21-IN-2" is limited in publicly available research, this document outlines the established methodologies and presents data from studies using alternative miR-21 inhibitors, such as anti-miR-21 oligonucleotides (ASOs) and other small molecules.
Introduction to microRNA-21 and its Inhibition
MicroRNA-21 is a well-established oncogenic miRNA (onco-miR) frequently overexpressed in various cancers. It promotes tumor growth, proliferation, and invasion by suppressing the expression of multiple tumor suppressor genes.[1] Key validated downstream targets of miR-21 include Phosphatase and Tensin Homolog (PTEN) and Programmed Cell Death 4 (PDCD4).[2][3][4][5] Inhibition of miR-21 is a promising therapeutic strategy, and validating the on-target effects of inhibitors is crucial for their development.
The validation process typically involves demonstrating the upregulation of direct miR-21 target genes and observing the subsequent impact on relevant signaling pathways. This guide will focus on the experimental validation of PTEN and PDCD4 as downstream targets of miR-21 inhibition.
Comparative Analysis of miR-21 Inhibitors
Table 1: Effect of miR-21 Inhibition on PTEN Expression
| Inhibitor Type | Cell Line | Method | Fold Change in PTEN Protein Expression | Fold Change in PTEN mRNA Expression | Reference |
| Anti-miR-21 Oligonucleotide | KLE | Western Blot | 1.888 ± 0.085 | Not Significant | [6] |
| Anti-miR-21 Oligonucleotide | SK-N-SH | Western Blot | Significant Increase | Significant Increase | [4] |
| Anti-miR-21 Oligonucleotide | SiHa | Western Blot | > 60% increase (mRNA) | > 60% increase | [7] |
| Anti-miR-21 Oligonucleotide | MDA-MB-468 | Western Blot | Significant Upregulation | Not Assessed | [8][9] |
| miR-21 Sponge | ACHN, 786-O | Luciferase Assay | Significant Increase | Not Assessed | [10] |
Table 2: Effect of miR-21 Inhibition on PDCD4 Expression
| Inhibitor Type | Cell Line | Method | Fold Change in PDCD4 Protein Expression | Fold Change in PDCD4 mRNA Expression | Reference |
| Anti-miR-21 Oligonucleotide | MCF-7 | Proteomics | ~1.6 | Increased | [2] |
| Anti-miR-21 Oligonucleotide | RKO | Western Blot | Increased | Not Altered | [3] |
| Anti-miR-21 Oligonucleotide | SK-N-SH | Western Blot | Significant Increase | Significant Increase | [4] |
| miR-21 Inhibitor | 786-O (in vivo) | Western Blot | Significant Increase | Not Significant | [5] |
| LNA-based miR-21 inhibitor | Bovine Granulosa Cells | Western Blot | Significant Increase | No Change | [11] |
Table 3: Luciferase Reporter Assay Data for miR-21 Target Validation
| Target Gene 3' UTR | Inhibitor Type | Cell Line | Effect on Luciferase Activity | Reference |
| PTEN | Anti-miR-21 Oligonucleotide | HCT116 | Significant Increase | [12] |
| PTEN | miR-21 Inhibitor | KLE | Activity rescued upon inhibition | [6] |
| PTEN | miR-21 Inhibitor | Huh7 | ~3-fold increase | [13] |
| PDCD4 | Anti-miR-21 Oligonucleotide | RKO | Increased Activity | [3] |
| PDCD4 | miR-21 Sponge | ACHN, 786-O | Significant Increase | [10] |
| PDCD4 | miR-21 Inhibitor | TSCC cell lines | Significant Suppression of WT-PDCD4 | [14] |
Signaling Pathways and Experimental Workflows
The inhibition of miR-21 and subsequent upregulation of its targets like PTEN and PDCD4 impact key cellular signaling pathways. PTEN is a critical negative regulator of the PI3K/Akt/mTOR pathway, while PDCD4 is an inhibitor of translation initiation.
References
- 1. Expression of miR-21, miR-31, miR-96 and miR-135b is correlated with the clinical parameters of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of miR-21 targets in breast cancer cells using a quantitative proteomic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MicroRNA-21 (miR-21) post-transcriptionally downregulates tumor suppressor Pdcd4 and stimulates invasion, intravasation and metastasis in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reduction of miR-21 induces SK-N-SH cell apoptosis and inhibits proliferation via PTEN/PDCD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. microRNA-21 overexpression contributes to cell proliferation by targeting PTEN in endometrioid endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relevance of miR-21 in regulation of tumor suppressor gene PTEN in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e-century.us [e-century.us]
- 9. miRNA-21 promotes proliferation and invasion of triple-negative breast cancer cells through targeting PTEN - PMC [pmc.ncbi.nlm.nih.gov]
- 10. microRNA-21-induced Dissociation of PDCD4 from Rictor Contributes to Akt-IKKβ-mTORC1 axis to Regulate Select Renal Cancer Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BPA Decreases PDCD4 in Bovine Granulosa Cells Independently of miR-21 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. researchgate.net [researchgate.net]
- 14. MicroRNA-21-5p targeting PDCD4 suppresses apoptosis via regulating the PI3K/AKT/FOXO1 signaling pathway in tongue squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Cross-Reactivity Assessment of microRNA-21-IN-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of microRNA-21-IN-2, a small molecule inhibitor of microRNA-21 (miR-21), and other alternative inhibitors. The focus of this guide is on the critical aspect of cross-reactivity, a key determinant of an inhibitor's specificity and potential for off-target effects. While specific cross-reactivity data for this compound is not extensively available in the public domain, this guide will present the existing information and draw comparisons with other well-characterized miR-21 inhibitors to provide a framework for assessment.
Introduction to microRNA-21 and its Inhibition
MicroRNA-21 is a small non-coding RNA that is frequently overexpressed in a wide variety of human cancers, where it functions as an oncomiR by promoting tumor growth, metastasis, and chemoresistance.[1][2][3] Its roles in inflammation and cardiovascular diseases are also well-documented.[4] Given its central role in pathology, miR-21 has emerged as a significant therapeutic target. Inhibition of miR-21 can be achieved through various approaches, including antisense oligonucleotides, locked nucleic acids (LNAs), and small molecule inhibitors.
Small molecule inhibitors like this compound offer potential advantages in terms of cell permeability and delivery. However, their specificity is a primary concern, as off-target inhibition of other miRNAs could lead to unintended biological consequences.[5][6]
Overview of this compound
This compound is a potential small molecule inhibitor of miR-21 with a reported half-maximal activity concentration (AC50) of 3.29 μM. Its chemical structure is based on a diazolopyrimidine scaffold. While its inhibitory activity against miR-21 has been established, comprehensive data on its selectivity against a broad panel of other miRNAs is limited in publicly accessible research.
Comparative Analysis of miR-21 Inhibitors
To understand the importance of cross-reactivity, this section compares this compound with other classes of miR-21 inhibitors for which more extensive specificity data is available.
Data Summary of miR-21 Inhibitors
| Inhibitor Class | Specific Compound/Example | Mechanism of Action | Potency (IC50/AC50) | Available Cross-Reactivity Data | Reference(s) |
| Small Molecule | This compound | Putative miR-21 inhibitor | 3.29 µM | Limited publicly available data. | - |
| Small Molecule | Diazobenzene derivative (Compound 2) | Inhibits pri-miR-21 transcription | EC50 of 2 µM | No significant inhibition of miR-30 and miR-93. | [7] |
| Small Molecule | Compound 52 | Binds to pre-miR-21 and inhibits Dicer processing | Mid-nanomolar affinity | No significant inhibition of miR-16, miR-28, and miR-182 processing. | [8] |
| Antisense Oligonucleotide | 22-mer anti-miR-21 | Binds to mature miR-21 | Not specified | High specificity due to full complementarity. | [9] |
| Locked Nucleic Acid (LNA) | 8-mer "tiny LNA" anti-miR-21 | Binds to the seed region of mature miR-21 | IC50 of 0.9 nM | Mismatched LNAs show substantially reduced potency. |
Experimental Protocols for Cross-Reactivity Assessment
Objective assessment of an inhibitor's cross-reactivity is paramount. The following are detailed methodologies for key experiments used to determine the specificity of miRNA inhibitors.
Dual-Luciferase Reporter Assay for In-Cell Target Engagement and Specificity
This assay is a gold standard for confirming miRNA-target interactions and can be adapted to assess inhibitor specificity.
Principle: A reporter plasmid is engineered to contain a luciferase gene followed by the 3' UTR of a known miR-21 target (e.g., PTEN or PDCD4). In cells expressing miR-21, the luciferase expression is suppressed. A specific inhibitor of miR-21 will relieve this suppression, leading to an increase in luciferase activity. To assess cross-reactivity, similar reporter constructs for targets of other miRNAs can be used.
Detailed Protocol:
-
Vector Construction:
-
Clone the 3'-UTR of a validated miR-21 target gene (e.g., PDCD4) downstream of the firefly luciferase gene in a reporter vector (e.g., pMIR-REPORT™).
-
As a negative control, create a mutant 3'-UTR construct where the miR-21 binding site is altered.
-
For cross-reactivity assessment, create similar reporter constructs for targets of other miRNAs of interest (e.g., a target of miR-30).
-
A second plasmid expressing Renilla luciferase is co-transfected to normalize for transfection efficiency.
-
-
Cell Culture and Transfection:
-
Plate a suitable cell line with high endogenous miR-21 expression (e.g., HeLa or MCF-7) in a 96-well plate.
-
Co-transfect the cells with the firefly luciferase reporter plasmid, the Renilla luciferase control plasmid, and either the miRNA inhibitor (e.g., this compound) at various concentrations or a negative control (e.g., vehicle).
-
-
Luciferase Assay:
-
After 24-48 hours of incubation, lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in luciferase activity in the presence of the inhibitor compared to the vehicle control. A specific inhibitor should significantly increase luciferase activity only for the miR-21 target construct and not for the constructs of other miRNAs.
-
In Vitro Dicer Cleavage Assay
This assay is particularly relevant for inhibitors that target the biogenesis of miRNAs, such as those that bind to pre-miRNAs and block their processing by the Dicer enzyme.
Principle: A radiolabeled or fluorescently tagged pre-miRNA is incubated with recombinant Dicer enzyme. Cleavage of the pre-miRNA into a mature miRNA duplex is visualized by gel electrophoresis. A specific inhibitor will prevent the cleavage of pre-miR-21 but not other pre-miRNAs.
Detailed Protocol:
-
Substrate Preparation:
-
Synthesize or in vitro transcribe pre-miR-21 and other control pre-miRNAs (e.g., pre-let-7a).
-
Label the pre-miRNAs at the 5' end with 32P-ATP using T4 polynucleotide kinase or at the 3' end with a fluorescent tag.
-
Purify the labeled pre-miRNAs by gel electrophoresis.
-
-
Dicer Cleavage Reaction:
-
Set up reaction mixtures containing recombinant human Dicer enzyme in a Dicer cleavage buffer.
-
Add the miRNA inhibitor at various concentrations or a vehicle control.
-
Initiate the reaction by adding the labeled pre-miRNA substrate.
-
Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).
-
-
Analysis of Cleavage Products:
-
Stop the reaction by adding a formamide-containing loading buffer.
-
Separate the reaction products on a denaturing polyacrylamide gel.
-
Visualize the cleaved and uncleaved RNA fragments by autoradiography or fluorescence imaging.
-
-
Data Analysis:
-
Quantify the band intensities corresponding to the pre-miRNA and the mature miRNA.
-
Calculate the percentage of cleavage inhibition at different inhibitor concentrations to determine the IC50 value. A specific inhibitor will show a significantly lower IC50 for pre-miR-21 compared to other pre-miRNAs.
-
Quantitative RT-PCR (qRT-PCR) for Cellular miRNA Profiling
This method directly measures the levels of multiple miRNAs in cells treated with an inhibitor to assess its on-target and off-target effects.
Principle: Total RNA is extracted from cells treated with the inhibitor or a control. The levels of miR-21 and a panel of other miRNAs are then quantified using TaqMan-based or SYBR Green-based qRT-PCR. A specific inhibitor should selectively reduce the level of mature miR-21.
Detailed Protocol:
-
Cell Treatment and RNA Extraction:
-
Treat cultured cells with the miRNA inhibitor at its effective concentration.
-
After 24-72 hours, harvest the cells and extract total RNA, including the small RNA fraction, using a suitable kit.
-
-
Reverse Transcription (RT):
-
Perform reverse transcription using miRNA-specific stem-loop RT primers or a poly(A) tailing-based method for a panel of miRNAs including miR-21 and other relevant miRNAs (e.g., members of the same family, other oncomiRs, and housekeeping small RNAs like U6 snRNA).
-
-
Quantitative PCR:
-
Perform real-time PCR using miRNA-specific forward primers and a universal reverse primer.
-
Use a housekeeping small RNA (e.g., U6 snRNA or snoRNA) for normalization.
-
-
Data Analysis:
-
Calculate the relative expression of each miRNA using the ΔΔCt method.
-
Compare the expression levels of different miRNAs in inhibitor-treated versus control-treated cells. A highly specific inhibitor will show a significant downregulation only for miR-21.
-
Visualizing Signaling Pathways and Workflows
To further aid in the understanding of the experimental processes and the biological context, the following diagrams have been generated using Graphviz.
Caption: Simplified pathway of miR-21 biogenesis and potential points of inhibition.
Caption: Workflow for the dual-luciferase reporter assay.
Conclusion
The assessment of cross-reactivity is a non-negotiable step in the preclinical validation of any miRNA inhibitor. While this compound shows promise as a potential inhibitor of the key oncomiR, miR-21, a comprehensive understanding of its specificity is crucial for its further development as a research tool or therapeutic agent. The experimental protocols detailed in this guide provide a robust framework for such an evaluation. For a definitive comparison, future studies should aim to generate and publish specific cross-reactivity data for this compound against a panel of closely related and unrelated miRNAs. This will allow for a more direct and objective comparison with alternative inhibitors and inform its potential for clinical translation.
References
- 1. Validated MicroRNA Target Databases: an Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Promising Role of miR-21 as a Cancer Biomarker and Its Importance in RNA-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MicroRNA-21 as a diagnostic and prognostic biomarker of lung cancer: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alacrita.com [alacrita.com]
- 5. The Risks of miRNA Therapeutics: In a Drug Target Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule Inhibitors of MicroRNA miR-21 Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. JCI - Comparison of different miR-21 inhibitor chemistries in a cardiac disease model [jci.org]
- 9. [PDF] Syntheses and applications of small molecule inhibitors of miRNAs miR-21 and miR-122 | Semantic Scholar [semanticscholar.org]
A Head-to-Head Comparison of miR-21 Inhibitor Compounds for Research and Development
MicroRNA-21 (miR-21) is a key oncomiR, a microRNA that is consistently overexpressed in a multitude of cancers and is implicated in fibrosis and inflammation. Its role in promoting cell proliferation, preventing apoptosis, and driving tumor growth has made it a prime target for therapeutic intervention. A variety of inhibitor compounds have been developed to target miR-21, broadly categorized into oligonucleotide-based inhibitors and small molecule inhibitors. This guide provides a head-to-head comparison of these compounds, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the most suitable inhibitor for their needs.
Performance Comparison of miR-21 Inhibitors
The efficacy of miR-21 inhibitors can be assessed by various metrics, including their binding affinity (Kd), concentration required for 50% inhibition (IC50), and their effects in cellular and animal models. The following table summarizes the performance of several prominent miR-21 inhibitor compounds based on available data. Direct head-to-head comparisons across different compound classes in the same study are limited; therefore, the presented data is compiled from various sources.
| Compound Class | Specific Compound/Chemistry | Mechanism of Action | Binding Affinity (Kd) | In Vitro Potency (IC50) | In Vivo Efficacy Highlights | Key References |
| Oligonucleotide-Based | 8-mer LNA-modified oligonucleotide | Binds to mature miR-21 | Not Reported | Modest and transient miR-21 suppression | Ineffective in preventing cardiac disease in a mouse model of left ventricular pressure overload. | [1] |
| 22-mer Cholesterol-modified oligonucleotide | Binds to mature miR-21 | Not Reported | Potent and sustained miR-21 suppression | Strongly attenuated interstitial fibrosis and cardiac mass, and prevented the decline in cardiac function in a mouse model of left ventricular pressure overload. | [1] | |
| 22-mer F/MOE-modified oligonucleotide | Binds to mature miR-21 | Not Reported | Potent and sustained miR-21 suppression | Strongly attenuated interstitial fibrosis and cardiac mass, and prevented the decline in cardiac function in a mouse model of left ventricular pressure overload. | [1] | |
| Anti-miR-21-Serinol Nucleic Acid (SNA) | Binds to mature miR-21 | Not Reported | Not Reported | Effectively prevented cyst growth in a mouse model of cystic kidney disease and in human ADPKD cells. Reduced kidney size and blood urea (B33335) nitrogen levels. | [2] | |
| Small Molecule | AC1MMYR2 | Inhibits Dicer processing of pre-miR-21 | Not Reported | Not Reported | Repressed tumor growth, invasiveness, and metastasis in orthotopic models of glioblastoma and breast cancer. Increased overall host survival. | [1][3] |
| Diazobenzene derivative (Compound 2) | Suppresses transcription of the miR-21 gene | Not Reported | EC50 of 2 µM in a luciferase reporter assay | Not Reported | [4] | |
| Carbazole derivative (Compound 1) | Binds to pre-miR-21 hairpin, inhibiting Dicer processing | ~1–3 μM | 47% inhibition of Dicer cleavage at 1 µM | Not Reported | [5] | |
| Surfactin Analogues (3-6) | Inhibit Dicer processing of pre-miR-21 | Not Reported | IC50 values in the low micromolar range for Dicer processing of pre-miR-21. | Not Reported | [6] | |
| Drug-like small molecule (Compound 52) | Binds to pre-miR-21 at the Dicer cleavage site | ~200 nM | 30% decrease in mature miR-21 levels in cancer cell lines. | Not Reported | [7] |
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors function, it is crucial to visualize the miR-21 signaling pathway and the typical workflow for evaluating inhibitor efficacy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Ameliorative Effect of an Anti-MicroRNA-21 Oligonucleotide on Animal and Human Models of Cystic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AC1MMYR2, an inhibitor of dicer-mediated biogenesis of Oncomir miR-21, reverses epithelial-mesenchymal transition and suppresses tumor growth and progression [pubmed.ncbi.nlm.nih.gov]
- 4. Small Molecule Inhibitors of MicroRNA miR-21 Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Inhibitors of MicroRNA-21 Processing Using Small Molecule Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Surfactins as Inhibitors of MicroRNA Processing Using Cat-ELCCA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug-Like Small Molecules That Inhibit Expression of the Oncogenic MicroRNA-21 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Small Molecule Inhibitors of microRNA-21
For Researchers, Scientists, and Drug Development Professionals
MicroRNA-21 (miR-21) is a well-established oncomiR, a microRNA that is consistently overexpressed in a multitude of cancers and is implicated in tumor initiation, progression, and metastasis. Its role in downregulating tumor suppressor genes makes it a prime therapeutic target. While antisense oligonucleotides have been the primary modality for miR-21 inhibition, small molecule inhibitors are emerging as a promising alternative due to their potential for oral bioavailability and improved pharmacokinetics.
This guide provides a comparative overview of microRNA-21-IN-2 and other notable small molecule inhibitors of miR-21. Due to the early stage of development for many of these compounds, comprehensive pharmacokinetic data is limited. Therefore, this guide will focus on the available pharmacodynamic data and detailed experimental protocols for the evaluation of such inhibitors.
Comparative Analysis of Small Molecule miR-21 Inhibitors
The development of small molecule inhibitors targeting miR-21 is an active area of research. Here, we compare the reported in vitro efficacy of this compound with other identified small molecule inhibitors.
| Inhibitor Name/Class | Reported In Vitro Potency | Mechanism of Action (if known) | Reference |
| This compound | AC50: 3.29 µM | Not specified | Commercial Supplier Data |
| Azobenzene Derivative | EC50: 2 µM (in HeLa cell reporter assay) | Inhibition of pri-miR-21 transcription | [1] |
| Ether-Amide Compound | Not specified | Inhibition of miR-21 transcription | [2] |
| Dibromocarbazole Analogs | Kd: 0.8 - 2.0 µM (binding to pre-miR-21) | Binds to pre-miR-21 hairpin, inhibiting Dicer processing | [3] |
| Aryl Amide Compound | Not specified | Not specified | [4] |
| Compound 52 (Drug-like small molecule) | Kd: ~200 nM (binding to pre-miR-21) | Binds to pre-miR-21 near Dicer cleavage site, inducing conformational changes and inhibiting processing | [5][6] |
Signaling Pathway of miR-21
The oncogenic effects of miR-21 are mediated through the downregulation of multiple tumor suppressor genes. Understanding this pathway is crucial for evaluating the pharmacodynamic effects of its inhibitors.
Caption: The biogenesis and oncogenic signaling pathway of microRNA-21.
Experimental Protocols for Inhibitor Evaluation
The following are detailed methodologies for key experiments to assess the pharmacokinetics and pharmacodynamics of small molecule inhibitors of miR-21.
Experimental Workflow for Evaluating miR-21 Inhibitors
This diagram outlines a typical workflow for the discovery and validation of novel miR-21 inhibitors.
Caption: A general experimental workflow for the evaluation of miR-21 inhibitors.
Luciferase Reporter Assay for miR-21 Inhibition
This assay is a primary screening method to identify and quantify the functional inhibition of miR-21.[1][7][8]
-
Principle: A reporter plasmid is constructed containing a luciferase gene followed by a 3' untranslated region (3'-UTR) with a binding site for miR-21. In cells expressing high levels of miR-21, the luciferase expression is suppressed. An effective inhibitor will block miR-21, leading to an increase in luciferase activity.
-
Protocol:
-
Cell Culture: Plate a human cell line with high endogenous miR-21 expression (e.g., HeLa or MCF-7) in a 96-well plate.[1]
-
Transfection: Co-transfect the cells with the luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization).
-
Compound Treatment: Add the small molecule inhibitors at various concentrations to the cells and incubate for 24-48 hours.
-
Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition or activation relative to a vehicle control.
-
Quantitative Real-Time PCR (qRT-PCR) for Mature miR-21 and Target mRNA Levels
This method directly measures the effect of the inhibitor on the levels of mature miR-21 and its target mRNAs.[1][9][10]
-
Principle: Total RNA is extracted from cells treated with the inhibitor. Reverse transcription is performed to generate cDNA, which is then used as a template for real-time PCR with specific primers for mature miR-21 and its target genes (e.g., PTEN, PDCD4).
-
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with the inhibitor for a specified time, then extract total RNA using a suitable kit.
-
Reverse Transcription (RT):
-
For mature miR-21, use a stem-loop RT primer specific for the mature miRNA sequence to generate cDNA.[9]
-
For target mRNAs, use oligo(dT) or random primers for reverse transcription.
-
-
Real-Time PCR: Perform real-time PCR using a fluorescent dye (e.g., SYBR Green) or a specific probe (e.g., TaqMan) with primers for the gene of interest. Use a housekeeping gene (e.g., U6 snRNA for miRNA, GAPDH for mRNA) for normalization.
-
Data Analysis: Calculate the relative expression levels using the ΔΔCt method.
-
Western Blotting for Target Protein Expression
This technique is used to confirm that the inhibition of miR-21 leads to an increase in the protein levels of its downstream targets.[11][12][13]
-
Principle: Proteins are extracted from inhibitor-treated cells, separated by size via SDS-PAGE, transferred to a membrane, and then probed with antibodies specific to the miR-21 target proteins.
-
Protocol:
-
Protein Extraction: Lyse the treated cells in RIPA buffer and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates on a polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against the target protein (e.g., PTEN, PDCD4) overnight at 4°C.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
-
Data Analysis: Quantify the band intensities using densitometry software.
-
Conclusion
The landscape of small molecule inhibitors of microRNA-21 is rapidly evolving. While this compound shows potential as a research tool, a number of other compounds with varying mechanisms of action and in vitro potencies are under investigation. A significant hurdle in the field is the lack of comprehensive pharmacokinetic data for these promising molecules. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and comparison of novel miR-21 inhibitors, which will be critical for their translation into clinically viable therapeutics. Future studies should prioritize in vivo pharmacokinetic and efficacy assessments to identify lead candidates for further development.
References
- 1. Small Molecule Inhibitors of MicroRNA miR-21 Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discover.library.noaa.gov [discover.library.noaa.gov]
- 3. Discovery of Inhibitors of MicroRNA-21 Processing Using Small Molecule Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting MicroRNAs with Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Drug-Like Small Molecules That Inhibit Expression of the Oncogenic MicroRNA-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The dual luciferase reporter system and RT-qPCR strategies for screening of MicroRNA-21 small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of miR-21 targets in breast cancer cells using a quantitative proteomic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative RT-PCR Methods for Mature microRNA Expression Analysis | Springer Nature Experiments [experiments.springernature.com]
- 10. genome.med.harvard.edu [genome.med.harvard.edu]
- 11. Experimental Validation of MicroRNA Targets: Analysis of MicroRNA Targets Through Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Experimental Validation of MicroRNA Targets: Analysis of MicroRNA Targets Through Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
Evaluating the Impact of microRNA-21-IN-2 on Alternative Splicing: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the potential impact of microRNA-21-IN-2, a small molecule inhibitor of microRNA-21 (miR-21), on the regulation of alternative splicing. As a potent inhibitor of a key oncogenic microRNA, understanding the downstream effects of this compound on post-transcriptional gene regulation is critical for its therapeutic development and application. This document objectively compares the proposed mechanism of action with other methods of miR-21 inhibition and presents supporting experimental data and detailed protocols.
Executive Summary
MicroRNA-21 is a well-established oncomiR, a microRNA that is consistently overexpressed in a wide range of cancers and promotes tumorigenesis by downregulating various tumor suppressor genes.[1][2] Its inhibition is a promising therapeutic strategy. This compound has been identified as a potential inhibitor of miR-21 with an AC50 value of 3.29 μM. While direct experimental evidence detailing the effect of this compound on alternative splicing is not yet available, a strong mechanistic link can be established through the known targets of miR-21.
This guide will explore the hypothesis that This compound indirectly modulates alternative splicing by inhibiting miR-21, thereby upregulating the expression of the splicing factor RBPMS (RNA Binding Protein with Multiple Splicing), a validated target of miR-21-3p. [3] RBPMS is a known master regulator of alternative splicing, influencing a network of genes involved in critical cellular processes such as cytoskeleton organization and cell adhesion.[4][5]
Comparison of this compound with Alternative miR-21 Inhibitors
The therapeutic targeting of miR-21 can be achieved through various approaches, each with its own set of advantages and disadvantages. Here, we compare this compound, a small molecule inhibitor, with other prominent methods.
| Inhibitor Type | Mechanism of Action | Reported Efficacy | Advantages | Disadvantages | Key Experimental Readouts |
| This compound | Small molecule, potential inhibitor of miR-21 activity. | AC50 = 3.29 μM | Cell permeability, potential for oral bioavailability, ease of synthesis and modification. | Mechanism of specific miR-21 inhibition not fully elucidated, potential for off-target effects. | Luciferase reporter assays, qRT-PCR for mature miR-21 levels, Western blot for target protein expression. |
| Other Small Molecules (e.g., Azobenzene derivatives) | Inhibit miR-21 expression by targeting its transcription.[6] | 78% reduction in mature miR-21 levels in HeLa cells.[6] | Can be highly specific for miR-21 transcription. | Potential for off-target effects on other genes, may require higher concentrations. | qRT-PCR for pri-miR-21 and mature miR-21 levels, Luciferase reporter assays. |
| Locked Nucleic Acid (LNA)-anti-miR | Steric-blocking antisense oligonucleotide that binds to mature miR-21 with high affinity, preventing it from binding to its target mRNAs.[7] | 80% inhibition of miR-21 expression in B16F10 cells.[7] | High specificity and stability, effective in vivo. | Delivery challenges, potential for immunogenicity, higher cost of synthesis. | qRT-PCR for mature miR-21 levels, analysis of downstream target gene and protein expression. |
| Peptide Inhibitors | Peptides screened by phage display that bind to pre-miR-21 and block its processing by Dicer.[8] | Dose-dependent inhibition of mature miR-21 formation.[8] | High specificity for the pre-miR-21 structure. | Cell permeability and in vivo stability can be challenging. | Dicer cleavage assays, qRT-PCR for mature miR-21 levels. |
Proposed Mechanism of Action: this compound and Alternative Splicing
The proposed mechanism by which this compound influences alternative splicing is indirect and hinges on the de-repression of the splicing factor RBPMS.
Experimental Data: RBPMS as a Key Mediator
While direct data for this compound is pending, studies on miR-21 and RBPMS provide a strong foundation for this proposed mechanism. A key study demonstrated that inhibition of miR-21-3p in colorectal cancer cells led to the upregulation of its direct target, RBPMS.[3]
Furthermore, independent studies have established RBPMS as a master regulator of alternative splicing in smooth muscle cells. Knockdown of RBPMS was shown to alter the splicing of numerous genes involved in cytoskeleton and cell adhesion, including Tropomyosin 1 (TPM1) and Filamin B (FLNB).[4][5]
Table 1: Effect of RBPMS Knockdown on Alternative Splicing of Target Genes
| Gene | Splicing Event | Change in Percent Spliced In (PSI) upon RBPMS Knockdown | Cell Type | Reference |
| TPM1 | Exon 3 skipping | Increased inclusion | PAC-1 (smooth muscle) | [4] |
| FLNB | Exon inclusion | Decreased inclusion | PAC-1 (smooth muscle) | [4] |
| MBNL1 | Exon 7 and 8 skipping | Increased inclusion | PAC-1 (smooth muscle) | [5] |
| MBNL2 | Exon skipping | Increased inclusion | PAC-1 (smooth muscle) | [5] |
| ACTN1 | Exon inclusion | Altered splicing pattern | hESC-derived VSMCs | [9] |
| SMTN | Exon inclusion | Altered splicing pattern | hESC-derived VSMCs | [9] |
Note: This table summarizes the effects of directly manipulating RBPMS levels. The hypothesis is that inhibiting miR-21 with this compound would lead to an increase in RBPMS, and therefore have the opposite effect on splicing as RBPMS knockdown.
Experimental Protocols
To evaluate the impact of this compound on alternative splicing, a series of well-established molecular biology techniques can be employed.
Luciferase Reporter Assay for miR-21 Inhibition
Objective: To quantify the inhibitory effect of this compound on miR-21 activity.
Methodology:
-
Construct a luciferase reporter vector containing the 3'-UTR of a known miR-21 target gene (e.g., PTEN or PDCD4) downstream of the luciferase gene.
-
Co-transfect cells (e.g., HeLa or MCF-7, which have high endogenous miR-21 levels) with the luciferase reporter vector and either this compound or a vehicle control.
-
After 24-48 hours, lyse the cells and measure luciferase activity using a luminometer.
-
An increase in luciferase activity in the presence of this compound indicates inhibition of miR-21.
Quantitative Real-Time PCR (qRT-PCR) for miR-21 and RBPMS Expression
Objective: To measure the levels of mature miR-21 and RBPMS mRNA following treatment with this compound.
Methodology:
-
Treat cells with this compound or a vehicle control for a specified time course.
-
Isolate total RNA from the cells.
-
For miR-21 quantification, use a TaqMan MicroRNA Assay or a similar stem-loop RT-PCR method.
-
For RBPMS mRNA quantification, perform reverse transcription followed by real-time PCR using specific primers for RBPMS.
-
Normalize the expression levels to a suitable endogenous control (e.g., U6 snRNA for miR-21 and GAPDH or ACTB for RBPMS).
Analysis of Alternative Splicing by RT-PCR
Objective: To detect changes in the splicing patterns of RBPMS target genes.
Methodology:
-
Treat cells with this compound or a vehicle control.
-
Isolate total RNA and perform reverse transcription to generate cDNA.
-
Design PCR primers flanking the alternative exon of interest in a target gene (e.g., TPM1 exon 3).
-
Perform PCR and analyze the products on an agarose (B213101) gel. Different splice isoforms will produce bands of different sizes.
-
Quantify the relative abundance of each isoform using densitometry to calculate the Percent Spliced In (PSI).
Conclusion
While direct experimental validation is pending, there is a strong, mechanistically plausible link between the inhibition of miR-21 by this compound and the modulation of alternative splicing. This is primarily based on the validated targeting of the master splicing regulator RBPMS by miR-21. For researchers and drug developers, this opens up a new avenue of investigation into the broader biological effects of miR-21 inhibitors. The experimental protocols outlined in this guide provide a clear roadmap for testing this hypothesis and further elucidating the therapeutic potential and molecular impact of this compound. Future studies should focus on performing RNA-sequencing analysis on cells treated with this compound to obtain a global and unbiased view of its impact on the transcriptome and alternative splicing.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting miR-21 inhibits in vitro and in vivo multiple myeloma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of microRNA-21-3p suppresses proliferation as well as invasion and induces apoptosis by targeting RNA-binding protein with multiple splicing through Smad4/extra cellular signal-regulated protein kinase signalling pathway in human colorectal cancer HCT116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of RBPMS as a mammalian smooth muscle master splicing regulator via proximity of its gene with super-enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of RBPMS as a mammalian smooth muscle master splicing regulator via proximity of its gene with super-enhancers | eLife [elifesciences.org]
- 6. Small Molecule Inhibitors of MicroRNA miR-21 Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic inhibition of microRNA-21 (miR-21) using locked-nucleic acid (LNA)-anti-miR and its effects on the biological behaviors of melanoma cancer cells in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
Confirming the On-Target Effects of microRNA-21 Inhibition In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various strategies for inhibiting microRNA-21 (miR-21) in vivo, a critical step in validating its role as a therapeutic target in numerous diseases, including cancer and fibrosis. We present a detailed analysis of the on-target effects of different inhibitor classes, supported by experimental data from preclinical studies. This document is intended to assist researchers in selecting the most appropriate miR-21 inhibitor and experimental approach for their in vivo studies.
Introduction to microRNA-21 and its Inhibition
MicroRNA-21 is a small non-coding RNA that is frequently overexpressed in a wide range of solid tumors and is recognized as a key oncomiR.[1][2] It promotes tumorigenesis, cell proliferation, and metastasis by downregulating the expression of multiple tumor suppressor genes.[2] Key validated targets of miR-21 include Phosphatase and Tensin Homolog (PTEN) and Programmed Cell Death 4 (PDCD4).[1][3] The targeted inhibition of miR-21 has emerged as a promising therapeutic strategy. While a specific compound "microRNA-21-IN-2" is marketed as a potential miR-21 inhibitor with an AC50 value of 3.29 μM, published in vivo studies predominantly feature other classes of inhibitors, such as antisense oligonucleotides (ASOs), Locked Nucleic Acid (LNA™) modified oligonucleotides, and novel small molecules. This guide will focus on the comparative efficacy and on-target validation of these clinically relevant inhibitor types.
Comparison of In Vivo miR-21 Inhibitors
The following tables summarize the performance of different classes of miR-21 inhibitors based on published in vivo studies.
| Inhibitor Class | Mechanism of Action | In Vivo Model(s) | Observed On-Target Effects | Key References |
| Antisense Oligonucleotides (ASOs) | Single-stranded DNA molecules that bind to mature miR-21, leading to its degradation. | Colorectal carcinoma xenografts, Non-small cell lung cancer | Reduced tumor growth and metastasis, increased expression of DUSP8, and inhibition of the AKT and ERK pathways.[4] | |
| Locked Nucleic Acid (LNA™) anti-miR-21 | RNA nucleotides with a modified ribose structure that increases binding affinity and stability for miR-21. | Melanoma xenografts, Cardiac disease models | Reduced tumor volume, increased apoptosis, and decreased miR-21 expression in tumors.[5] Attenuation of cardiac fibrosis and hypertrophy. | |
| Small Molecule Inhibitors | Small organic molecules that can interfere with miR-21 biogenesis or function. | Not yet extensively documented in vivo in publicly available research. In vitro studies show inhibition of miR-21 transcription and processing. | Reduced miR-21 levels and decreased cancer cell viability in vitro.[6][7][8] |
On-Target Effect Validation Data
Confirmation of on-target effects in vivo is crucial. This is typically achieved by measuring the expression levels of miR-21 and its direct target genes in tissues of interest following inhibitor treatment.
| Inhibitor | Animal Model | Tissue Analyzed | Change in miR-21 Level | Change in Target Gene Expression (Protein/mRNA) | Reference |
| LNA™ anti-miR-21 | Melanoma mouse model | Tumor | Significantly decreased | Not explicitly measured in this study | [5] |
| miR-21 knockout | Mouse skin carcinogenesis model | Keratinocytes | Ablated | Upregulation of Spry1, Pten, and Pdcd4 | |
| Antisense Oligonucleotide | Colorectal carcinoma xenograft | Tumor | Downregulated | Upregulation of DUSP8 | [4] |
Experimental Protocols
Detailed methodologies are essential for replicating and building upon existing research. Below are generalized protocols for key experiments cited in this guide.
In Vivo Administration of miR-21 Inhibitors
1. Antisense Oligonucleotides (ASOs) and LNA™ anti-miRs:
-
Formulation: ASOs and LNA™ anti-miRs are typically dissolved in sterile, nuclease-free phosphate-buffered saline (PBS). For enhanced delivery, they can be complexed with delivery agents like liposomes or cell-penetrating peptides.[9][10]
-
Administration Routes:
-
Dosage: Dosages vary depending on the inhibitor chemistry, delivery method, and animal model. Reported doses for LNA™ anti-miR-21 in mice range from 10 to 80 mg/kg.
-
Dosing Schedule: Typically involves multiple doses administered over a period of days or weeks. For example, three consecutive daily injections.
2. Small Molecule Inhibitors:
-
Formulation: Small molecules are often dissolved in a vehicle such as DMSO and then diluted in PBS or other suitable buffers for in vivo use.
-
Administration Routes: Dependent on the pharmacokinetic properties of the compound, but can include oral gavage, IP, or IV injection.
-
Dosage and Schedule: These need to be determined empirically for each specific compound through dose-ranging studies.
Quantification of microRNA-21 Expression by qRT-PCR
-
RNA Extraction: Total RNA, including the small RNA fraction, is isolated from tissues or cells using a suitable kit (e.g., mirVana™ miRNA Isolation Kit).
-
Reverse Transcription (RT): A specific stem-loop RT primer for miR-21 is used to reverse transcribe the mature miRNA into cDNA.[11][12] This method provides high specificity for the mature miRNA sequence.
-
Quantitative PCR (qPCR): The cDNA is then amplified using a forward primer specific to the miR-21 sequence and a universal reverse primer.[11][13] A TaqMan probe or SYBR Green can be used for detection.
-
Normalization: A small nuclear RNA (e.g., U6) is typically used as an endogenous control for normalization.
Validation of Target Gene Expression by Western Blot
-
Protein Extraction: Tissues are homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for PTEN and PDCD4.[3][14][15] A loading control antibody (e.g., β-actin or GAPDH) is also used.
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[15]
Visualizations
Signaling Pathway of miR-21
Caption: The miR-21 signaling pathway, illustrating its transcriptional activation, processing, and inhibition of key tumor suppressor target genes.
Experimental Workflow for In Vivo miR-21 Inhibition
Caption: A generalized workflow for in vivo studies to confirm the on-target effects of a microRNA-21 inhibitor.
Mechanism of Action of miR-21 Inhibitors
Caption: The mechanisms of action for different classes of microRNA-21 inhibitors, targeting either the mature miRNA or its precursor.
References
- 1. Discovery of Inhibitors of MicroRNA-21 Processing Using Small Molecule Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of microRNA-21 on pathways and mechanisms involved in cardiac fibrosis development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic inhibition of microRNA-21 (miR-21) using locked-nucleic acid (LNA)-anti-miR and its effects on the biological behaviors of melanoma cancer cells in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discover.library.noaa.gov [discover.library.noaa.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Drug-Like Small Molecules That Inhibit Expression of the Oncogenic MicroRNA-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved Cellular Delivery of Antisense Oligonucleotide for miRNA-21 Imaging In Vivo Using Cell-Penetrating Peptide-Based Nanoprobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Delivery of anti-microRNA-21 by lung-targeted liposomes for pulmonary fibrosis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol: a highly sensitive RT-PCR method for detection and quantification of microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Innovative microRNA quantification by qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A PTEN translational isoform has PTEN-like activity - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
